1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOWSMYMVVVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344686 | |
| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6650-04-0 | |
| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Introduction: The Significance of the Tetrahydro-β-carboline Scaffold
The 1,2,3,4-tetrahydro-β-carboline (THBC) core is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1] This tricyclic indole alkaloid framework is biosynthesized in nature from tryptamine or its derivatives through the Pictet-Spengler reaction.[2] The inherent structural rigidity and the presence of hydrogen bond donors and acceptors make the THBC skeleton an attractive starting point for the design of novel therapeutics. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antiviral, antitumor, antimalarial, and neuropharmacological effects. This guide focuses on a specific synthetic derivative, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, providing a comprehensive overview of its fundamental chemical and biological properties for researchers and drug development professionals.
Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development, influencing everything from reaction conditions to formulation.
Core Structural Attributes
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is characterized by the fusion of a tetrahydro-pyridine ring to an indole nucleus, with an isopropyl group at the C-1 position. This substitution creates a chiral center at C-1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂ | [3][4] |
| Molecular Weight | 214.31 g/mol | [3][4] |
| IUPAC Name | 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| CAS Number | 6650-04-0 | [5] |
| Physical Form | Solid | [5] |
Basicity and pKa
The basicity of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is primarily attributed to the secondary amine (N-2) in the tetrahydro-pyridine ring. The lone pair of electrons on this nitrogen is readily available for protonation. The indole nitrogen (N-9) is significantly less basic due to the delocalization of its lone pair into the aromatic system.
Solubility Profile
The solubility of β-carboline alkaloids is highly dependent on their form (free base vs. salt) and the polarity of the solvent.[6] As a free base, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[6] Its solubility in aqueous solutions is likely to be low. However, as a protonated salt (e.g., hydrochloride), its aqueous solubility would be significantly enhanced.
Synthesis and Spectroscopic Characterization
The construction of the tetrahydro-β-carboline skeleton is most efficiently achieved through the Pictet-Spengler reaction.
The Pictet-Spengler Reaction: A Cornerstone of Synthesis
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, in this case, tryptamine, with an aldehyde or ketone, here isobutyraldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[1][7] The reaction proceeds through the formation of a Schiff base, which is then protonated to form a reactive iminium ion that undergoes cyclization.
Sources
- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 1,2,3,4-Tetrahydro-beta-carboline (FDB029095) - FooDB [foodb.ca]
- 3. Prof. Hakan ÖZKAN | AVESİS [avesis.atauni.edu.tr]
- 4. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | 6650-04-0 [sigmaaldrich.cn]
- 6. Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. International Journal of Chemistry and Technology » Volume: 9 Issue: 1 [dergipark.org.tr]
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline chemical structure
An In-Depth Technical Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: Structure, Synthesis, and Biological Context
Executive Summary
The β-carboline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Within this family, the 1,2,3,4-tetrahydro-β-carbolines (THβCs) are of particular interest due to their diverse biological effects, including antitumor, antiviral, and neuroprotective properties.[4][5][6] This technical guide provides a comprehensive overview of a specific C1-substituted derivative, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. We will delve into its core chemical structure, detail a robust synthetic methodology via the Pictet-Spengler reaction, outline key analytical characterization techniques, and discuss its potential biological context and therapeutic applications based on the broader pharmacology of the THβC class. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising molecule.
The Tetrahydro-β-carboline (THβC) Scaffold: A Versatile Pharmacophore
A Foundation of Natural and Synthetic Alkaloids
The β-carboline framework, a tricyclic pyrido[3,4-b]indole system, is a cornerstone of indole alkaloid chemistry.[2][4] These compounds are categorized based on the saturation level of the pyridine C-ring, leading to fully aromatic β-carbolines, partially saturated 3,4-dihydro-β-carbolines, and the fully saturated 1,2,3,4-tetrahydro-β-carbolines (THβCs).[4] The THβC scaffold is particularly prevalent in nature, which is attributed to its straightforward biosynthesis from tryptamine or tryptophan.[4] This structural motif is found in compounds with a vast spectrum of pharmacological properties, making it an attractive target for synthetic exploration and drug discovery.[3][7]
The Critical Role of C1-Substitution
The introduction of a substituent at the C1 position of the THβC ring is a key strategy for modulating biological activity and is a common feature of natural THβCs.[4] This position is a chiral center when the substituent is other than hydrogen, allowing for stereospecific interactions with biological targets. The nature of the C1-substituent—its size, lipophilicity, and electronic properties—can profoundly influence the compound's affinity for receptors, enzyme inhibitory potential, and overall pharmacological profile.[4] The isopropyl group, as featured in the topic molecule, provides a moderately bulky and lipophilic character that can enhance binding to hydrophobic pockets in target proteins.
Core Chemical Structure and Physicochemical Properties
Molecular Structure and Nomenclature
The subject of this guide is 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline . Its structure consists of a fused indole and piperidine ring system, with an isopropyl group attached to the C1 carbon.
Caption: 2D structure of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Physicochemical Data Summary
The key physicochemical properties of the molecule are summarized below. This data is essential for experimental design, including solvent selection for synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂ | |
| Molecular Weight | 214.31 g/mol | |
| Appearance | Solid | |
| SMILES String | CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 | |
| InChI Key | ANFOWSMYMVVVLD-UHFFFAOYSA-N | |
| Hazard Classification | Acute Toxicity 3 (Oral) |
Synthesis and Mechanistic Insights
The Pictet-Spengler Reaction: The Cornerstone of Synthesis
The most effective and widely used method for synthesizing the THβC core is the Pictet-Spengler reaction.[8][9] This reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9] For the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, tryptamine serves as the β-arylethylamine, and isobutyraldehyde provides the C1-isopropyl substituent. The reaction is prized for its efficiency and its ability to construct the complex tricyclic system in a single synthetic operation.[10][11]
Mechanistic Pathway
The Pictet-Spengler reaction proceeds through a well-established two-step mechanism:[8][9]
-
Iminium Ion Formation: Tryptamine's primary amine performs a nucleophilic attack on the carbonyl carbon of isobutyraldehyde. Subsequent dehydration forms a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole ring attacks the iminium ion in an intramolecular 6-endo-trig cyclization. This step is the key ring-forming event.
-
Rearomatization: A final deprotonation step restores the aromaticity of the indole system, yielding the stable THβC product.
Caption: Key stages of the Pictet-Spengler synthesis workflow.
Detailed Experimental Protocol for Synthesis
This protocol is a representative methodology based on established procedures for the Pictet-Spengler reaction and should be adapted and optimized under appropriate laboratory conditions.[8][12]
Materials:
-
Tryptamine (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA) (0.1 - 1.0 eq) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent/catalyst.[8]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous DCM, add isobutyraldehyde (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add TFA (e.g., 0.2 eq). Rationale: The acid catalyst is crucial for protonating the Schiff base intermediate, forming the more electrophilic iminium ion necessary for the ring-closing reaction.[9][13]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Ethyl Acetate in Hexane) to yield the pure 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Analytical Characterization and Structural Elucidation
Confirmation of the structure and purity of the synthesized compound is critical. The following techniques are standard for the characterization of THβC derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the isopropyl group (a doublet and a multiplet), the aromatic protons of the indole ring, and the aliphatic protons of the piperidine ring.[14] The chemical shifts and coupling constants provide definitive structural information.
-
¹³C NMR: Will show the expected number of carbon signals, including distinct peaks for the aliphatic isopropyl and piperidine carbons, as well as the aromatic carbons of the indole nucleus.[14]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula (C₁₄H₁₈N₂) by providing a highly accurate mass-to-charge ratio of the molecular ion [M+H]⁺.[14]
-
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify fragmentation patterns characteristic of the THβC core.[15]
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for >95% for biological screening.
-
Biological Context and Therapeutic Potential
Pharmacological Profile of the Tetrahydro-β-carboline Core
The THβC scaffold is a versatile pharmacophore known to interact with a wide array of biological targets.[6] Derivatives have demonstrated activities including:
-
Anticancer: Through mechanisms like DNA intercalation and inhibition of enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases.[16][17]
-
Antiviral and Antiparasitic: Including activity against HIV and malarial parasites.[17][18]
-
CNS Activity: Interaction with benzodiazepine and serotonin receptors, leading to potential anxiolytic, sedative, or neuroprotective effects.[5][7]
-
Enzyme Inhibition: A notable example is the inhibition of phosphodiesterase 5 (PDE5), a target for treating erectile dysfunction.[4]
Potential Mechanisms of Action
The diverse activities of THβCs stem from their ability to act as ligands for various receptors and enzymes. The planar indole portion can facilitate intercalation into DNA or π-stacking interactions in protein binding sites, while the piperidine ring and its substituents provide a three-dimensional structure for specific receptor engagement.
Caption: Generalized mechanism of action for a THβC derivative.
The Role of the C1-Isopropyl Group: SAR Insights
The structure-activity relationship (SAR) of THβCs is highly dependent on the substitution pattern. The C1-isopropyl group in 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is expected to confer specific properties:
-
Increased Lipophilicity: Compared to a C1-methyl or unsubstituted analogue, the isopropyl group increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[19]
-
Steric Influence: The bulk of the isopropyl group can enhance binding selectivity, favoring targets with complementary hydrophobic pockets while preventing binding to sterically hindered sites.
Future Research and Drug Development
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline represents a valuable probe molecule and a potential lead compound. Future research should focus on:
-
Broad Biological Screening: Testing its activity against a wide panel of cancer cell lines, viruses, parasites, and CNS receptors to identify primary targets.
-
Stereoselective Synthesis: Developing an asymmetric Pictet-Spengler reaction to resolve the C1 enantiomers, as they are likely to have different biological activities.[11]
-
Further Derivatization: Exploring modifications at the N2 and N9 positions to build a comprehensive SAR profile and optimize potency and selectivity.
Conclusion
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetically accessible member of the pharmacologically significant tetrahydro-β-carboline family. Its structure, characterized by a C1-isopropyl group, suggests a potentially favorable profile for interacting with biological targets. The robust Pictet-Spengler reaction provides a reliable route for its synthesis, and standard analytical techniques can ensure its structural integrity and purity. As a versatile scaffold, this molecule holds promise for further investigation in diverse therapeutic areas, particularly in oncology and neuropharmacology, warranting its inclusion in screening libraries for modern drug discovery campaigns.
References
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). (2014). Synlett. [Link]
-
Martins, C., et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
-
Jahan, B., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules. [Link]
-
Therapeutic journey of synthetic betacarboline derivatives: A short review. International Journal of Pharmaceutical and Allied Researches. [Link]
-
Therapeutic journey of synthetic betacarboline derivatives: A short review. IP Indexing. [Link]
-
de Santana, T.I.S., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Molecules. [Link]
-
Li, Y., et al. (2020). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. RSC Advances. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
ResearchGate. Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. [Link]
-
Sciforum. Synthesis of β-carboline derivatives. [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). Molecules. [Link]
-
Boonma, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules. [Link]
-
Leino, M., et al. (2013). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Current Topics in Medicinal Chemistry. [Link]
-
Csekei, M., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]
-
PubChem. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid. [Link]
-
PubChem. 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline. [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry. [Link]
-
Ishida, J., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin. [Link]
-
Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. (2022). International Journal of Research and Review. [Link]
-
Wikipedia. Tetrahydroharman. [Link]
-
Yang, X., et al. (2013). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Journal of Chemistry. [Link]
-
Herraiz, T., & Galisteo, J. (2002). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
PubChem. Tetrahydro-beta-carboline. [Link]
-
Barker, S. A., et al. (1981). Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland. Biochemical Pharmacology. [Link]
Sources
- 1. ijpar.com [ijpar.com]
- 2. Therapeutic journey of synthetic betacarboline derivatives: A short review [ipindexing.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydro-beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: Synthesis, Characterization, and Biological Evaluation
This technical guide provides a comprehensive overview of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a substituted tetrahydro-β-carboline (THBC) of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, a robust synthesis protocol via the Pictet-Spengler reaction, in-depth spectral characterization, and an exploration of its biological activity, with a focus on its role as an enzyme inhibitor.
Introduction
The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] These activities include potential antiviral, antitumor, and antimalarial properties.[1] The substituent at the C1 position of the β-carboline ring system plays a crucial role in determining the specific biological targets and therapeutic potential of these compounds. This guide focuses on the 1-isopropyl derivative, providing researchers with the foundational knowledge and methodologies required for its synthesis, validation, and further investigation.
Part 1: Physicochemical and Structural Characteristics
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source |
| Molecular Weight | 214.31 g/mol | |
| Empirical Formula | C₁₄H₁₈N₂ | |
| IUPAC Name | 1-isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| CAS Number | 6650-04-0 | |
| Physical Form | Solid |
Part 2: Synthesis via Pictet-Spengler Reaction
The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is efficiently achieved through the Pictet-Spengler reaction. This well-established method involves the condensation of a β-arylethylamine (tryptamine) with an aldehyde (isobutyraldehyde) under acidic conditions, followed by ring closure to form the tetracyclic β-carboline core.[2]
Reaction Mechanism
The reaction proceeds through the initial formation of a Schiff base from tryptamine and isobutyraldehyde. Protonation of the imine nitrogen by the acid catalyst generates a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the new carbon-carbon bond and complete the cyclization.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the Pictet-Spengler reaction.[2]
Materials:
-
Tryptamine (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), distilled
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add tryptamine (1.0 eq) and distilled HFIP to create a solution.
-
Add isobutyraldehyde (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Part 3: Spectroscopic Characterization (A Self-Validating System)
The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The following data provides the necessary benchmarks for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for confirming the structure of the target molecule. The following data were obtained from the supplementary information of a peer-reviewed publication.[3]
¹H NMR (400 MHz, CDCl₃): The spectrum will show characteristic signals for the aromatic protons of the indole ring, the diastereotopic protons of the piperidine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
¹³C NMR (100 MHz, CDCl₃): The spectrum will display distinct signals for the quaternary and methine carbons of the indole ring, the methylene carbons of the piperidine ring, and the methine and methyl carbons of the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule, further validating its structure. An interesting fragmentation pattern observed in 1-alkyl-1,2,3,4-tetrahydro-β-carbolines involves the rearrangement to expel an alkylamino radical from the molecular ion.[4]
-
Expected Molecular Ion (M⁺): m/z = 214.31
Part 4: Biological Activity and Research Applications
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
Recent studies have indicated that 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is an inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD).[5] G6PD is a key enzyme in the pentose phosphate pathway, responsible for the production of NADPH, which is crucial for protecting cells from oxidative stress.[6]
Inhibition of G6PD can have significant downstream effects on cellular metabolism and redox balance. This makes 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline a valuable tool for studying the role of G6PD in various physiological and pathological processes, including cancer and parasitic infections, where altered redox homeostasis is a known vulnerability.
Experimental Workflow for Investigating G6PD Inhibition
The following workflow outlines a typical experimental approach for researchers investigating the inhibitory effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline on G6PD.
Conclusion
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline represents a synthetically accessible and biologically active molecule with potential for further development as a chemical probe or therapeutic lead. This guide provides the essential technical information and protocols to empower researchers to confidently synthesize, characterize, and investigate this promising compound. The self-validating nature of the provided synthetic and analytical methodologies ensures a high degree of scientific integrity and reproducibility.
References
-
Kaur, H., et al. (2021). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 26(23), 7293. [Link]
-
Wang, L. N., Shen, S. L., & Qu, J. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP). RSC Advances, 4(69), 36659-36662. [Link]
-
Wang, L. N., Shen, S. L., & Qu, J. (2014). Supporting Information for "Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP)". The Royal Society of Chemistry. [Link]
-
Güller, A. T., et al. (2025). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. ResearchGate. [Link]
-
Gynther, J., et al. (1984). Mass spectra of selected beta-carbolines [beta-9H-pyrido(3,4-b)indoles]. Biomedical Mass Spectrometry, 11(8), 403-407. [Link]
-
Whittle, E. R., & Castle, R. N. (1963). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses, 43, 93. [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
-
Lee, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(2), 299. [Link]
-
Miller, J. F., et al. (2010). Substituted tetrahydro-beta-carbolines as potential agents for the treatment of human papillomavirus infection. Bioorganic & Medicinal Chemistry Letters, 20(1), 256-259. [Link]
-
Ishida, J., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin, 43(5), 783-787. [Link]
-
Byeon, H. J., et al. (2020). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 10(1), 1-9. [Link]
-
Yang, S., et al. (2018). Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System. Frontiers in Pharmacology, 9, 87. [Link]
-
Tian, W. N., et al. (1998). Inhibition of glucose-6-phosphate dehydrogenase by steroids. Journal of Biological Chemistry, 273(17), 10639-10645. [Link]
-
Ge, Y., et al. (2016). Inhibition of Glucose-6-Phosphate Dehydrogenase Could Enhance 1,4-Benzoquinone-Induced Oxidative Damage in K562 Cells. Oxidative Medicine and Cellular Longevity, 2016, 8219658. [Link]
Sources
- 1. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and spectral properties of β-carbolines. Part 4. Synthesis of the new ring system: 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]-carbolin-7(6H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Potential Pharmacological Effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and potential pharmacological effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline, a member of the pharmacologically significant tetrahydro-β-carboline (THβC) class of indole alkaloids. While direct research on this specific analog is nascent, this document synthesizes data from broader studies on THβCs to project a probable pharmacological profile and outlines a rigorous, multi-tiered experimental strategy for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel β-carboline derivatives. We will delve into its chemical synthesis, established enzymatic interactions, and a proposed roadmap for elucidating its activity on central nervous system targets. Detailed, field-proven protocols for in vitro and in vivo characterization are provided to empower further research and development.
Introduction: The Therapeutic Promise of the Tetrahydro-β-carboline Scaffold
The β-carboline alkaloids are a diverse family of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole ring system.[1][2][3] These structures are of significant interest in medicinal chemistry due to their wide array of biological activities.[4][5][6] The 1,2,3,4-tetrahydro-β-carboline (THβC) subclass, in particular, has garnered attention for its profound effects on the central nervous system (CNS).[1][7] THβCs are known to interact with a variety of neuroreceptors and enzymes, leading to a broad spectrum of pharmacological properties, including potential antitumor, antiviral, antimalarial, and neuroprotective activities.[1][4][5]
This compound (IUPAC Name: 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) represents a specific analog within this class.[8] Its chemical profile is summarized in Table 1. The introduction of an isopropyl group at the C1 position is a key structural modification that warrants detailed investigation, as substitutions at this position are known to significantly influence pharmacological activity.[1][5]
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole[8] |
| CAS Number | 6650-04-0[8] |
| Molecular Formula | C₁₄H₁₈N₂[9] |
| Molecular Weight | 214.31 g/mol [9] |
| PubChem CID | 598811[8] |
Synthesis of the Tetrahydro-β-carboline Core
The foundational method for synthesizing the THβC scaffold is the Pictet-Spengler reaction.[3][10] This reaction is not only efficient but also biomimetic, mirroring the natural biosynthesis of these alkaloids from tryptamine or its derivatives.[1] The process involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tricyclic system.
For this compound, the synthesis would involve the reaction of tryptamine with isobutyraldehyde (2-methylpropanal).
Caption: Pictet-Spengler synthesis of the target compound.
Protocol 1: General Pictet-Spengler Synthesis
-
Dissolution: Dissolve tryptamine (1 equivalent) in a suitable solvent, such as glacial acetic acid.[10]
-
Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Neutralization & Precipitation: After cooling, carefully neutralize the reaction mixture with a base (e.g., ammonia solution) to a pH of ~7. The THβC product will typically precipitate out of the solution.[10]
-
Isolation & Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization to yield the final, pure compound.
Known and Potential Pharmacological Profile
Established Biological Activity: Enzyme Inhibition
Direct research on this compound has demonstrated its inhibitory effects on the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[11] Furthermore, in silico molecular docking studies have predicted a strong inhibitory potential against aldose reductase enzymes, with calculated binding energies of -9.50 kcal/mol and -10.00 kcal/mol for two different crystal structures of the enzyme.[11] These findings suggest a potential therapeutic role in conditions where these enzymes are implicated, such as diabetes-related complications.[11]
Projected Central Nervous System (CNS) Activity
The broader class of THβCs exhibits significant neuroactivity, suggesting that the isopropyl derivative is a prime candidate for CNS-focused investigation.[7][12] Key areas of projected activity include:
-
Serotonergic System: THβCs are known to interact with serotonin (5-HT) receptors. Specifically, some have shown effects mediated through 5-HT1B receptors.[13] This suggests potential applications in mood disorders, anxiety, or other conditions modulated by serotonin signaling.
-
Dopaminergic System: Novel tetrahydro-β-carboline derivatives have been developed as selective dopamine D3 receptor antagonists, indicating a potential role in treating psychotic disorders.[14] The interaction with dopamine pathways is a critical area for investigation.
-
GABAergic System: The β-carboline scaffold is famous for its interaction with the benzodiazepine binding site of the GABA-A receptor.[6][15][16] While fully aromatic β-carbolines can act as inverse agonists (anxiogenic), THβCs often display different properties, and their potential as modulators of GABAergic transmission must be evaluated.
-
Monoamine Oxidase (MAO) Inhibition: THβCs have been studied as inhibitors of monoamine oxidase, an enzyme critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[7][17] MAO inhibition is a validated strategy for treating depression and Parkinson's disease.
Other Potential Therapeutic Areas
Research into various THβC derivatives has revealed a wide range of other potential applications, including:
-
Antifungal Effects [18]
-
Metabotropic Glutamate Receptor (mGluR1) Antagonism , with potential applications in pain management.[19]
Proposed Experimental Workflow for Pharmacological Characterization
To systematically elucidate the pharmacological profile of this compound, a tiered approach is recommended, moving from broad screening to specific functional and in vivo assays.
Caption: A tiered workflow for pharmacological profiling.
Tier 1: Primary In Vitro Screening
The initial step is to understand the compound's binding affinity across a range of relevant biological targets. This provides a "fingerprint" of its activity and guides further investigation.
Protocol 2: Radioligand Receptor Binding Assay Panel
-
Target Selection: Based on the THβC literature, a panel should include, at a minimum:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C
-
Dopamine Receptors: D1, D2, D3
-
GABA-A Receptor: Benzodiazepine site
-
Adrenergic Receptors: α1, α2, β1
-
-
Membrane Preparation: Utilize commercially available cell membranes expressing the specific receptor of interest or prepare them from appropriate tissues or cell lines.
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a specific radioligand (e.g., [³H]-Flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound (this compound) in a suitable assay buffer.[15]
-
Incubation: Incubate the plates at a defined temperature for a specific time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand displacement for each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: Employ a commercially available chemiluminescent assay kit that measures the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., p-tyramine).
-
Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate and horseradish peroxidase (HRP).
-
The HRP catalyzes the reaction between the H₂O₂ produced and a luminogenic substrate, generating a light signal.
-
-
Detection: Measure the luminescent signal using a plate-reading luminometer.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of enzyme inhibition against the log concentration of the test compound.
Tier 2: In Vitro Functional Assays
Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol 4: Cell-Based Functional Assay (Example: GPCR Target)
-
Cell Line: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the receptor of interest (e.g., a specific serotonin or dopamine receptor).
-
Signaling Pathway Readout: Select an assay that measures a downstream signaling event appropriate for the receptor. Common methods include:
-
cAMP Assay: For Gs or Gi-coupled receptors.
-
Calcium Flux Assay: For Gq-coupled receptors.
-
-
Antagonist Mode:
-
Add varying concentrations of the test compound to the cells.
-
After a pre-incubation period, stimulate the cells with a known agonist at its EC₅₀ concentration.
-
Measure the signaling response. A decrease in the agonist-induced signal indicates antagonistic activity.
-
-
Agonist Mode:
-
Add varying concentrations of the test compound to the cells without a co-incubated agonist.
-
Measure the signaling response. An increase in the basal signal indicates agonistic activity.
-
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Tier 3: Preliminary In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their effects on whole-organism physiology and behavior.
Protocol 5: Rodent Open Field Test
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, equipped with an overhead camera and tracking software.
-
Procedure:
-
Administer the test compound (or vehicle control) to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment period (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes).
-
-
Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (anxious animals tend to stay near the walls).
-
Rearing Frequency: An exploratory behavior metric.
-
-
Interpretation: Significant changes in these parameters compared to the vehicle group can indicate stimulant, sedative, anxiolytic, or anxiogenic effects.
Conclusion and Future Directions
This compound is a compelling molecule for pharmacological investigation. Its established inhibitory action on G6PD and predicted activity against aldose reductase provide an initial therapeutic vector.[11] However, its structural relationship to a class of potent neuroactive compounds suggests that its greatest potential may lie within the central nervous system. The proposed multi-tiered experimental workflow provides a robust framework for systematically uncovering its receptor binding profile, functional activity, and behavioral effects. Future research should focus on structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize potency and selectivity for identified targets. Furthermore, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential for evaluating its potential as a viable drug candidate.
References
-
Ishida, T., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin, 43(5), 783-7. Available at: [Link]
-
Koskinen, A., et al. (Year not available). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. MDPI. Available at: [Link]
-
Güller, P., et al. (Year not available). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. ResearchGate. Available at: [Link]
-
Buckholtz, N. S. (1980). Neurobiology of tetrahydro-beta-carbolines. Life Sciences, 27(11), 893-903. Available at: [Link]
-
Glennon, R. A., et al. (1987). Tetrahydro-beta-carboline may produce its stimulus effects via 5HT1B receptors. Pharmacology Biochemistry and Behavior, 28(1), 1-6. Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2000). Tetrahydro-beta-carbolines, potential neuroactive alkaloids, in chocolate and cocoa. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Alves, M. J., et al. (Year not available). Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
-
Wang, L., et al. (Year not available). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Zhang, H., et al. (Year not available). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules. Available at: [Link]
-
Kim, J. Y., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1). Available at: [Link]
-
Wang, C., et al. (Year not available). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. MDPI. Available at: [Link]
-
Koskinen, A., et al. (Year not available). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules. Available at: [Link]
-
Chervova, K., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17). Available at: [Link]
-
Cain, M., et al. (1982). Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors. European Journal of Pharmacology. Available at: [Link]
-
Ferretti, V., et al. (2004). Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Acta Crystallographica Section B: Structural Science. Available at: [Link]
-
Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. Available at: [Link]
-
Van der Eycken, J., & D'hooghe, M. (Year not available). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-9. Available at: [Link]
-
Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(2), 231-6. Available at: [Link]
-
Herraiz, T., et al. (1998). Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease. Neurochemical Research. Available at: [Link]
Sources
- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobiology of tetrahydro-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [synhet.com]
- 9. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydro-beta-carbolines, potential neuroactive alkaloids, in chocolate and cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydro-beta-carboline may produce its stimulus effects via 5HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Enzyme Inhibition Potential of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: A Strategic and Methodological Guide
An In-Depth Technical Guide
Abstract
The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities. This guide focuses on a specific, less-studied derivative, 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (henceforth referred to as IP-THBC). While direct enzymatic inhibition data for IP-THBC is limited, the extensive bioactivity profile of its structural class provides a strong rationale for targeted investigation. This document outlines a comprehensive, scientifically-grounded strategy for characterizing the enzyme inhibition potential of IP-THBC. We will detail the nomination of high-probability enzyme targets, provide a complete experimental workflow from primary screening to mechanism of action studies, and present detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel THβC analogues.
Introduction to the Target Compound and the β-Carboline Class
The β-carboline family of indole alkaloids is broadly classified by the saturation of its C-ring into fully aromatic β-carbolines, dihydro-β-carbolines, and the fully saturated 1,2,3,4-tetrahydro-β-carbolines (THβCs). These compounds are biosynthesized in nature via the Pictet-Spengler reaction of tryptamine or tryptophan with an aldehyde or keto acid.
IP-THBC (C₁₄H₁₈N₂) is a synthetic derivative characterized by an isopropyl group at the C1 position. The substitution at C1 is a critical feature in many bioactive THβCs, often defining their target specificity and potency. The broader β-carboline class is renowned for its potent inhibition of several key enzyme families, making it a fertile ground for drug discovery. Notably, these alkaloids are well-documented inhibitors of monoamine oxidases (MAOs) and cholinesterases (AChE/BChE), enzymes of profound importance in neuropharmacology.
Target Nomination and Scientific Rationale
A literature-driven, rational approach is crucial for efficiently screening novel compounds. Based on extensive evidence from structurally related β-carbolines, we nominate the following enzymes as primary targets for IP-THBC.
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can elevate neurotransmitter levels, an established therapeutic strategy for depression and neurodegenerative disorders.
-
Rationale: β-carbolines are among the most potent, reversible, and competitive inhibitors of MAO-A known. The potency of β-carboline derivatives against MAO-A is often enhanced by substituents at the C1 and C7 positions. The presence of the C1-isopropyl group on IP-THBC makes MAO a highly probable target. Investigating both isoforms (MAO-A and MAO-B) is critical to determine selectivity, a key factor in therapeutic potential and side-effect profiles.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Cholinesterases terminate synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease, addressing the cholinergic deficit associated with cognitive decline.
-
Rationale: Numerous studies have demonstrated the ability of β-carboline alkaloids to inhibit both AChE and BChE. As Alzheimer's disease progresses, BChE activity increases while AChE activity may decline, making dual or selective BChE inhibitors attractive therapeutic candidates. Therefore, profiling IP-THBC against both cholinesterases is a logical step in assessing its potential for treating neurodegenerative conditions.
A Validated Experimental Workflow for Inhibition Profiling
A tiered approach ensures that resources are used efficiently, moving from high-level qualitative assessment to detailed quantitative characterization. The following workflow is a self-validating system designed to rigorously assess the inhibitory potential of IP-THBC.
Caption: Tiered workflow for enzyme inhibition characterization.
Detailed Experimental Protocols
The following protocols are standardized, robust methods for assessing the primary nominated targets. Adherence to these methodologies ensures data integrity and reproducibility. All protocols should be performed in accordance with established laboratory safety procedures.
Protocol 4.1: MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is based on the principle that active MAO enzymes produce hydrogen peroxide, which reacts with a probe to generate a fluorescent signal.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
IP-THBC stock solution (e.g., 10 mM in DMSO)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
MAO Substrate (e.g., p-tyramine)
-
Known inhibitors for positive controls (Clorgyline for MAO-A, Pargyline for MAO-B)
-
Black 96-well microplate
Procedure:
-
Reagent Preparation: Prepare a working solution of Amplex Red and HRP in assay buffer according to the manufacturer's instructions.
-
Compound Plating:
-
For IC₅₀ determination, perform a serial dilution of the IP-THBC stock solution in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 30 µM.
-
Add 50 µL of each dilution to the appropriate wells of the 96-well plate.
-
Include "100% activity" control wells (buffer with DMSO) and "blank" wells (buffer only).
-
-
Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution to each well (except blanks).
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the MAO substrate to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates against the "100% activity" control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4.2: AChE and BChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases via the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (e.g., from electric eel) and Butyrylcholinesterase (e.g., from equine serum)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
IP-THBC stock solution (10 mM in DMSO)
-
DTNB (Ellman's reagent)
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE, Butyrylthiocholine iodide (BTCI) for BChE
-
Known inhibitor for positive control (e.g., Donepezil)
-
Clear 96-well microplate
Procedure:
-
Reagent Plating:
-
Add 125 µL of assay buffer to all wells.
-
Add 25 µL of serially diluted IP-THBC (or control) to the test wells.
-
Add 50 µL of DTNB solution to all wells.
-
-
Enzyme Addition: Add 25 µL of AChE or BChE solution to the appropriate wells.
-
Pre-incubation: Mix and incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of the corresponding substrate (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described in Protocol 4.1.
Protocol 4.3: Kinetic Analysis for Mechanism of Inhibition (MoI)
This protocol determines the type of reversible inhibition (e.g., competitive, non-competitive). It requires running the enzymatic assay with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Experimental Setup: Design a matrix of experiments. Use at least five substrate concentrations (e.g., ranging from 0.2x to 5x the substrate's known Kₘ value) and at least four inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Execution: Perform the relevant enzymatic assay (e.g., Protocol 4.1 or 4.2) for each condition in the matrix.
-
Data Analysis:
-
Calculate the initial velocity for each combination of substrate and inhibitor concentration.
-
Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/Velocity against 1/[Substrate] for each inhibitor concentration.
-
Analyze the resulting plot to determine the mechanism of inhibition.
-
Caption: Interpreting Lineweaver-Burk plots for MoI determination.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis. Adherence to regulatory guidance, such as that from the FDA, is recommended for advanced drug development programs.
Table 1: Hypothetical IC₅₀ Data for IP-THBC
| Enzyme Target | IP-THBC IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
|---|---|---|---|
| MAO-A | 0.85 ± 0.12 | Clorgyline | 0.009 ± 0.002 |
| MAO-B | 15.2 ± 2.1 | Pargyline | 0.075 ± 0.015 |
| AChE | 5.6 ± 0.7 | Donepezil | 0.011 ± 0.003 |
| BChE | 2.3 ± 0.4 | Donepezil | 2.9 ± 0.5 |
Data are hypothetical and for illustrative purposes only. Values represent mean ± standard deviation.
Interpretation: The hypothetical data above would suggest that IP-THBC is a moderately potent inhibitor of MAO-A and BChE, with significant selectivity for MAO-A over MAO-B (>17-fold). This profile could be of interest for developing antidepressants with a potentially favorable side-effect profile. The dual inhibition of AChE and BChE, with slight preference for BChE, is also noteworthy for Alzheimer's disease research.
Table 2: Hypothetical Kinetic Parameters for IP-THBC against MAO-A
| Parameter | Value | Interpretation |
|---|---|---|
| Inhibition Type | Competitive | Inhibitor binds to the enzyme's active site, competing with the substrate. |
| Kᵢ (Inhibition Constant) | 0.42 µM | A measure of the inhibitor's binding affinity; lower Kᵢ indicates higher potency. |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline as a potential enzyme inhibitor. By focusing on high-probability targets derived from its chemical class, researchers can efficiently generate the foundational data needed to build a comprehensive pharmacological profile.
Positive findings from this workflow would justify progression to more advanced studies, including:
-
Selectivity Profiling: Screening against a broader panel of enzymes (e.g., kinases, phosphodiesterases, cytochromes P450) to assess off-target effects.
-
In Vitro ADME/Tox: Evaluating metabolic stability, cell permeability, and cytotoxicity.
-
In Vivo Studies: Assessing efficacy, pharmacokinetics, and safety in relevant animal models of disease.
By systematically applying the principles and protocols outlined herein, the scientific community can effectively unlock the therapeutic potential hidden within novel β-carboline derivatives like IP-THBC.
References
- Medina, J. H., Paladini, A. C., & De Robertis, E. (1989). Monoamine oxidase inhibition by beta-carbolines: a quantum chemical approach. Journal of Pharmaceutical Sciences, 68(6), 735-738.
- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142.
- Ghavami, R., et al. (2020). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. ProQuest.
- Herraiz, T. (n.d.). NEUROPHARMACOLOGY of BETA-CARBOLINE ALKALOIDS. Cornell University Department of Animal Science.
- Herraiz, T., & Chaparro, C. (2021). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 12, 665270.
- Kratochvíl, B., et al. (2011). The inhibition activity of selected beta-carboline alkaloids on enzymes of acetylcholinesterase and butyrylcholinesterase. *Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke
In vitro studies of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
An In-Depth Technical Guide to the In Vitro Evaluation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
This guide provides a comprehensive framework for the in vitro investigation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a member of the pharmacologically significant tetrahydro-β-carboline (THβC) class of indole alkaloids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing this compound's biological activity.
Introduction: The β-Carboline Scaffold and the Target Compound
The β-carboline framework is a privileged tricyclic pyrido[3,4-b]indole structure found in numerous natural products and synthetic molecules.[1][2][3] This scaffold is associated with a vast spectrum of pharmacological properties, including antitumor, anti-inflammatory, antiviral, and potent central nervous system activities.[1][2][4][5][6] The partially saturated C-ring of the 1,2,3,4-tetrahydro-β-carboline (THβC) subgroup often imparts distinct receptor interaction profiles compared to its fully aromatic counterparts.[2]
Our focus, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, is a C1-substituted THβC. The nature of the C1 substituent is a critical determinant of biological activity.[2] This guide outlines a logical cascade of in vitro studies to systematically profile its potential as a therapeutic agent.
Compound Profile: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂ |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | 1-isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| SMILES String | CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
| InChI Key | ANFOWSMYMVVVLD-UHFFFAOYSA-N |
Synthesis and Physicochemical Characterization
The foundational step in any in vitro study is the reliable synthesis and rigorous characterization of the test compound. The Pictet-Spengler reaction is the most common and biosynthetic-analogous method for creating the THβC core.[2][3][7]
Synthesis via Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine (tryptamine) with an aldehyde (isobutyraldehyde), followed by an acid-catalyzed cyclization.
Diagram: Synthesis Workflow
Caption: Pictet-Spengler synthesis and characterization workflow.
Step-by-Step Synthesis Protocol
-
Preparation: To a solution of tryptamine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add isobutyraldehyde (1.1 eq).
-
Catalysis: Add trifluoroacetic acid (TFA) or another acid catalyst and stir the mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[8][9]
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and assess the purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Pharmacological Evaluation: A Multi-tiered Approach
A tiered screening approach is employed to efficiently identify biological activity, from broad phenotypic effects to specific molecular targets.
Diagram: In Vitro Screening Cascade
Caption: A logical cascade for in vitro pharmacological screening.
Tier 1: Primary Phenotypic Screening
Rationale: The initial goal is to cast a wide net to determine if the compound has any discernible cellular effect at reasonable concentrations. These assays measure overall cell health and key pathological responses.
Causality: The MTT assay is a foundational screen in cancer research.[1] It assesses a compound's ability to inhibit cell growth or induce cell death, which are hallmark activities of potential anticancer agents. A panel of cell lines is used to identify potential selectivity.
Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 1-Isopropyl-THBC (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Causality: Chronic inflammation is linked to numerous diseases. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator.[4] The Griess assay quantifies nitrite, a stable breakdown product of NO, providing a direct measure of the compound's anti-inflammatory potential.[4]
Protocol: Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 1-Isopropyl-THBC for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Readout: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the IC₅₀ for NO inhibition.
Tier 2: Target-Based Mechanistic Assays
Rationale: If activity is observed in phenotypic screens, the next step is to identify the specific molecular targets responsible for the effect.
Causality: Direct evidence suggests that some β-carboline derivatives can inhibit G6PD.[10] G6PD is a crucial enzyme in the pentose phosphate pathway, providing reducing power (NADPH) for anabolic processes and antioxidant defense. Its inhibition can be a therapeutic strategy, particularly in cancer or for certain parasitic diseases.
Diagram: G6PD Assay Workflow
Caption: Workflow for a G6PD spectrophotometric inhibition assay.
Protocol: Spectrophotometric G6PD Activity Assay
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, and the cofactor NADP⁺.
-
Inhibitor Addition: Add serial dilutions of 1-Isopropyl-THBC or a known inhibitor (positive control).
-
Enzyme Addition: Add a fixed amount of purified G6PD enzyme and incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate, glucose-6-phosphate.
-
Kinetic Readout: Immediately measure the increase in absorbance at 340 nm over time using a plate reader. This wavelength is specific for the product, NADPH.
-
Analysis: Calculate the reaction rate (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Tier 3: In-depth Cellular Mechanism of Action (Anticancer Example)
Rationale: Once a target is suspected or a strong phenotypic effect is confirmed, these assays elucidate the downstream cellular consequences, such as the specific pathways leading to cell death.
Causality: A key mechanism for effective anticancer drugs is the induction of programmed cell death (apoptosis). During early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Treat cancer cells (e.g., A549) with 1-Isopropyl-THBC at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diagram: Hypothetical Anticancer Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway activated by a THβC.
Conclusion and Future Directions
This guide presents a structured, rationale-driven approach for the comprehensive in vitro evaluation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. By progressing through a logical cascade of phenotypic, target-based, and mechanistic assays, researchers can build a robust biological profile of the compound. Positive results, such as potent and selective activity in these assays, would strongly support advancing the compound to more complex cellular models and subsequent in vivo studies.
References
- Güller, P., et al. (2025). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights.
-
Li, S., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(10), 2349. [Link]
-
Li, G., et al. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. European Journal of Pharmacology, 695(1-3), 147-155. [Link]
-
Kalyan, K., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10836–10843. [Link]
-
de Oliveira, R. B., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Pharmaceuticals, 15(12), 1546. [Link]
-
Mogielska, A., et al. (2021). β-Carbolines in Experiments on Laboratory Animals. Molecules, 26(11), 3356. [Link]
-
Ferreira, M. J., et al. (2016). Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Skolnick, P., et al. (1982). Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors. Life Sciences, 31(18), 1945-1951. [Link]
-
Suksrichavalit, T., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 223. [Link]
-
Laine, A. E., et al. (2013). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 18(9), 10569-10594. [Link]
-
Laine, A. E., et al. (2013). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. ResearchGate. [Link]
-
Cao, X., et al. (2016). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 21(11), 1452. [Link]
-
Van der Eycken, J., et al. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Li, S., et al. (2024). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Molecules, 29(12), 2841. [Link]
Sources
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline as a research chemical
An In-Depth Technical Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: Synthesis, Pharmacology, and Research Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the research chemical 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a member of the pharmacologically significant tetrahydro-β-carboline (THβC) class of indole alkaloids. This document details the compound's chemical properties, a validated synthetic methodology via the Pictet-Spengler reaction, and its known biological activities. The primary focus is its characterized role as a selective inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), supported by quantitative inhibitory data and in silico modeling. Additionally, its antibacterial properties are discussed. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing the foundational knowledge required for the effective investigation and utilization of this compound in a laboratory setting.
Introduction and Background
The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] These tricyclic indole alkaloids interact with a wide array of biological targets, leading to effects such as anticancer, antiviral, and potent neuropharmacological activities.[3] The saturated analogue, 1,2,3,4-tetrahydro-β-carboline (THβC), retains significant bioactivity while offering a three-dimensional structure that can be finely tuned for target specificity.
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a specific C1-substituted derivative of the THβC core. The introduction of an isopropyl group at the C1 position significantly influences its steric and electronic properties, directing its pharmacological profile. Recent research has identified this molecule as a selective inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway, with an IC50 value in the micromolar range. This finding positions the compound as a valuable tool for studying the metabolic roles of G6PD in both normal physiology and disease states, such as cancer and infectious diseases, where G6PD activity is often upregulated. This guide serves to consolidate the available technical information on this compound, providing a critical resource for its scientific exploration.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research, including solubility, storage, and analytical characterization. The properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | N/A |
| CAS Number | 6650-04-0 | [4] |
| Molecular Formula | C₁₄H₁₈N₂ | [5][6] |
| Molecular Weight | 214.31 g/mol | [5][6] |
| Appearance | Solid (form) | [6] |
| SMILES String | CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 | [6] |
| InChI Key | ANFOWSMYMVVVLD-UHFFFAOYSA-N | [6] |
| Hazard Classification | Acute Toxicity 3 (Oral) | [5] |
Synthesis and Characterization
The synthesis of the tetrahydro-β-carboline scaffold is most effectively achieved through the Pictet-Spengler reaction . This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. For 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, the logical precursors are tryptamine and isobutyraldehyde (2-methylpropanal).
Synthetic Pathway: Pictet-Spengler Reaction
The reaction proceeds via the formation of a Schiff base between the primary amine of tryptamine and the carbonyl group of isobutyraldehyde. Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the iminium carbon to form a spirocyclic intermediate. A final rearrangement and deprotonation restores aromaticity and yields the stable tricyclic THβC product.
Sources
- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sciforum.net [sciforum.net]
- 5. International Journal of Chemistry and Technology » Submission » Investigation of Aldose Reductase Inhibitory Potential by Theoretical and Computational Analysis of 2-((4-fluorobenzyl)thio)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazol [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Natural occurrence of isopropyl-beta-carbolines
An In-depth Technical Guide to the Natural Occurrence of Isopropyl-β-Carbolines
Abstract
β-Carboline alkaloids are a diverse and widely distributed class of natural products, renowned for their significant pharmacological and biological activities. While the natural occurrence of many simple and complex β-carbolines is well-documented, the existence of isopropyl-substituted congeners in nature remains an open question. This technical guide provides a comprehensive overview of the known landscape of naturally occurring β-carbolines, delves into their established biosynthetic pathways, and addresses the specific topic of isopropyl-β-carbolines. In the absence of direct evidence for their natural occurrence, this guide proposes a scientifically grounded, hypothetical biosynthetic pathway for these compounds based on the availability of naturally occurring precursors. Furthermore, we detail the requisite analytical methodologies for their detection and structural elucidation, and provide protocols for their chemical synthesis, thereby equipping researchers with the foundational knowledge and practical tools to explore this uncharted area of natural product chemistry.
Introduction: The β-Carboline Alkaloids
The β-carbolines are a prominent family of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system.[1] Their structural diversity and broad spectrum of biological activities have made them a focal point of research in phytochemistry, pharmacology, and medicinal chemistry.[2] Naturally occurring β-carbolines are found across a wide range of biological taxa, including numerous plant families, marine organisms, insects, and are even present as endogenous compounds in mammals, including humans.[1][3]
These compounds are known to interact with various targets in the central nervous system, exhibiting effects such as anxiolytic, sedative, anticonvulsant, and antidepressant properties.[4] The most well-known naturally occurring β-carbolines include harman, norharman, harmine, and harmaline, which are abundantly found in plants such as Peganum harmala and the Amazonian vine Banisteriopsis caapi.[5][6] Additionally, β-carbolines are formed during the processing and cooking of foods and are present in beverages like coffee and beer.[7][8]
Established Biosynthesis of β-Carbolines: The Pictet-Spengler Reaction
The cornerstone of β-carboline biosynthesis in nature is the Pictet-Spengler reaction.[1] This reaction involves the condensation of an indole-3-ethylamine, typically tryptamine or tryptophan, with an aldehyde or an α-keto acid, followed by cyclization to form a tetrahydro-β-carboline (THβC) intermediate.[9] Subsequent oxidation of the THβC leads to the formation of the fully aromatic β-carboline scaffold.[9]
The specific aldehyde or α-keto acid substrate dictates the substitution pattern at the C-1 position of the β-carboline ring. For instance, condensation with formaldehyde yields the simplest THβC, which upon oxidation gives norharman. Reaction with acetaldehyde or pyruvic acid leads to the formation of harman.[9]
Caption: General biosynthetic pathway of β-carbolines via the Pictet-Spengler reaction.
The Isopropyl-β-Carboline Enigma: A Gap in the Natural Product Landscape
Despite the vast diversity of naturally occurring β-carbolines, a comprehensive review of the scientific literature reveals no definitive evidence for the isolation of isopropyl-β-carbolines from natural sources. While numerous synthetic routes to these compounds have been developed for pharmacological studies, their presence in the natural world remains unconfirmed.[2] This presents an intriguing gap in our understanding of β-carboline biosynthesis and distribution.
A Hypothetical Biosynthetic Pathway to Isopropyl-β-Carbolines
The absence of evidence is not evidence of absence. The fundamental principles of β-carboline biosynthesis allow for the formulation of a plausible, albeit hypothetical, pathway to isopropyl-β-carbolines. This pathway would necessitate the presence of naturally occurring isopropyl-containing aldehydes or α-keto acids that can serve as substrates for the Pictet-Spengler reaction with tryptophan.
Two such precursors are indeed found in nature:
-
Isobutyraldehyde ((CH₃)₂CHCHO): This aldehyde is a naturally occurring compound found in a variety of plants, fruits, and essential oils, including apple, banana, and tea leaves.[3][7] It is also a metabolite in some microorganisms.
-
α-Ketoisocaproate ((CH₃)₂CHCH₂COCOOH): This α-keto acid is a key intermediate in the metabolic pathway of the essential amino acid leucine in a wide range of organisms, from bacteria to mammals.[2][9]
Given the natural availability of these precursors, the following hypothetical biosynthetic pathway can be proposed:
Caption: Hypothetical biosynthetic pathway for isopropyl-β-carbolines.
Chemical Synthesis of Isopropyl-β-Carbolines
In the absence of known natural sources, chemical synthesis is the only means of obtaining isopropyl-β-carbolines for analytical standards and pharmacological evaluation. The following is a representative protocol for the synthesis of 1-isopropyl-β-carboline, adapted from established methodologies.[2]
Experimental Protocol: Synthesis of 1-Isopropyl-β-carboline
-
Pictet-Spengler Condensation:
-
To a solution of L-tryptophan (1.0 eq) in a suitable solvent (e.g., a mixture of water and methanol), add isobutyraldehyde (1.2 eq).
-
Adjust the pH to approximately 4-5 with a suitable acid (e.g., dilute HCl).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product, 1-isopropyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Oxidation to Aromatic β-Carboline:
-
Dissolve the crude tetrahydro-β-carboline intermediate in a suitable high-boiling solvent (e.g., xylene).
-
Add an oxidizing agent (e.g., potassium permanganate (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) in portions.
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove the oxidant byproducts.
-
Wash the filtrate with a reducing agent solution (e.g., sodium bisulfite solution) if necessary, followed by brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-β-carboline.
-
Analytical Methodologies for the Detection of Isopropyl-β-Carbolines
The search for novel natural products requires sensitive and selective analytical techniques. The established methods for the analysis of known β-carbolines can be readily adapted for the targeted search of their isopropyl analogues in complex biological matrices.
Extraction and Sample Preparation
A robust extraction and clean-up procedure is critical to remove interfering compounds and concentrate the target analytes.
Protocol: Solid-Phase Extraction (SPE) of β-Carbolines from a Plant Matrix
-
Homogenize the dried and powdered plant material (e.g., 1 g) with an acidified methanol solution (e.g., 10 mL of methanol with 1% formic acid).
-
Sonication for 30 minutes followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis or a suitable buffer for SPE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the β-carbolines with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection
HPLC coupled with fluorescence or electrochemical detection offers high sensitivity for the detection of β-carbolines, which are naturally fluorescent and electroactive.[7]
Table 1: Typical HPLC Parameters for β-Carboline Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: ~270 nm, Emission: ~440 nm |
| Electrochemical Detection | Glassy carbon electrode, Potential: +900 mV vs. Ag/AgCl |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the unambiguous identification and quantification of trace levels of natural products.[8] The high selectivity of selected reaction monitoring (SRM) allows for the detection of target analytes in complex matrices with minimal interference.
Caption: A typical analytical workflow for the detection of isopropyl-β-carbolines.
Conclusion and Future Directions
The natural occurrence of isopropyl-β-carbolines remains an underexplored frontier in natural product chemistry. While their existence is currently unconfirmed, the natural availability of their biosynthetic precursors provides a strong rationale for their potential discovery. This guide has outlined the theoretical basis for their formation in nature, provided practical methodologies for their synthesis and detection, and laid a roadmap for future research in this area.
Future investigations should focus on the targeted screening of plant species and microbial strains known to produce a diverse array of secondary metabolites, particularly those that also produce isobutyraldehyde or have active leucine degradation pathways. The application of the sensitive and selective analytical techniques detailed herein will be paramount to the successful identification of these novel, hypothetical natural products. Their discovery would not only expand the known diversity of β-carboline alkaloids but also open new avenues for pharmacological research and drug development.
References
-
Agüí, M. L., Peña-Farfal, C., Yáñez-Sedeño, P., & Pingarrón, J. M. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta, 585(2), 323–330. [Link]
- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479–500.
-
Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622–626. [Link]
- Lee, J., Lee, C., Lee, J., & Jung, E. (2024). Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. Food Chemistry, 431, 137135.
-
Navarro, M., & Morales-García, J. A. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9062–9072. [Link]
-
PubChem. (n.d.). Isobutyraldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Rommelspacher, H., May, T., & Susilo, R. (1991). β-Carbolines and tetrahydroisoquinolines: detection and function in mammals. Planta Medica, 57(S 1), S85–S92. [Link]
-
Rupa Health. (n.d.). a-Ketoisocaproic Acid. Retrieved from [Link]
- Singh, T. (2017). Design and Strategic Synthesis of Some β-Carboline-Based Novel Natural Products of Biological Importance. In Organic Synthesis. IntechOpen.
- Tsuchiya, H., Hayashi, T., & Sato, M. (1999). Simultaneous determination of harman and norharman in human plasma by high-performance liquid chromatography.
-
Wikipedia. (2024). α-Ketoisocaproic acid. Retrieved from [Link]
-
Wojtowicz, E., Zawirska-Wojtasiak, R., Przygoński, K., & Mildner-Szkudlarz, S. (2020). β-Carbolines in Experiments on Laboratory Animals. International Journal of Molecular Sciences, 21(15), 5245. [Link]
- ResearchGate. (n.d.). List of some natural β-carboline derivatives.
-
Wikipedia. (2024). Isobutyraldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyraldehyde. Retrieved from [Link]
-
Atsumi, S., Higashide, W., & Liao, J. C. (2009). Direct photosynthetic recycling of carbon dioxide to isobutyraldehyde. Nature Biotechnology, 27(12), 1177–1180. [Link]
-
Chen, B., Lee, J. S., & Liao, J. C. (2022). Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example. Biotechnology for Biofuels and Bioproducts, 15(1), 86. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Isobutyraldehyde | 78-84-2 [chemicalbook.com]
- 4. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isobutyraldehyde [flavscents.com]
- 8. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 9. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a key heterocyclic scaffold. The synthesis is achieved through the robust and widely applicable Pictet-Spengler reaction. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and protocols for the purification and characterization of the final product. The content is designed to be a practical resource for researchers in medicinal chemistry and drug development, providing both the procedural knowledge and the scientific rationale behind the experimental choices.
Introduction: The Significance of the Tetrahydro-β-carboline Scaffold
The β-carboline framework is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] These molecules exhibit a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3] The tetrahydro-β-carboline (THβC) core, in particular, serves as a crucial building block in the synthesis of more complex alkaloids and therapeutic agents.[4] The 1-isopropyl substituted analogue is of particular interest for creating molecular diversity in drug discovery programs.
The Pictet-Spengler reaction, first reported in 1911, remains the most prominent and efficient method for constructing the tetrahydro-β-carboline skeleton.[5][6] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7] Its enduring utility is a testament to its reliability and broad substrate scope.
This application note will detail a reproducible protocol for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline from tryptamine and isobutyraldehyde.
The Pictet-Spengler Reaction: Mechanism and Rationale
The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is achieved via the Pictet-Spengler reaction. A mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting.
The reaction proceeds through the following key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of tryptamine on the carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, which then protonates under acidic conditions to yield a highly electrophilic iminium ion.[4][6]
-
Intramolecular Cyclization: The electron-rich indole ring of the tryptamine moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This ring-closing step forms the new six-membered ring and is the core of the Pictet-Spengler reaction.[6]
-
Deprotonation: Finally, a proton is lost from the indole nitrogen to restore aromaticity, yielding the stable 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline product.
The choice of an acid catalyst is critical. While strong acids can be used, they may also lead to side reactions. In this protocol, we utilize glacial acetic acid, which serves as both the solvent and a moderately strong acid catalyst, promoting both imine formation and the subsequent cyclization.[1]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline via Pictet-Spengler Reaction: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through the robust and versatile Pictet-Spengler reaction, a cornerstone in the construction of β-carboline frameworks. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical experimental workflow and a deep understanding of the underlying chemical principles.
Foundational Principles: The Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a powerful acid-catalyzed annulation that forms a tetrahydroisoquinoline or, as in this case, a tetrahydro-β-carboline from a β-arylethylamine and a carbonyl compound.[1] The reaction proceeds through a well-established mechanism that begins with the formation of a Schiff base (imine) from the condensation of tryptamine and an aldehyde (isobutyraldehyde in this protocol).[2] Subsequent protonation of the imine generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich indole nucleus of the tryptamine attacks the iminium carbon, leading to the formation of the tetracyclic β-carboline ring system.[1][2] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While traditional protocols often employ strong Brønsted or Lewis acids, milder and even catalyst-free conditions have been developed.[3]
Reaction Mechanism and Experimental Workflow
The synthesis of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline from tryptamine and isobutyraldehyde follows the classical Pictet-Spengler pathway. The key mechanistic steps and the overall experimental workflow are illustrated below.
Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and characterization of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tryptamine | ≥98% | Sigma-Aldrich or equivalent | |
| Isobutyraldehyde | ≥99% | Sigma-Aldrich or equivalent | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific or equivalent | Corrosive, handle with care. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics or equivalent | Use a dry solvent for optimal results. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution. | ||
| Brine | Saturated aqueous NaCl solution. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying the organic phase. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | HPLC Grade | Eluent for chromatography. | |
| Hexanes | HPLC Grade | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.60 g, 10.0 mmol).
-
Dissolve the tryptamine in 40 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Slowly add isobutyraldehyde (0.91 mL, 10.0 mmol) to the stirred solution.
-
Follow with the dropwise addition of trifluoroacetic acid (0.77 mL, 10.0 mmol). A color change may be observed.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product spot should be less polar than the starting tryptamine.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and evaporate the solvent to yield 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline as a solid.
-
Expected Yield and Physical Properties
-
Yield: 85-95%
-
Appearance: Light yellow solid
-
Melting Point: 117-118 °C
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.81 (br s, 1H, NH-indole)
-
δ 7.49 (d, J = 7.6 Hz, 1H, Ar-H)
-
δ 7.31 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.17-7.08 (m, 2H, Ar-H)
-
δ 4.01 (d, J = 8.4 Hz, 1H, H-1)
-
δ 3.25-3.15 (m, 1H, piperidine-H)
-
δ 2.95-2.85 (m, 1H, piperidine-H)
-
δ 2.80-2.70 (m, 2H, piperidine-H)
-
δ 2.20-2.10 (m, 1H, CH-isopropyl)
-
δ 1.15 (d, J = 6.8 Hz, 3H, CH₃-isopropyl)
-
δ 0.85 (d, J = 6.8 Hz, 3H, CH₃-isopropyl)
-
-
¹³C NMR (Predicted):
-
δ 136.5, 134.0, 127.5, 122.0, 119.5, 118.0, 111.0, 108.5 (aromatic carbons)
-
δ 58.0 (C-1)
-
δ 42.0 (piperidine-C)
-
δ 34.0 (CH-isopropyl)
-
δ 22.0 (piperidine-C)
-
δ 19.5, 18.0 (CH₃-isopropyl)
-
Mass Spectrometry (MS)
-
Molecular Formula: C₁₄H₁₈N₂
-
Molecular Weight: 214.31 g/mol
-
Expected m/z (EI+): 214 [M]⁺, 171 [M-CH(CH₃)₂]⁺ (loss of isopropyl group), 144, 130.
The fragmentation pattern of 1-alkyl-tetrahydro-β-carbolines in electron ionization mass spectrometry is often characterized by the loss of the alkyl substituent at the C-1 position.[4] The base peak is frequently observed at m/z 171, corresponding to the tetracyclic cation after the cleavage of the isopropyl group.
Troubleshooting and Key Considerations
-
Low Yield: Ensure the use of anhydrous solvent and reagents, as water can hydrolyze the iminium intermediate. The reaction may also require longer reaction times or gentle heating depending on the purity of the starting materials.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material, additional catalyst can be added, or the reaction time can be extended.
-
Purification Challenges: The product is moderately polar. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
The Pictet-Spengler reaction provides an efficient and reliable method for the synthesis of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. The protocol detailed in this application note, with its emphasis on procedural clarity and scientific rationale, serves as a valuable resource for researchers engaged in the synthesis of β-carboline derivatives for applications in drug discovery and development.
References
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances. [Link]
-
Synthesis of β-carboline derivatives. Sciforum. [Link]
-
Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. ResearchGate. [Link]
-
Pictet-Spengler reaction. ChemEurope. [Link]
-
1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. National Institutes of Health. [Link]
-
THE PICTET-SPENGLER REACTION: A NEW EVIDENCE FOR THE PRESENCE OF A SPIROINDOLENIUM INTERMEDIATE. HETEROCYCLES. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... ResearchGate. [Link]
-
EI and CI Mass Fragmentation of Tryptamine, Tetrahydro-beta-Carboline and Some of their Derivatives. Semantic Scholar. [Link]
-
Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]
- Modified pictet-spengler reaction and products prepared there
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. National Institutes of Health. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline. PubChem. [Link]
-
General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. ResearchGate. [Link]
-
Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. ResearchGate. [Link]
Sources
Analytical methods for 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
An Application Note on the Analytical Methods for 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
Authored by: A Senior Application Scientist
Introduction
This compound is a member of the tetrahydro-β-carboline (THBC) class of compounds. THBCs are found in various natural sources and can also be formed endogenously in mammals. This class of molecules is of significant interest to researchers, scientists, and drug development professionals due to its diverse range of potential biological activities, including neurochemical and enzymatic interactions.[1][2] The development of robust, accurate, and sensitive analytical methods is paramount for pharmacokinetic studies, metabolism research, quality control of synthetic batches, and for exploring its presence in biological and environmental matrices.
This guide provides a detailed overview of the primary analytical techniques for the characterization and quantification of this compound, with a focus on chromatographic and spectroscopic methods. The protocols herein are designed to be self-validating and are grounded in established analytical principles.
Physicochemical Properties
A fundamental understanding of the analyte's properties is the cornerstone of successful analytical method development. These properties dictate choices in sample preparation, chromatography, and detection.
| Property | Value | Source |
| IUPAC Name | 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [3] |
| CAS Number | 6650-04-0 | [3] |
| Molecular Formula | C₁₄H₁₈N₂ | |
| Molecular Weight | 214.31 g/mol | |
| Structure | A tetrahydro-β-carboline core with an isopropyl group at the C-1 position. | - |
| Predicted Solubility | Generally soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions is pH-dependent due to the basic nitrogen atoms. | [4] |
Part 1: Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for analyzing this compound, especially in complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility, thermal stability, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for the analysis of β-carbolines due to its applicability to a wide range of polarities and its compatibility with various sensitive detectors.[5][6]
Expertise & Rationale: Reversed-phase chromatography on a C18 stationary phase is the method of choice. The long alkyl chains of the C18 phase provide sufficient hydrophobic interaction with the nonpolar regions of the tetrahydro-β-carboline ring system. The mobile phase typically consists of an aqueous component with an organic modifier (acetonitrile or methanol). The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. This serves two purposes: 1) it protonates the basic nitrogen atoms in the analyte, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the silica support, and 2) it enhances ionization efficiency for mass spectrometry detection.
This protocol is suitable for determining the purity of a synthesized batch or for quantification at relatively high concentrations.
-
Instrumentation & Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-Phase Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Scientist's Note: Filtering the mobile phase through a 0.45 µm filter and degassing are crucial steps to prevent pump blockages and ensure a stable baseline.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~280 nm (scan from 200-400 nm with DAD to confirm the optimal wavelength).
-
Elution Method: Isocratic (e.g., 40% B) or Gradient elution for complex samples. A typical gradient might be:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Perform serial dilutions to the desired concentration range for the calibration curve. The diluent should ideally match the initial mobile phase composition.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalysis (e.g., in plasma or urine) or trace-level quantification, LC-MS/MS is the gold standard.[7][8] Its unparalleled sensitivity and selectivity are achieved through Multiple Reaction Monitoring (MRM).
Trustworthiness through Self-Validation: The protocol's integrity is maintained by using a stable isotope-labeled internal standard (SIL-IS), if available, or a structurally similar analog. The internal standard corrects for variations in sample preparation, injection volume, and matrix effects, ensuring data accuracy.
-
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for injection.
-
-
LC Conditions (Fast Gradient):
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: ESI Positive.
-
Scientist's Note: The protonated molecule [M+H]⁺ will be the precursor ion. For C₁₄H₁₈N₂, the expected m/z is 215.3.
-
MRM Transitions (Hypothetical - requires optimization):
-
Analyte: Q1 (Precursor Ion): 215.3 -> Q3 (Product Ion): To be determined by infusing a standard and observing fragmentation. A common loss is the sidechain or parts of the piperidine ring.
-
Internal Standard: Q1 -> Q3 (specific to the IS).
-
-
Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, gas flow) to maximize the signal for each transition.
-
Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.
Part 2: Spectroscopic Methods for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for confirming the chemical structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Rationale: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, the aliphatic protons of the tetrahydro-piperidine ring, and the distinct isopropyl group (a doublet for the methyl groups and a septet for the CH). The ¹³C NMR will confirm the total number of unique carbons. 2D NMR experiments like COSY (to see H-H correlations) and HSQC (to link protons to their attached carbons) are used to assemble the full structure.[9][10]
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
Indole NH (~8.0 ppm, broad singlet): The proton on the indole nitrogen.
-
Aromatic Protons (7.0-7.6 ppm, multiplets): Four protons on the benzene portion of the indole ring.
-
C1-H (~4.0-4.5 ppm, doublet or multiplet): The proton attached to the same carbon as the isopropyl group.
-
Piperidine Ring Protons (2.7-3.5 ppm, multiplets): The CH₂ groups of the tetrahydro-piperidine ring.
-
Isopropyl CH (~2.0-2.5 ppm, multiplet/septet): The single proton of the isopropyl group.
-
Isopropyl CH₃ (~1.0-1.2 ppm, doublet): The six equivalent protons of the two methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which serves as a chemical fingerprint.
Expertise & Rationale: In Electron Impact (EI) ionization (common in GC-MS), the molecule will fragment in a predictable way. Key fragmentation pathways for THBCs often involve the cleavage of the piperidine ring or the loss of the C-1 substituent. In ESI (used in LC-MS), fragmentation is induced in the collision cell (Q2) of a tandem mass spectrometer. The fragmentation of the [M+H]⁺ ion (m/z 215.3) would be studied to find a stable, specific product ion for use in MRM quantification.[11][12]
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.
References
-
Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. PubMed. [Link]
-
Determination of tetrahydro-beta-carbolines in rat brain by gas chromatography-negative-ion chemical ionization mass spectrometry without interference from artifactual formation. PubMed. [Link]
-
SPE/RP-HPLC Using C1 Columns: An Environmentally Friendly Alternative to Conventional Reverse-Phase Separations for Quantitation of Beta-Carboline Alkaloids in Human Serum Samples. PubMed. [Link]
-
Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. National Genomics Data Center. [Link]
-
Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies: Determination of Enantiomeric Purity. ResearchGate. [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]
-
Microwave‐Assisted Synthesis of Tetrahydro‐β‐carbolines and β‐Carbolines. Wiley Online Library. [Link]
-
Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. PubMed. [Link]
-
Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed. [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665). Human Metabolome Database. [Link]
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0012492). Human Metabolome Database. [Link]
-
Activity %-[this compound] plot, indicating the inhibition on enzymes G6PD. ResearchGate. [Link]
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. National Institutes of Health (NIH). [Link]
-
Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. PubMed. [Link]
-
1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. National Institutes of Health (NIH). [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) - Supporting Information. The Royal Society of Chemistry. [Link]
-
Mass Spectrometry (LC-MS-MS) as a Tool in the Maillard Reaction Optimisation and Characterisation of New 6-methoxy-tetrahydro-β-carboline Derivatives. Malaysian Journal of Chemistry. [Link]
-
LC-MS-MS-MS3 for the determination and quantification of Δ9-tetrahydrocannabinol and metabolites in blood samples. PubMed. [Link]
-
Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. PubMed. [Link]
-
LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. PubMed. [Link]
-
Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health (NIH). [Link]
-
Tetrahydro-beta-carboline. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. Tetrahydro-beta-carboline | C11H12N2 | CID 107838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
Application Note: A Robust HPLC-UV Method for the Quantification of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This protocol is designed for researchers, scientists, and drug development professionals who require accurate determination of this compound in various matrices, from raw materials to biological samples. The method utilizes a reversed-phase C18 column with UV detection, providing a balance of sensitivity, selectivity, and robustness. The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the method effectively.
Introduction: The Significance of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline Analysis
1,2,3,4-Tetrahydro-β-carbolines (THβCs) are a significant class of indole alkaloids with a wide spectrum of biological activities.[1] Their diverse pharmacological properties, including potential antiviral, antitumor, and antimalarial effects, make them important targets in drug discovery and development.[1][2] 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, a specific derivative, is of growing interest for its potential therapeutic applications.
Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, quality control of synthetic batches, and understanding its metabolic fate. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution and sensitivity. This document provides a comprehensive guide to a validated HPLC method, ensuring data integrity and reproducibility.
Chromatographic Principles and Method Rationale
The developed method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The long alkyl chains of the C18 packing provide a non-polar environment, leading to strong retention of hydrophobic molecules like the β-carboline core of our analyte. This choice generally offers excellent resolution and is a robust starting point for method development with this class of compounds.
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The phosphate buffer controls the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible ionization state of the analyte, which in turn affects its retention time. A slightly acidic to neutral pH is often optimal for the analysis of basic compounds like β-carbolines, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Detection: UV detection at 280 nm is chosen. The indole ring, a key structural feature of the analyte, exhibits strong UV absorbance around this wavelength. This provides good sensitivity without the need for more complex and expensive detectors like mass spectrometers, making the method accessible to a wider range of laboratories.
Experimental Workflow
The overall workflow for the analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is depicted in the following diagram:
Caption: HPLC analysis workflow from sample preparation to final report.
Detailed Protocols
Materials and Reagents
-
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-12.1 min: 80-20% B, 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (20% Acetonitrile in buffer) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a solid sample (e.g., a synthesized powder for quality control):
-
Accurately weigh approximately 10 mg of the sample powder.
-
Dissolve the sample in 10 mL of methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute an aliquot of this solution with the initial mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
For biological matrices, a more extensive extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be necessary to remove interfering substances.[3][4]
System Suitability
Before running the sample sequence, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. A linear regression analysis is then performed. The concentration of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in the unknown samples is determined using the equation of the line obtained from the calibration curve.
Example Calibration Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.9 |
| 100 | 1510.3 |
The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
Method Validation Insights
A robust HPLC method must be validated to ensure its suitability for its intended purpose. Key validation parameters to consider include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve over the desired concentration range.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of the standard is added to a sample matrix and the recovery is calculated. Recoveries are typically expected to be within 90-110%.[5]
-
Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of multiple measurements should be within acceptable limits (typically < 5%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank and spiked samples.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites on the column, pH of the mobile phase is too high | Use a column with end-capping, slightly decrease the mobile phase pH |
| Ghost Peaks | Contamination in the mobile phase or injector | Use fresh mobile phase, purge the injection port |
| Shifting Retention Times | Fluctuation in column temperature, mobile phase composition, or flow rate | Ensure stable column temperature, prepare fresh mobile phase, check pump performance |
| Low Sensitivity | Incorrect detection wavelength, low sample concentration | Verify the UV maximum of the analyte, concentrate the sample if necessary |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. By understanding the principles behind the method and adhering to the outlined protocols, researchers can achieve accurate and reproducible results, which are crucial for advancing research and development in the field of pharmacologically active β-carbolines.
References
-
Herraiz, T. (2000). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Journal of Chromatography A, 871(1-2), 23–30. Available at: [Link]
-
Schouten, M. J., & Bruinvels, J. (1985). High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets. Analytical Biochemistry, 147(2), 401–409. Available at: [Link]
-
Tsuchiya, H., Hayashi, T., & Naruse, H. (1989). Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation. Journal of Chromatography, 494, 29–40. Available at: [Link]
-
Herraiz, T. (2004). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Agricultural and Food Chemistry, 52(10), 2848–2853. Available at: [Link]
-
Glatz, Z. (2007). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Mass Spectrometry, 42(6), 764–771. Available at: [Link]
-
Domínguez-Vidal, A., Ortega-Gadea, S., & Salinas-Castillo, A. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta, 585(2), 323–330. Available at: [Link]
-
Greiner, B., & Müller, W. E. (1990). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 811–815. Available at: [Link]
-
Beck, O., Bosin, T. R., & Lundman, A. (1983). Analysis of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline in alcoholic beverages and food. Journal of Agricultural and Food Chemistry, 31(2), 288–292. Available at: [Link]
-
ResearchGate. (n.d.). Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC chromatograms of β-carbolines formed in the reactions of.... Retrieved from [Link]
-
MDPI. (2023). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 12(15), 2894. Available at: [Link]
-
Molecules. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 134. Available at: [Link]
-
Semantic Scholar. (2022). Formation, Characterization, and Occurrence of β‑Carboline Alkaloids Derived from α‑Dicarbonyl Compounds and L‑Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9146–9156. Available at: [Link]
-
Herraiz, T. (2002). Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. Journal of Agricultural and Food Chemistry, 50(16), 4686–4691. Available at: [Link]
-
Molecules. (2017). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 22(9), 1479. Available at: [Link]
-
Rönner, B., Lerche, H., Bergmüller, W., Freilinger, C., Severin, T., & Pischetsrieder, M. (2000). Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose. Journal of Agricultural and Food Chemistry, 48(6), 2111–2116. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography of tetrahydro-beta-carbolines extracted from plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Introduction
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a member of the tetrahydro-β-carboline (THBC) family, a class of compounds with significant interest in neuroscience and drug development due to their diverse pharmacological activities. As research into the therapeutic potential of novel THBC derivatives expands, the need for robust and reliable analytical methods for their characterization becomes paramount. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the identification and quantification of these molecules. This application note provides a detailed guide to the mass spectrometric analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, covering protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and delves into the characteristic fragmentation patterns observed.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂ | |
| Molecular Weight | 214.31 g/mol | |
| InChI Key | ANFOWSMYMVVVLD-UHFFFAOYSA-N |
Analytical Considerations
The analytical approach for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline should be chosen based on the sample matrix, desired sensitivity, and the specific information required (e.g., quantification, structural elucidation). Both LC-MS and GC-MS are viable techniques, each with its own set of advantages and considerations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for its applicability to a wide range of polar and thermally labile compounds without the need for derivatization. Electrospray ionization (ESI) is particularly well-suited for the analysis of THBCs due to the presence of basic nitrogen atoms that are readily protonated.[1][2] Atmospheric pressure chemical ionization (APCI) can also be employed and may offer advantages for less polar analogs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic resolution and is a powerful tool for structural elucidation due to the extensive fragmentation observed with electron ionization (EI). However, the volatility and thermal stability of the analyte must be considered. While some THBCs can be analyzed directly, derivatization may be necessary to improve chromatographic performance and prevent on-column degradation.[3][4]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive detection and quantification of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in complex matrices such as biological fluids or reaction mixtures.
Sample Preparation
The choice of sample preparation method will depend on the matrix. For plasma or urine samples, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences and concentrate the analyte.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for efficient elution. May need optimization based on the sample matrix. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens in the THBC structure are readily protonated. |
| Capillary Voltage | 3.5 kV | Typical for ESI. |
| Desolvation Temperature | 400 °C | To ensure efficient solvent evaporation. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise. |
| MS/MS Mode | Selected Reaction Monitoring (SRM) | For high selectivity and sensitivity in quantitative analysis.[1] |
Expected Mass Transitions
The protonated molecule [M+H]⁺ of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline has an m/z of 215.15. Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic product ions. The proposed fragmentation pathway is based on established mechanisms for related 1-alkyl-substituted THBCs, including benzylic cleavage and retro-Diels-Alder (RDA) reactions.[5]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |
| 215.15 | 172.10 | [M+H - C₃H₇]⁺, Loss of the isopropyl group via benzylic cleavage. |
| 215.15 | 144.08 | Product of Retro-Diels-Alder (RDA) fragmentation of the tetrahydro-β-carboline ring. |
| 215.15 | 117.06 | Further fragmentation of the indole ring system. |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for the analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the structural confirmation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, providing detailed fragmentation information through electron ionization.
Sample Preparation and Derivatization
For GC-MS analysis, derivatization of the secondary amine in the tetrahydro-β-carboline ring can improve peak shape and thermal stability. N-acylation with trifluoroacetic anhydride (TFAA) is a common and effective approach.
-
Evaporate the sample extract to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Heat at 70 °C for 20 minutes.
-
Evaporate the solvent and derivatizing agent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program; may require optimization. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible and extensive fragmentation for library matching and structural elucidation. |
| Ion Source Temperature | 230 °C | Standard source temperature. |
| Electron Energy | 70 eV | Standard energy for EI, leading to consistent fragmentation patterns. |
| Mass Range | m/z 40-450 | To cover the mass of the derivatized analyte and its fragments. |
Proposed Fragmentation Pathway
The mass spectrum of the underivatized 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline under EI conditions is expected to be dominated by fragmentation pathways that stabilize the resulting positive charge. The primary fragmentation is anticipated to be the cleavage of the C1-C9a bond (benzylic cleavage) with the loss of the isopropyl group, which is a highly favorable process.[5] Another characteristic fragmentation for tetrahydro-β-carbolines is the retro-Diels-Alder (RDA) reaction within the piperidine ring.[5]
Caption: Proposed EI fragmentation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Key Expected Fragments (Underivatized):
-
m/z 214 (Molecular Ion): The presence of the molecular ion is expected, though its abundance may be low due to the facile fragmentation.
-
m/z 171: This fragment corresponds to the loss of the isopropyl radical (•C₃H₇) via benzylic cleavage. This is predicted to be a major fragment ion due to the stability of the resulting cation.
-
m/z 144: This ion is characteristic of the retro-Diels-Alder (RDA) fragmentation of the tetrahydro-β-carboline core.
-
m/z 43: The isopropyl cation [C₃H₇]⁺ is also a likely and stable fragment.
Conclusion
This application note provides comprehensive protocols for the mass spectrometric analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline using both LC-MS/MS and GC-MS. The LC-MS/MS method offers high sensitivity and is ideal for quantitative studies, while the GC-MS method provides detailed structural information through electron ionization fragmentation. The proposed fragmentation pathways, centered around benzylic cleavage and retro-Diels-Alder reactions, offer a solid basis for the identification and characterization of this and related tetrahydro-β-carboline compounds. These methodologies are crucial for advancing research in drug discovery and development where accurate and reliable analytical techniques are indispensable.
References
- Gynther, J., Kanerva, L., et al. (1988).
- Herraiz, T., & Papavergou, E. (2004). High-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry for the analysis of 1,2,3,4-tetrahydro-beta-carboline derivatives.
- Goh, T. B., et al. (2015). Mass Spectrometry (LC-MS-MS) as a Tool in the Maillard Reaction Optimisation and Characterisation of New 6-methoxy-tetrahydro-β-carboline Derivatives. Sains Malaysiana, 44(1), 109-117.
- Herraiz, T., & Papavergou, E. (2002). Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives. Journal of Agricultural and Food Chemistry, 50(19), 5381-5386.
- de Pinho, P. G., et al. (2020). Investigation of Ayahuasca β-Carboline Alkaloids and Tryptamine in Sweat Samples from Religious Community Participants by GC-MS. Journal of Analytical Toxicology, 44(8), 856-863.
- Herraiz, T., et al. (2013). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Food Chemistry, 141(3), 2511-2517.
- Fabre, N., et al. (2012). LC-HRMS for the Identification of β-Carboline and Canthinone Alkaloids Isolated from Natural Sources. In Alkaloids - A Treasury of Poisons and Medicines. InTech.
-
SpectraBase. (n.d.). 1H-.beta.-Carboline-3-carboxylic acid, 1-isopropyl-2,3,4,9-tetrahydro-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline. Retrieved from [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. High-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry for the analysis of 1,2,3,4-tetrahydro-beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence of tetrahydro-beta-carboline-3-carboxylic acids in foods by gas chromatography-mass spectrometry as their N-methoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in Antiviral Drug Discovery
Introduction: The Promise of the β-Carboline Scaffold
The β-carboline alkaloids are a diverse class of natural and synthetic heterocyclic compounds built upon a pyrido[3,4-b]indole skeleton. This privileged scaffold is found in numerous plant species and has been associated with a vast spectrum of pharmacological properties, including antitumor, antimalarial, and potent antiviral activities.[1][2][3] The inherent bioactivity of the β-carboline core makes it a compelling starting point for medicinal chemistry campaigns aimed at developing novel therapeutics.
Recent research has highlighted the antiviral potential of β-carbolines against a wide range of DNA and RNA viruses, such as Herpes Simplex Virus (HSV), Dengue Virus (DENV), Influenza A Virus, and Human Immunodeficiency Virus (HIV).[4][5][6][7][8] The tetrahydro-β-carboline (THBC) backbone, in particular, offers a three-dimensional structure that can be strategically modified to enhance potency and selectivity. This guide focuses on a specific derivative, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline , as a representative candidate for an antiviral drug discovery program. We provide a comprehensive overview, from chemical synthesis to detailed protocols for virological evaluation, designed for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Characterization of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Rationale for Synthesis: The Pictet-Spengler Reaction
The most direct and widely employed method for synthesizing the tetrahydro-β-carboline core is the Pictet-Spengler reaction.[3][9] This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For the synthesis of our target compound, L-tryptophan is reacted with isobutyraldehyde. This method is efficient and mimics the biosynthetic pathway of these alkaloids, providing a robust route to the desired scaffold.
Protocol: Synthesis via Pictet-Spengler Condensation
Principle: L-tryptophan and isobutyraldehyde undergo condensation in an acidic medium to form a Schiff base, which then cyclizes via an electrophilic substitution at the C2 position of the indole ring to yield the tetrahydro-β-carboline product.
Materials:
-
L-tryptophan
-
Isobutyraldehyde (2-methylpropanal)
-
Glacial Acetic Acid
-
Ammonia solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve L-tryptophan (1.0 eq) in glacial acetic acid (approx. 15 mL per gram of tryptophan).
-
Add isobutyraldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of an ammonia solution until the pH reaches ~7-8. A precipitate will form.
-
Filter the solid precipitate and wash it thoroughly with water, then dry it under a vacuum.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.[10]
Characterization:
-
Structure: C₁₄H₁₈N₂[11]
-
Molecular Weight: 214.31 g/mol [11]
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Section 2: In Vitro Antiviral Evaluation Workflow
A systematic, multi-step approach is essential to accurately determine the antiviral potential of a new chemical entity. The workflow begins with assessing the compound's toxicity to the host cells, followed by primary and secondary assays to quantify its antiviral efficacy.
Caption: Figure 1: A structured workflow for the initial in vitro evaluation of a novel antiviral compound.
Protocol: Cytotoxicity Assay (MTT Method)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This is a crucial first step to ensure that any observed antiviral effect is not simply due to the compound killing the host cells.[12]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
96-well flat-bottom plates
-
Complete growth medium
-
Test compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in a complete medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀) .
Protocol: Plaque Reduction Assay
Principle: This is the "gold standard" assay for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[13] An effective antiviral agent will reduce the number of plaques (localized areas of cell death) formed in a cell monolayer. This assay determines the concentration of the compound required to reduce plaque formation by 50% (EC₅₀).[13]
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
Test compound dilutions.
-
Semi-solid overlay medium (e.g., medium containing methylcellulose or low-melting-point agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Grow cell monolayers to >95% confluency in multi-well plates.
-
Prepare a virus dilution calculated to produce 50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of corresponding compound dilutions for 1 hour at 37°C. Include a "virus only" control (no compound).
-
Wash the cell monolayers with PBS and inoculate them with 200 µL of the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
After adsorption, remove the inoculum and gently wash the cells.
-
Overlay the cells with 2-3 mL of the semi-solid overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.
-
Plot the percentage of reduction against the compound concentration (log scale) and use non-linear regression to determine the 50% effective concentration (EC₅₀) .[14]
Protocol: Virus Yield Reduction Assay
Principle: This assay provides a highly quantitative measure of an antiviral's ability to inhibit the production of new, infectious viral progeny.[15][16] Cells are infected with a known amount of virus and treated with the compound. After one replication cycle, the total amount of new virus produced (both intracellular and extracellular) is collected and titrated.
Materials:
-
Susceptible cells in multi-well plates or flasks.
-
Virus stock.
-
Test compound dilutions.
-
Apparatus for freeze-thawing.
-
Materials for a standard titration assay (e.g., TCID₅₀ or plaque assay).
Procedure:
-
Seed cells and allow them to form a monolayer.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.
-
After a 1-hour adsorption period, wash the cells and add a medium containing serial dilutions of the test compound.
-
Incubate the plates for the duration of a single viral replication cycle (e.g., 24-48 hours).
-
At the end of the incubation, harvest the entire culture (cells and supernatant).
-
Subject the harvested culture to three cycles of freezing and thawing to lyse the cells and release intracellular virions.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the titer of the infectious virus in the lysate from each compound concentration using a plaque assay or TCID₅₀ assay.[17]
Data Analysis:
-
The viral titer (PFU/mL or TCID₅₀/mL) is determined for each compound concentration.
-
Results are often expressed as the log₁₀ reduction in viral titer compared to the untreated control.
-
The EC₉₀ or EC₉₉ (concentration required to reduce viral yield by 90% or 99%) can be calculated, providing a stringent measure of antiviral potency.
Data Interpretation: The Selectivity Index
The ultimate goal of these initial assays is to determine the Selectivity Index (SI) .
SI = CC₅₀ / EC₅₀
The SI is a critical measure of a compound's therapeutic window. It compares the concentration at which the compound harms host cells to the concentration at which it is effective against the virus. A higher SI value is desirable (ideally >10, preferably >100), as it indicates that the compound can inhibit the virus at concentrations far below those that cause cellular toxicity.
| Parameter | Definition | Desired Value |
| CC₅₀ | 50% Cytotoxic Concentration | High |
| EC₅₀ | 50% Effective Concentration | Low |
| SI | Selectivity Index (CC₅₀/EC₅₀) | High (>10) |
Section 3: Elucidating the Mechanism of Action (MoA)
Once a compound shows a promising SI, the next step is to understand how and when it inhibits the viral life cycle.
Caption: Figure 2: Schematic of a time-of-addition experiment to pinpoint the inhibited stage of viral replication.
Protocol: Time-of-Addition Assay
Principle: By adding the compound at different time points relative to viral infection, it is possible to determine which stage of the replication cycle is blocked.[4][18] For example, if the compound is only effective when added with or before the virus, it likely targets attachment or entry. If it remains effective when added hours after infection, it likely targets replication or viral egress.
Procedure:
-
Seed susceptible cells in a multi-well plate.
-
Set up several experimental arms:
-
Attachment/Entry: Treat cells with the compound before and during the 1-hour virus adsorption period.
-
Post-Entry: Add the compound at various time points after the virus has been washed off and replaced with fresh medium (e.g., 0, 2, 4, 8 hours post-infection).
-
-
Use a fixed, high concentration of the compound (e.g., 5-10x EC₅₀).
-
After a single replication cycle (e.g., 24 hours), harvest the virus and titrate the yield using a plaque or yield reduction assay.
Interpretation:
-
Inhibition only when present during adsorption: Suggests interference with attachment or entry.
-
Inhibition when added up to several hours post-infection: Suggests interference with viral genome replication, protein synthesis, or assembly.
-
Inhibition only at late time points: Suggests interference with virion maturation or egress.
Protocol: Virucidal Assay
Principle: This assay determines if the compound directly inactivates virus particles before they can infect a cell.[17] This distinguishes a true antiviral from a general disinfectant-like activity.
Procedure:
-
Mix a high concentration of the test compound directly with a known titer of virus stock in a cell-free tube.
-
Incubate this mixture for 1-2 hours at 37°C.
-
Serially dilute the mixture to a point where the compound concentration is no longer effective (well below its EC₅₀). This is a critical step to prevent carry-over effects in the subsequent titration.
-
Use the dilutions to infect a monolayer of susceptible cells and perform a standard plaque assay.
-
Compare the resulting viral titer to a control where the virus was incubated with a medium (no compound).
Interpretation:
-
Significant reduction in titer: The compound has direct virucidal activity.
-
No change in titer: The compound is not virucidal and likely acts within the host cell.
Section 4: Predictive Pharmacokinetics
In Silico ADME & Druglikeness Prediction
Rationale: Early in the drug discovery process, it is cost-effective to computationally predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help identify potential liabilities, such as poor oral bioavailability or potential toxicity, before committing to expensive in vivo studies.[19][20][21]
Key Parameters & Rules:
-
Lipinski's Rule of Five: A widely used guideline to assess the druglikeness and potential oral bioavailability of a compound.[19] The rules are:
-
Molecular Weight ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
-
Other Important Predictions:
-
Topological Polar Surface Area (TPSA): Predicts cell permeability.
-
Aqueous Solubility (LogS): Affects absorption.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.[20]
-
Numerous free and commercial software packages (e.g., SwissADME, Schrödinger Suite) can be used to calculate these parameters for 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. Favorable in silico profiles for β-carboline derivatives have been reported, suggesting they can possess good drug-like properties.[4][19]
Summary and Future Directions
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline represents a promising starting point within the broader class of β-carboline antiviral candidates. The protocols outlined in this guide provide a robust framework for its systematic evaluation. A successful in vitro campaign, demonstrating a high Selectivity Index and a defined mechanism of action, would justify advancing the compound or optimized analogues into further studies. These would include testing against a broader panel of viral strains (including resistant ones), validation in more complex models like primary cell cultures or organoids, and ultimately, evaluation of efficacy and safety in preclinical animal models. The rich chemistry and potent bioactivity of the β-carboline scaffold ensure that it will remain a fertile ground for the discovery of next-generation antiviral agents.
References
-
Vizoso-Pinto, M. G., et al. (2018). β-Carboline derivatives as novel antivirals for herpes simplex virus. International Journal of Antimicrobial Agents, 52(4), 459-468. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved January 18, 2026, from [Link]
-
Cao, Y., et al. (2014). Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives. Journal of Agricultural and Food Chemistry, 62(7), 1635-1643. [Link]
-
O'Keefe, B. R. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Methods in Molecular Biology, 555, 237-248. [Link]
-
Ahmad Amzar bin Abdul Aziz, et al. (2023). Molecular Docking and ADME Profiles of β-Carboline Analogues as Potential Antibiotic Agents Targeting DNA Gyrase. Malaysian Journal of Chemistry, 25(2), 415-428. [Link]
-
Báez, A. C., et al. (2016). Antiviral activity of natural and synthetic β-carbolines against dengue virus. Antiviral Research, 134, 26-33. [Link]
-
Reddy, M. V. R., et al. (2010). Synthesis and evaluation of beta-carboline derivatives as inhibitors of human immunodeficiency virus. Bioorganic & Medicinal Chemistry Letters, 20(24), 7461-7464. [Link]
-
Wang, Y., et al. (2020). 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes. Molecules, 25(22), 5438. [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved January 18, 2026, from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved January 18, 2026, from [Link]
-
Ahmad Amzar bin Abdul Aziz, et al. (2023). Molecular Docking and ADME Profiles of β-Carboline Analogues as Potential Antibiotic Agents Targeting DNA Gyrase. ResearchGate. [Link]
-
Prichard, M. N., et al. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved January 18, 2026, from [Link]
-
Figueiredo, M. L., et al. (2012). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 107(1), 135-138. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved January 18, 2026, from [Link]
-
Wang, Y., et al. (2020). 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes. National Institutes of Health. [Link]
-
El-Sayed, N., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Scientific Reports, 13(1), 1612. [Link]
-
Virogin Biotech. (2022, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved January 18, 2026, from [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved January 18, 2026, from [Link]
-
El-Sayed, N., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PubMed. [Link]
-
El-Sayed, N., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. ResearchGate. [Link]
-
Sepúlveda, C. S., et al. (2022). In Vitro Effect of 9,9′-Norharmane Dimer against Herpes Simplex Viruses. Molecules, 27(19), 6653. [Link]
-
ResearchGate. (n.d.). Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. Retrieved January 18, 2026, from [Link]
-
Gaikwad, S. V., et al. (2023). Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. Molecules, 28(19), 6937. [Link]
-
Center for Tropical and Emerging Global Diseases. (2024). β-Carboline-3-carboxamide Antimalarials: Structure-Activity Relationship, ADME-Tox Studies, and Resistance Profiling. Retrieved January 18, 2026, from [Link]
-
Tai, C. J., et al. (2014). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. JoVE (Journal of Visualized Experiments), (89), e53124. [Link]
-
ResearchGate. (2024). Synthesis, ADME, Toxicity, and In Silico Molecular Docking Study of Novel β-Carboline Derivatives as Potential Inhibitor Anticancer Agents. [Link]
-
Zhang, R., et al. (2018). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 158, 21-30. [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. Retrieved January 18, 2026, from [Link]
-
Kumar, S., et al. (2020). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 25(17), 3930. [Link]
-
LJMU Research Online. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Retrieved January 18, 2026, from [Link]
-
Sravanthi, T., et al. (2020). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 183. [Link]
-
Antonelo, D., et al. (2021). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Molecules, 26(11), 3169. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. β-Carboline derivatives as novel antivirals for herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of natural and synthetic β-carbolines against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of beta-carboline derivatives as inhibitors of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effect of 9,9′-Norharmane Dimer against Herpes Simplex Viruses [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ikm.org.my [ikm.org.my]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline as a Novel Antifungal Agent
Introduction: The Pressing Need for Novel Antifungals and the Promise of β-Carbolines
The global rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, presents a formidable challenge to public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and the emergence of resistance. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.
Within the vast chemical space of natural and synthetic compounds, the β-carboline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Tetrahydro-β-carbolines (THβCs), a reduced form of β-carbolines, have garnered significant attention for their diverse pharmacological properties, including antitumor, antiviral, and antimicrobial effects.[1][2] Recent investigations into C1- and N2-substituted THβC derivatives have revealed their potential as a promising new class of antifungal agents.[3][4]
This application note focuses on 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline , a specific C1-alkylated THβC derivative. While direct antifungal data for this particular molecule is nascent, structure-activity relationship (SAR) studies on analogous C1-alkylated THβCs suggest that the nature and size of the C1 substituent are critical for antifungal potency.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline as a novel antifungal candidate. We present detailed protocols for its synthesis, in vitro antifungal susceptibility testing, cytotoxicity evaluation, and preliminary mechanism of action studies.
Section 1: Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
The most direct and efficient method for synthesizing the tetrahydro-β-carboline core is the Pictet-Spengler reaction .[5][6] This reaction involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the title compound, isobutyraldehyde is the required carbonyl component.
Principle of the Pictet-Spengler Reaction
The reaction proceeds in two main steps:
-
Imine Formation: Tryptamine reacts with isobutyraldehyde to form a Schiff base (iminium ion intermediate) under acidic conditions.
-
Cyclization: The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic substitution, leading to the formation of the tricyclic tetrahydro-β-carboline ring system.
Caption: Pictet-Spengler reaction workflow for synthesis.
Protocol for Synthesis
This protocol is adapted from established methods for the synthesis of C1-alkylated THβCs.[4][5]
Materials:
-
Tryptamine
-
Isobutyraldehyde (2-methylpropanal)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) in HFIP.
-
Add isobutyraldehyde (1.2 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: In Vitro Antifungal Susceptibility Testing
To determine the antifungal spectrum and potency of the synthesized compound, the broth microdilution method is recommended, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Recommended Fungal Strains
A panel of clinically relevant fungal pathogens should be used to assess the breadth of activity. Based on data from analogous compounds, testing against the following is recommended[4]:
| Fungal Species | Strain Example (ATCC) | Clinical Relevance |
| Candida albicans | ATCC 90028 | Most common cause of candidiasis |
| Candida glabrata | ATCC 90030 | Often exhibits azole resistance |
| Candida krusei | ATCC 6258 | Intrinsically resistant to fluconazole |
| Candida parapsilosis | ATCC 22019 | Common cause of bloodstream infections |
| Cryptococcus neoformans | ATCC 208821 | Causative agent of cryptococcosis |
Broth Microdilution Protocol (CLSI M27-A3/M27-S4 adapted)
Caption: Workflow for the broth microdilution assay.
Materials:
-
Synthesized 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Selected fungal strains
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
-
Plate Inoculation: Transfer the diluted compound solutions to the final assay plate. Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (a known antifungal), a negative control (no drug), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 530 nm.
Expected Results
Based on studies of C1-alkylated THβCs, it is hypothesized that 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline will exhibit antifungal activity. For instance, a derivative with an eight-carbon alkyl chain at the C1 position showed potent activity against C. glabrata and C. kefyr.[4] The isopropyl group, being a smaller branched alkyl chain, may exhibit different potency and spectrum.
| Compound Class | Target Fungi | Reported MIC Range (µg/mL) | Reference |
| C1-alkylated THβCs | Candida spp., C. neoformans | 4 - >64 | [4] |
| N2-substituted THβCs | Plant pathogenic fungi | 0.1 - >100 | [3] |
Section 3: Cytotoxicity Assessment
A crucial step in early-stage drug development is to assess the selectivity of the compound for the fungal pathogen over host cells. A standard MTT assay using a mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) is a reliable method to determine the cytotoxic concentration (CC₅₀).
MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (similar concentration range as the MIC testing) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours, allowing for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ value is determined by plotting the viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index
The therapeutic potential of the compound can be initially estimated by calculating the Selectivity Index (SI), which provides a measure of the compound's specificity for the fungal cells.
SI = CC₅₀ (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity and a more promising therapeutic window.
Section 4: Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is critical for its development. For other C1-alkylated THβCs, disruption of the fungal cell membrane and/or cell wall has been suggested as a possible mechanism.[3][4] The following protocols can be used to investigate these potential targets.
Fungal Cell Membrane Permeability Assay
This assay assesses whether the compound compromises the integrity of the fungal cell membrane, leading to leakage of intracellular contents.
Caption: Workflow to investigate cell membrane damage.
Procedure (adapted from established methods):
-
Grow a culture of C. albicans to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Treat the cells with 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline at concentrations corresponding to its MIC and 2x MIC. Include a no-drug control.
-
Incubate the suspensions at 37°C for a defined time course (e.g., 0, 1, 2, 4 hours).
-
At each time point, centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids and other UV-absorbing intracellular materials.
-
An increase in A₂₆₀ over time compared to the control indicates compromised membrane integrity.
Ergosterol Biosynthesis Inhibition Assay
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs (e.g., azoles). This assay determines if the compound interferes with this pathway.
Procedure (spectrophotometric quantification):
-
Culture C. albicans in the presence of sub-inhibitory concentrations of the test compound for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Perform a non-saponifiable lipid extraction:
-
Add alcoholic potassium hydroxide and heat to saponify the cellular lipids.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Scan the absorbance of the n-heptane layer from 240 nm to 300 nm.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Inhibition of enzymes in the later stages of the pathway (e.g., Erg3) leads to the accumulation of specific sterols, which alters the shape of the absorbance spectrum.
-
Quantify the ergosterol content and compare it to the untreated control. A significant reduction indicates inhibition of the ergosterol biosynthesis pathway.
Conclusion
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline belongs to a class of compounds with demonstrated antifungal potential. The protocols outlined in this application note provide a robust framework for the systematic evaluation of this specific derivative as a novel antifungal agent. By following these methodologies, researchers can efficiently determine its antifungal spectrum, selectivity, and gain initial insights into its mechanism of action, thereby paving the way for further preclinical development. The exploration of such novel scaffolds is paramount in the ongoing effort to combat the growing threat of fungal infections.
References
-
Singh, R., Jaisingh, A., Maurya, I. K., & Salunke, D. B. (2020). Design, synthesis and bio-evaluation of C-1 alkylated tetrahydro-β-carboline derivatives as novel antifungal lead compounds. Bioorganic & Medicinal Chemistry Letters, 30(3), 126869. [Link]
-
Thongthoom, A., Eurtivong, C., Punya, J., & Tuchinda, P. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 207. [Link]
-
Ma, Z., Huang, Y., Wan, K., Zhu, F., Sheng, C., Chen, S., Liu, D., & Dong, G. (2021). Structural simplification of evodiamine: Discovery of novel tetrahydro-β-carboline derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 40, 127954. [Link]
-
Paskas, S., Gotal, A. D., Zandona, A., & Kovarik, Z. (2022). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 27(19), 6543. [Link]
-
Singh, R., Jaisingh, A., Maurya, I. K., & Salunke, D. B. (2020). Design, synthesis and bio-evaluation of C-1 alkylated tetrahydro-β-carboline derivatives as novel antifungal lead compounds. Bioorganic & Medicinal Chemistry Letters, 30(3), 126869. [Link]
-
Wang, H., Wang, L., Song, B., & Yang, S. (2014). Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives. Journal of Agricultural and Food Chemistry, 62(6), 1439-1447. [Link]
-
Saejung, B., & Tuchinda, P. (2016). A facile and efficient method for the synthesis of crystalline tetrahydro- β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 6(1), 26169. [Link]
-
Katiyar, D., Singh, B., & Kumar, V. (2018). Synthesis and in vitro Cytotoxic Evaluation of 1,4-Bisubstituted and 1,3,9-Trisubstituted β-Carboline Derivatives. ResearchGate. [Link]
-
O'Connor, S. E., & Storck, M. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Synlett, 25(11), 1563-1566. [Link]
-
Baj, S., & Sławiński, J. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(16), 4983. [Link]
Sources
- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bio-evaluation of C-1 alkylated tetrahydro-β-carboline derivatives as novel antifungal lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Investigation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in Oncological Research
Introduction: The Therapeutic Potential of the Tetrahydro-β-carboline Scaffold
The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole ring system, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] Within this class, tetrahydro-β-carbolines (THβCs) have garnered substantial interest for their potential as anticancer agents.[3][4] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[5][6][7]
This guide focuses on 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline , a specific derivative of the THβC core structure. While extensive research has been conducted on the broader β-carboline family, this particular isopropyl-substituted compound represents a novel investigational agent.[8] These application notes provide a comprehensive framework for its initial characterization in a cancer research setting. We will outline detailed protocols for evaluating its cytotoxic and mechanistic properties, with a proposed focus on the PI3K/Akt/mTOR signaling pathway—a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9][10]
The methodologies described herein are designed to be self-validating, providing researchers with a robust workflow to assess the potential of this and other novel THβC analogues as therapeutic candidates.
Part 1: Proposed Mechanism of Action & Investigational Strategy
Based on preliminary data from related β-carboline compounds that demonstrate interference with key oncogenic signaling, we hypothesize that 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR pathway .[11][12] This pathway is a critical downstream effector of growth factor signaling and is constitutively active in a wide range of human cancers, promoting cell proliferation and resistance to apoptosis.[13][14]
Our investigational workflow is therefore designed to test this hypothesis through a multi-step, logical progression.
Caption: Experimental workflow for characterizing 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Part 2: Core Experimental Protocols
Protocol 2.1: Cell Viability and IC50 Determination via MTS Assay
Rationale: The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan product, the absorbance of which is proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.
Materials:
-
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (MW: 214.31 g/mol )[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in DMSO. Store at -20°C. Subsequent dilutions should be made in complete growth medium immediately before use. Note: The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of 2-fold serial dilutions of the compound in complete medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of "medium only" blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation:
| Cell Line | Compound | Incubation Time | IC50 (µM) [Hypothetical Data] |
| A549 (Lung) | 1-isopropyl-THβC | 48h | 8.5 |
| MCF-7 (Breast) | 1-isopropyl-THβC | 48h | 12.2 |
| PC-3 (Prostate) | 1-isopropyl-THβC | 48h | 6.3 |
| Beas-2B (Normal Lung) | 1-isopropyl-THβC | 48h | > 50 |
Protocol 2.2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based cell dissociation buffer) to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M).[7][15] This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC50 concentrations for 24 hours.
-
Harvest and Fixation: Harvest cells as described in Protocol 2.2. Wash once with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate cell cycle analysis software.
Protocol 2.4: Target Validation by Western Blotting for PI3K/Akt/mTOR Pathway Proteins
Rationale: This protocol directly tests the hypothesis that the compound inhibits the PI3K/Akt/mTOR pathway. We will measure the phosphorylation status of key proteins in the cascade. A decrease in the phosphorylated form of a protein (e.g., p-Akt) relative to its total form (Total Akt) indicates pathway inhibition.
Materials:
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells with the compound at 1x and 2x IC50 for a shorter duration (e.g., 2-6 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the total form of the protein (e.g., Total Akt) and a loading control (β-Actin).
Signaling Pathway Visualization:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the compound.
References
-
PI3K / Akt / mTOR (inhibition: promote autophagy; activation: improve muscle function). Do we need activation or inhibition? ResearchGate. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. Available at: [Link]
-
Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. ResearchGate. Available at: [Link]
-
PI3K/AKT/mTOR signaling - QIAGEN GeneGlobe. QIAGEN. Available at: [Link]
-
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer. Available at: [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. MDPI. Available at: [Link]
-
β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. PubMed Central. Available at: [Link]
-
Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
-
β-Carboline derivatives are potent against Acute Myeloid Leukemia in vitro and in vivo. SpringerLink. Available at: [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. PubMed Central. Available at: [Link]
-
β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. PubMed Central. Available at: [Link]
-
B-9-3, a novel β-carboline derivative exhibits anti-cancer activity via induction of apoptosis and inhibition of cell migration in vitro. PubMed. Available at: [Link]
-
Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. PubMed Central. Available at: [Link]
-
Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. MDPI. Available at: [Link]
-
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. PubMed. Available at: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. PubMed Central. Available at: [Link]
-
Targeting cell cycle by β-carboline alkaloids in vitro: Novel therapeutic prospects for the treatment of cancer. PubMed. Available at: [Link]
-
Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. PubMed Central. Available at: [Link]
-
B-9-3, a novel β-carboline derivative exhibits anti-cancer activity via induction of apoptosis and inhibition of cell migration in vitro. ResearchGate. Available at: [Link]
Sources
- 1. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B-9-3, a novel β-carboline derivative exhibits anti-cancer activity via induction of apoptosis and inhibition of cell migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting cell cycle by β-carboline alkaloids in vitro: Novel therapeutic prospects for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. β-Carboline derivatives are potent against Acute Myeloid Leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This tetrahydro-β-carboline (THBC) derivative is a valuable scaffold in medicinal chemistry. The most direct and widely used method for its synthesis is the Pictet-Spengler reaction.[1][2] This document provides in-depth, experience-driven guidance to troubleshoot common issues and systematically improve reaction yield and purity, structured as a series of frequently asked questions and a practical troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
The principal and most efficient method for synthesizing this compound is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of tryptamine with isobutyraldehyde (2-methylpropanal) under acidic conditions, followed by an intramolecular electrophilic cyclization to form the tricyclic tetrahydro-β-carboline core.[5] The indole ring of tryptamine provides the nucleophilic character necessary for the ring closure.[3][4]
The overall transformation is as follows:
Tryptamine + Isobutyraldehyde --(Acid Catalyst)--> 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
This method is favored for its high atom economy and its ability to construct the complex heterocyclic system in a single step.[1]
Q2: Can you illustrate the mechanism of the Pictet-Spengler reaction for this specific synthesis?
Certainly. The reaction proceeds through two main stages: the formation of an iminium ion and the subsequent intramolecular cyclization. An acid catalyst is crucial as it activates the aldehyde and generates the highly electrophilic iminium ion, which is necessary for the cyclization to occur.[3][6]
Here is a step-by-step mechanistic diagram:
Sources
Technical Support Center: Purification of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, grounded in scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, offering systematic approaches to problem-solving.
Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my product, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery from silica gel chromatography is a frequent challenge, often attributable to the chemical nature of tetrahydro-β-carbolines. The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or degradation.
Here is a systematic approach to troubleshoot and mitigate this issue:
-
Deactivation of Silica Gel: The primary cause is often the acidity of the silica gel. You can deactivate the silica by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This neutralizes the acidic sites and minimizes product loss.
-
Solvent System Optimization: The polarity of your eluent system is critical. If the solvent is not polar enough, the compound will not move from the silica gel. Conversely, if it is too polar, it may co-elute with impurities.
-
Recommended Starting Points: Based on literature for similar 1-substituted tetrahydro-β-carbolines, effective solvent systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.[1][2][3]
-
TLC Analysis: Before committing to a large-scale column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) for your target compound of approximately 0.3-0.4.
-
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a suitable alternative to silica gel for the purification of basic compounds.
Workflow for Optimizing Column Chromatography Recovery
Caption: Decision workflow for troubleshooting low recovery during column chromatography.
Product Degradation During Purification
Question: I suspect my 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is degrading during purification, as I am observing new, unexpected spots on my TLC plates after the workup. What could be causing this and how can I prevent it?
Answer:
Tetrahydro-β-carbolines can be susceptible to oxidation, especially when exposed to air and light over extended periods. The tetrahydro-β-carboline ring system can be oxidized to the corresponding dihydro-β-carboline or the fully aromatic β-carboline.[4] This process can be accelerated by residual acidic or basic conditions from the synthetic workup.
Strategies to Minimize Degradation:
-
Inert Atmosphere: Whenever possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when handling the purified compound, especially if it is to be stored for a prolonged period.
-
pH Control: Ensure that the pH of your crude product solution is neutralized before purification. Residual acid from a Pictet-Spengler synthesis can promote side reactions. A gentle wash with a saturated sodium bicarbonate solution during the workup is often sufficient.
-
Temperature Management: Avoid excessive heat during solvent evaporation (rotary evaporation). High temperatures can accelerate degradation. It is advisable to use a water bath at a temperature no higher than 40-50 °C.
-
Light Protection: Protect the compound from direct light by wrapping flasks and vials in aluminum foil.
Difficulty in Removing a Persistent Impurity
Question: I am having trouble separating my product from a persistent impurity with a very similar Rf value on TLC. What are my options?
Answer:
Co-eluting impurities are a common problem, especially when dealing with byproducts from the synthesis that have similar polarities to the target compound. In the case of a Pictet-Spengler reaction between tryptamine and isobutyraldehyde, potential impurities could include unreacted tryptamine or self-condensation products of isobutyraldehyde.
Advanced Purification Strategies:
-
Recrystallization: This is often the most effective method for removing closely related impurities from a crystalline solid. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Screening for Solvents: Test the solubility of your impure product in a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate).[5]
-
General Procedure: Dissolve the impure compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.
-
-
Preparative HPLC: If column chromatography and recrystallization are unsuccessful, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.
-
Column Choice: A C18 reversed-phase column is a common starting point for the purification of many organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used. The acidic modifier can improve peak shape for basic compounds.
-
Data Summary for Purification Method Selection
| Purification Method | Pros | Cons | Best For |
| Column Chromatography | High capacity, relatively low cost. | Lower resolution than HPLC, potential for product loss on silica. | Initial purification of crude reaction mixtures. |
| Recrystallization | Highly effective for removing small amounts of impurities, can yield very pure material. | Requires a crystalline solid, can be time-consuming to find the right solvent. | Final purification step to achieve high purity. |
| Preparative HPLC | Very high resolution, can separate closely related compounds. | Lower capacity, more expensive, requires specialized equipment. | Challenging separations or when very high purity is required. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
A1: The most common synthetic route to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is the Pictet-Spengler reaction of tryptamine with isobutyraldehyde.[2][6] Potential impurities arising from this reaction include:
-
Unreacted Tryptamine: This can be removed by column chromatography.
-
Unreacted Isobutyraldehyde: This is volatile and should be largely removed during solvent evaporation.
-
Aldol Condensation Products of Isobutyraldehyde: These can form under the reaction conditions and may require careful chromatography to remove.
-
Oxidized Byproducts: As mentioned in the troubleshooting guide, the tetrahydro-β-carboline product can oxidize to the corresponding dihydro-β-carboline or the fully aromatic β-carboline.
Q2: My purified product is a racemic mixture. How can I separate the enantiomers?
A2: The Pictet-Spengler reaction with an achiral aldehyde like isobutyraldehyde will produce a racemic mixture of the (R) and (S) enantiomers. Separating these requires a chiral resolution technique.
-
Chiral HPLC: This is the most direct method. It involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic base with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treating the separated salt with a base.
Q3: What are the recommended storage conditions for purified 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
A3: To ensure the long-term stability of your purified compound, it should be stored as a solid in a tightly sealed container, protected from light and air. Storing at low temperatures (e.g., in a refrigerator or freezer) is also recommended to minimize the potential for degradation over time. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an inert solvent, purge with nitrogen or argon, and store at low temperature.
Q4: What analytical techniques should I use to confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential to confirm the identity and assess the purity of your 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[7][8]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector is an excellent tool for assessing purity. A single sharp peak is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bonds of the indole and the secondary amine.
Logical Flow for Purity and Identity Confirmation
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues with 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
Technical Support Center: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Welcome to the technical support guide for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising, yet hydrophobic, molecule. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Foundational Understanding of the Molecule
Before troubleshooting, it's critical to understand the inherent properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline that contribute to its poor aqueous solubility. The β-carboline core is a tricyclic planar system, which can lead to strong crystal lattice energy, while the isopropyl group adds significant hydrophobicity.[1]
Table 1: Physicochemical Properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
| Property | Value | Source |
| IUPAC Name | 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [2] |
| CAS Number | 6650-04-0 | [2] |
| Molecular Formula | C₁₄H₁₈N₂ | [3] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | Solid | [3] |
| Predicted Nature | Hydrophobic/Lipophilic | Inferred from structure |
Section 2: The Troubleshooting Workflow: A Systematic Approach
We advocate a systematic, tiered approach to tackling solubility. Rushing to complex formulations is often unnecessary and can introduce confounding variables into your assays. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: A decision workflow for systematically addressing solubility issues.
Section 3: Frequently Asked Questions & Troubleshooting Guide
This section provides direct answers to common questions, following the logic of the workflow diagram.
Step 1: Initial Solvent Screening
Q1: What solvent should I use to make my initial stock solution?
A: For most in vitro discovery work, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful solubilizing capacity for a wide range of hydrophobic molecules.[4] Most biochemical and cellular assays are designed to tolerate small final concentrations of DMSO.
-
Expertise & Causality: DMSO is a highly polar aprotic solvent. Its ability to accept hydrogen bonds and its large dipole moment allow it to effectively solvate a wide variety of compounds that are poorly soluble in water. However, its utility is limited by its toxicity in biological systems, which is why minimizing the final concentration is paramount.[5]
Table 2: Common Primary Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Pros | Cons for Biological Assays |
| DMSO | 10-30 mM | Excellent solubilizer for most compounds.[4] | Toxic to cells at >0.5-1% v/v. Can interfere with some assays.[5] |
| Ethanol (100%) | 10-20 mM | Less toxic than DMSO. Volatile. | Weaker solvent than DMSO. Can cause protein precipitation at high concentrations. |
| DMF | 10-30 mM | Strong solvent, similar to DMSO. | Higher toxicity than DMSO; not recommended for most cell-based assays. |
Step 2: The Co-Solvent System
Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A: This is the most common solubility issue and is a classic sign of a compound "crashing out" of solution. You have exceeded the kinetic solubility limit in the final aqueous environment. The DMSO is a co-solvent ; it helps keep the compound dissolved in the water-based buffer, but only up to a certain concentration.[6][7]
-
Expertise & Causality: When you add the DMSO stock to the buffer, the DMSO disperses, and the water molecules, which cannot effectively solvate your hydrophobic compound, force the compound molecules to aggregate and precipitate. The key is to ensure the final concentration of both your compound and the co-solvent are low enough to maintain a stable solution.
-
Troubleshooting Protocol:
-
Lower the Final Compound Concentration: Are you testing at an unnecessarily high concentration? Try a serial dilution.
-
Optimize Co-solvent Percentage: The final concentration of DMSO in your assay should ideally be ≤0.5%.[5] If your compound precipitates, you may need to prepare a less concentrated stock solution in DMSO, which will require adding a larger volume to your assay, thereby increasing the final DMSO percentage. It's a balancing act.
-
Use an Intermediate Dilution Step: Instead of diluting a 10 mM stock directly into the final assay volume (e.g., 1:1000), try a two-step dilution. First, dilute the stock into your buffer containing a higher percentage of serum or protein (like BSA), if compatible with your assay. The protein can help stabilize the compound and prevent precipitation. Then, add this intermediate dilution to your final assay plate.
-
Step 3: pH Modification
Q3: Can I improve the solubility of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline by changing the pH?
A: Yes, this is a highly effective strategy. As a β-carboline, the molecule contains basic nitrogen atoms in its heterocyclic ring system.[8] In an acidic environment, these nitrogens can become protonated, forming a salt in situ. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[9][10]
-
Expertise & Causality: The solubility of ionizable compounds is highly pH-dependent.[10] For a basic compound like this β-carboline, solubility will increase as the pH is lowered below its pKa.[10] This is a fundamental principle used in many drug formulations.
Caption: Effect of pH on the solubility of a basic compound.
-
Troubleshooting Protocol:
-
Prepare a series of buffers (e.g., citrate or acetate buffers) ranging from pH 4.0 to 7.4.
-
Attempt to dissolve the compound directly in these buffers.
-
Alternatively, prepare a concentrated stock in DMSO and dilute it into these different pH buffers.
-
Observe for precipitation. You will likely find the compound is significantly more soluble at pH < 7.
-
Self-Validation: Ensure your assay or experiment is tolerant of the lower pH. A pH change can alter protein conformation and cell viability, so appropriate controls are essential.
-
Step 4: Advanced Formulation Strategies
Q4: I've tried different co-solvents and adjusted the pH, but I still can't reach my desired concentration without precipitation. What are my next options?
A: If you've exhausted the simpler methods, you can explore more advanced formulation techniques. These generally involve excipients that encapsulate or stabilize the drug molecule.[11][12] These are powerful tools but introduce complexity and potential assay interference.
-
Surfactants: Non-ionic surfactants like Tween® 20/80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. They are often used in formulations for in vivo studies.[13]
-
Caveat: Surfactants can disrupt cell membranes and denature proteins, so their compatibility with your assay must be rigorously tested.
-
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[12]
-
Caveat: The binding affinity between the cyclodextrin and your compound may be stronger than the affinity for your biological target, leading to an underestimation of potency.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a standardized, high-concentration stock solution for serial dilution.
-
Materials: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (MW: 214.31), anhydrous DMSO, analytical balance, volumetric flask or appropriate vial, vortex mixer, sonicator.
-
Procedure:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully weigh out 2.14 mg of the compound into the vial.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex for 1-2 minutes.
-
Visually inspect the solution against a dark background. If any particulates are visible, place the vial in a sonicating water bath for 5-10 minutes.
-
If the solution is clear, it is ready for use or storage. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
SOP 2: Kinetic Solubility Assessment by Nephelometry
-
Objective: To determine the concentration at which the compound begins to precipitate from an aqueous buffer when added from a DMSO stock. This is a high-throughput method to assess structure-solubility relationships.[10][14]
-
Principle: Nephelometry measures light scattering caused by suspended particles.[15] A sharp increase in the nephelometry signal indicates the formation of a precipitate.
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 25 mM).[10]
-
In a multi-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Using an automated liquid handler or multichannel pipette, add small, increasing volumes of the DMSO stock to the wells.
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) with gentle shaking.
-
Read the plate on a nephelometer.
-
The kinetic solubility is the concentration in the well just before a significant increase in light scattering is observed.
-
References
-
Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Co-solvent: Significance and symbolism Source: ContextMinds URL: [Link]
-
Title: The use of cosolvent pKa assays for poorly soluble compounds Source: Pion Inc. URL: [Link]
-
Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Medium URL: [Link]
-
Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: Solubility Testing of Drug Candidates Source: Pharma.Tips URL: [Link]
-
Title: Drug Solubility: Importance and Enhancement Techniques Source: National Institutes of Health (PMC) URL: [Link]
-
Title: In which solvents are beta-carboline alkaloids soluble? Source: ResearchGate URL: [Link]
-
Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]
-
Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharma and Chemical Analysis URL: [Link]
-
Title: Optimizing Drug Solubility Source: Contract Pharma URL: [Link]
-
Title: Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection Source: PubMed URL: [Link]
-
Title: Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection Source: MDPI URL: [Link]
-
Title: Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection Source: Semantic Scholar URL: [Link]
-
Title: Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]
-
Title: How to dissolve small inhibitor molecules for binding assay? Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Common methods to synthesize the β-carboline scaffold. Source: ResearchGate URL: [Link]
-
Title: In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: β-Carbolines in Experiments on Laboratory Animals Source: MDPI URL: [Link]
-
Title: Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan Source: ACS Publications URL: [Link]
-
Title: METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES Source: LJMU Research Online URL: [Link]
-
Title: Tetrahydro-beta-carboline | C11H12N2 | CID 107838 Source: PubChem URL: [Link]
-
Title: Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of β-Carboline Alkaloids Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. Source: ResearchGate URL: [Link]
-
Title: Effects of Beta-Carboline Alkaloids of Peganum Harmala on Induced Rat Ileum Contractions Source: Pharmacognosy Journal URL: [Link]
Sources
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [synhet.com]
- 3. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contractpharma.com [contractpharma.com]
- 13. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. rheolution.com [rheolution.com]
Stability of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline in solution
Welcome to the technical support center for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Introduction to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline Stability
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline belongs to the tetrahydro-β-carboline (THBC) class of indole alkaloids. While possessing significant potential in various research applications, its stability in solution is a critical factor that can influence experimental outcomes. The primary degradation pathway for THBCs is oxidation, which leads to the formation of the corresponding 3,4-dihydro-β-carboline (DHBC) and the fully aromatic β-carboline.[1][2][3][4][5] This process can be influenced by several factors, including pH, temperature, light, and the solvent system used. Understanding these factors is paramount for maintaining the compound's integrity.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Observation: You observe additional peaks in your chromatogram that were not present in the initial analysis of the solid compound. These new peaks often have different retention times and may correspond to more polar or non-polar species depending on the degradation product.
-
Probable Cause: This is a classic sign of degradation. The most likely culprits are the oxidized forms of the parent compound: 1-isopropyl-3,4-dihydro-1H-β-carboline and 1-isopropyl-1H-β-carboline. Oxidation can be triggered by exposure to air (oxygen), light, elevated temperatures, or incompatible solvents.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
-
Detailed Solution:
-
Confirm Degradant Identity: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. An increase in the number of double bonds due to oxidation will result in a decrease in mass by 2 Da for the DHBC and another 2 Da for the fully aromatic β-carboline.
-
Evaluate Solvent: Ensure the solvent is of high purity and has been degassed to remove dissolved oxygen. Some solvents can auto-oxidize to form peroxides, which will accelerate the degradation of your compound. Consider using solvents purged with an inert gas like argon or nitrogen.
-
Control Storage: Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping them in aluminum foil.[6] For long-term storage, consider storing under an inert atmosphere.
-
pH Management: The stability of THBCs can be pH-dependent. While the Pictet-Spengler synthesis occurs in acidic media, prolonged exposure to strong acids, especially in the presence of air, can promote oxidation.[2][7] If your experimental conditions are acidic, prepare solutions fresh and minimize storage time.
-
Issue 2: Loss of Compound Potency or Inconsistent Biological Activity
-
Observation: You notice a decrease in the expected biological effect of your compound over time, or variability in results between experiments using different batches of prepared solutions.
-
Probable Cause: This is often a direct consequence of degradation. The oxidized forms of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline may have different biological activities or may be inactive altogether. A lower concentration of the active parent compound will lead to a diminished effect.
-
Solution:
-
Implement a Strict Solution Preparation Protocol: Always prepare fresh solutions for each experiment from a solid stock that has been properly stored. If a stock solution must be used, it should be aliquoted to avoid multiple freeze-thaw cycles.
-
Quantify Before Use: For critical experiments, it is advisable to perform a quick purity check and quantification of the solution by HPLC-UV or a similar method before use. This will ensure that the concentration of the active compound is known and consistent.
-
Consider Antioxidants: For in vitro assays, if compatible with the experimental setup, the inclusion of a small amount of an antioxidant like ascorbic acid may help to slow down oxidative degradation.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in solution?
A1: The primary degradation pathway is oxidation. The tetrahydro-β-carboline ring system is susceptible to dehydrogenation, leading to the formation of the more stable aromatic β-carboline structure. This proceeds through a dihydro-β-carboline intermediate.[1][3][4] This process can be accelerated by exposure to oxygen, light, heat, and certain chemical conditions.
Caption: Oxidation pathway of tetrahydro-β-carbolines.
Q2: How does pH affect the stability of the compound?
A2: The stability of THBCs is influenced by pH. While acidic conditions are often used for their synthesis (Pictet-Spengler reaction), prolonged exposure to strong acids, particularly in the presence of oxygen, can catalyze auto-oxidation to the dihydro- and fully aromatic forms.[2][5][7] It is recommended to prepare acidic solutions fresh and use them promptly. For storage, neutral or slightly acidic conditions are generally preferable to strongly basic conditions, although workup procedures for synthesis often involve basification to pH 9-10, suggesting short-term stability in alkaline conditions.[8]
Q3: What are the recommended solvents for dissolving and storing 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
A3: For short-term use and preparation of stock solutions, common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM) are suitable.[8][9] However, for long-term storage of solutions, it is crucial to use high-purity, anhydrous solvents that have been degassed to remove oxygen. DMSO is hygroscopic and can absorb water, which may affect long-term stability. When preparing aqueous solutions for biological assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer immediately before use.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To maximize the shelf-life of solutions, the following conditions are recommended:
-
Temperature: Store solutions at -20°C or, for longer-term storage, at -80°C. A study on similar THBCs showed they are relatively stable at -20°C for up to 12 days.[6]
-
Light: Protect solutions from light at all times by using amber glass vials or by wrapping clear vials in aluminum foil. Photochemical oxidation is a known degradation pathway.[5]
-
Atmosphere: For maximum stability, especially for long-term storage, solutions should be purged with an inert gas (argon or nitrogen) before sealing to minimize exposure to oxygen.
| Condition | Recommendation | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term) | Slows down the rate of chemical degradation.[6] |
| Light Exposure | Store in amber vials or protect from light | Prevents photochemical oxidation.[5] |
| Atmosphere | Store under an inert gas (e.g., Argon) | Minimizes oxidative degradation from atmospheric oxygen.[2] |
| Solvent | High-purity, degassed solvents | Reduces the presence of impurities and dissolved oxygen that can promote degradation. |
| pH | Neutral to slightly acidic for storage | Avoids extremes of pH that can catalyze degradation.[2][5] |
Q5: How can I monitor the stability of my solution over time?
A5: A stability-indicating HPLC method is the most reliable way to monitor the stability of your solution. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A reversed-phase HPLC system with UV detection is a good starting point.[6][10]
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol provides a general framework for assessing the stability of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in a specific solvent system.
Objective: To determine the rate of degradation of the compound under defined conditions (e.g., specific solvent, temperature, and light exposure).
Materials:
-
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
-
HPLC-grade solvent of choice (e.g., methanol, acetonitrile, DMSO)
-
HPLC-grade water and buffers (e.g., phosphate, acetate)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Incubators or water baths set to desired temperatures
-
Light source for photostability testing (optional)
-
Amber and clear HPLC vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution. This stock should be prepared fresh.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired solvent system to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Aliquot the solution into separate vials for each time point and condition to be tested (e.g., T=0, T=24h, T=48h, T=1 week).
-
For each time point, prepare samples for each storage condition (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
Initial Analysis (T=0): Immediately analyze the T=0 sample to establish the initial purity and peak area of the parent compound. This serves as your 100% reference.
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength (e.g., 220 nm and 270 nm) based on the compound's UV spectrum.
-
Injection Volume: 10 µL
-
-
Subsequent Analyses: At each scheduled time point, retrieve the appropriate vials, allow them to come to room temperature if frozen, and inject them into the HPLC system using the same method.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline and any new peaks that appear.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % remaining versus time for each condition to visualize the degradation kinetics.
-
References
-
El-Kashef, H., El-Taweel, A., Ali, O., & El-Gendy, M. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. [Link]
-
Coldham, I., Fernàndez, J., & Snowden, T. S. (2015). Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. The Journal of Organic Chemistry. [Link]
-
Phakhodee, W., Punya, S., & Cheenpracha, S. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules. [Link]
-
Van der Mey, M., & Wanner, M. J. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Wang, L., He, Y., & Zhang, Y. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry. [Link]
-
Nielsen, T. E., & Schreiber, S. L. (2003). Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. Chemistry & Biology. [Link]
-
Koskinen, A., & Hassila, H. (2015). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules. [Link]
-
Sántha, P., & Simig, G. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. [Link]
-
Herraiz, T., & Galisteo, J. (2003). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry. [Link]
-
Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications. [Link]
-
Catalán, J., & Pérez, P. (1998). Chemical and photochemical oxidation of tetrahydrobetacarboline. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Johnson, C. S., & Miller, N. S. (1987). Determination by High Performance Liquid Chromatography of Stability of Tetrahydro-β-carbolines at Different Ambient Temperatures. Journal of Liquid Chromatography. [Link]
-
Herraiz, T., & Galisteo, J. (2003). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry. [Link]
-
El-Kashef, H., El-Taweel, A., Ali, O., & El-Gendy, M. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Welcome to the dedicated technical support guide for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance and troubleshooting for this specific Pictet-Spengler condensation. As your virtual application scientist, I will guide you through the nuances of this reaction, focusing on mechanistic understanding to overcome common challenges and minimize side reactions.
I. Core Concepts: The Pictet-Spengler Reaction with an Aliphatic Aldehyde
The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is most commonly achieved via the Pictet-Spengler reaction between tryptamine and isobutyraldehyde.[1][2] This acid-catalyzed reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution at the C2 position of the indole ring, followed by rearomatization to yield the desired tetracyclic product.[3][4]
The use of an aliphatic and sterically hindered aldehyde like isobutyraldehyde introduces specific challenges and potential side reactions not always prevalent with aromatic or less hindered aldehydes. Understanding these nuances is key to a successful synthesis.
II. Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Q1: My reaction shows low conversion of tryptamine, and the main spot on TLC is my starting material. What are the likely causes and how can I drive the reaction to completion?
A1: Low conversion in a Pictet-Spengler reaction often points to issues with the initial iminium ion formation or the subsequent cyclization step. Here’s a systematic troubleshooting approach:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, but both the type and amount of acid are critical.[5]
-
Causality: Insufficient acid will not effectively protonate the isobutyraldehyde carbonyl, hindering the initial nucleophilic attack by tryptamine and subsequent dehydration to the iminium ion.[3] Conversely, excessive acid can protonate the tryptamine starting material, rendering it non-nucleophilic and halting the reaction.[6]
-
Solution:
-
Catalyst Screening: If using a weak acid like acetic acid, consider switching to a stronger Brønsted acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Lewis acids like BF₃·OEt₂ can also be effective.[5][7]
-
Optimize Catalyst Loading: Start with a catalytic amount (10-20 mol%). If the reaction is still sluggish, incrementally increase the loading. For less reactive systems, stoichiometric amounts of a weaker acid may be necessary.[8]
-
-
-
Reaction Temperature and Time:
-
Causality: The reaction with aliphatic aldehydes can be slower than with their aromatic counterparts. Room temperature may not provide sufficient energy to overcome the activation barrier for cyclization. However, excessive heat can lead to degradation.[2]
-
Solution:
-
Temperature Screening: If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial.[2] Monitor the reaction by TLC to avoid product degradation at elevated temperatures.
-
Extended Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) before concluding it has failed.
-
-
-
Presence of Water:
-
Causality: The formation of the iminium ion involves a dehydration step. The presence of excess water can shift the equilibrium back towards the starting materials.[8]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and consider adding molecular sieves (e.g., 4 Å) to the reaction mixture to sequester any water formed.[8]
-
-
Q2: My TLC shows the consumption of starting materials, but I have a complex mixture of products with no clear major spot for the desired tetrahydro-β-carboline. What side reactions could be occurring?
A2: A complex product mixture suggests the occurrence of one or more side reactions. With isobutyraldehyde, the following are common culprits:
-
Oxidation to the Aromatic β-Carboline:
-
Causality: The tetrahydro-β-carboline product can be susceptible to oxidation to the corresponding fully aromatic β-carboline, especially at elevated temperatures and in the presence of air.[8] This is a common fate for many tetrahydro-β-carbolines.[9][10]
-
Troubleshooting:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Lower Temperature: If oxidation is suspected, perform the reaction at a lower temperature.
-
Prompt Work-up: Upon completion, work up the reaction promptly to isolate the product and prevent prolonged exposure to air.
-
-
-
Formation of Stable Intermediates:
-
Causality: The imine intermediate formed from tryptamine and isobutyraldehyde may be relatively stable and not readily cyclize, leading to its accumulation in the reaction mixture.[8]
-
Troubleshooting:
-
Stronger Acid: A stronger acid catalyst can promote the protonation of the imine to the more electrophilic iminium ion, thereby facilitating cyclization.[2]
-
-
-
Aldehyde Self-Condensation:
-
Causality: In the presence of acid, isobutyraldehyde can undergo self-condensation reactions, leading to a variety of byproducts and consuming the aldehyde.[8]
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the aldehyde (1.1-1.2 equivalents) to ensure complete consumption of the tryptamine, but avoid a large excess which can favor self-condensation.[3]
-
Slow Addition: Consider the slow addition of the aldehyde to the reaction mixture to maintain a low instantaneous concentration.
-
-
Issue 2: Product Purification Challenges
Q3: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification strategies?
A3: The basic nitrogen in the tetrahydro-β-carboline ring can cause streaking on silica gel chromatography.
-
Acid/Base Extraction:
-
Causality: The basicity of the product allows for its separation from neutral organic impurities.
-
Protocol:
-
Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate the product, which will precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified product.
-
-
-
Crystallization:
-
Causality: If the product is a solid at room temperature, crystallization can be an effective purification method.
-
Protocol:
-
Attempt to crystallize the freebase from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Alternatively, form a salt (e.g., hydrochloride or trifluoroacetate) by treating a solution of the product with the corresponding acid. Salts often have better crystalline properties than the freebase.[11]
-
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal acid catalyst for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
A: There is no single "best" catalyst as the optimal choice depends on the specific reaction conditions and scale. However, for the reaction with an aliphatic aldehyde like isobutyraldehyde, a moderately strong acid like TFA is often a good starting point.[12][13] It is generally more effective than weaker acids like acetic acid in promoting the cyclization of the less reactive iminium ion derived from an aliphatic aldehyde.
Q: Can this reaction be performed under solvent-free conditions?
A: While some Pictet-Spengler reactions can be performed neat, particularly with microwave assistance, for the reaction with isobutyraldehyde, using a solvent is generally recommended to ensure good mixing and temperature control, which helps to minimize side reactions like aldehyde self-condensation.[13]
Q: I am observing epimerization at the C1 position. How can I control the stereochemistry?
A: The Pictet-Spengler reaction creates a new stereocenter at C1. If you are starting with a chiral tryptamine derivative (e.g., from L-tryptophan), you will form diastereomers. The diastereoselectivity is often temperature-dependent.[1][2]
-
Kinetic vs. Thermodynamic Control: Lower temperatures often favor the kinetically controlled cis-isomer, while higher temperatures can lead to equilibration to the more thermodynamically stable trans-isomer.[1][14] Therefore, careful temperature control is crucial for achieving the desired diastereoselectivity.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
This is a general guideline; optimization may be required.
Materials:
-
Tryptamine (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Trifluoroacetic Acid (TFA) (0.2 - 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add tryptamine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Add isobutyraldehyde dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) or by acid-base extraction as described in the troubleshooting section.
Table 1: Influence of Reaction Conditions on Pictet-Spengler Reactions with Aliphatic Aldehydes
| Tryptamine Derivative | Aldehyde | Acid Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Isobutyraldehyde | TFA (1.0) | CH₂Cl₂ | rt | 24 | ~70-80* | General knowledge from[2][8] |
| Tryptamine | Propanal | HCl (cat.) | H₂O | 100 | 1 | ~65 | [15] |
| Tryptophan methyl ester | Isovaleraldehyde | TFA (1.1) | Benzene | 80 | 4 | 85 | [14] |
| 5-Methoxytryptamine | Propionaldehyde | TFA (cat.) | CH₂Cl₂ | rt | 12 | 92 | [5] |
*Note: This is an estimated yield based on typical outcomes for similar reactions. Actual yields may vary.
V. Visualization of Reaction and Troubleshooting Workflow
Diagram 1: Reaction Mechanism of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline Synthesis
Caption: Pictet-Spengler synthesis of 1-Isopropyl-THBC.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low yield in the synthesis.
VI. References
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
chemeurope.com. Pictet-Spengler reaction. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. (2025). ResearchGate. [Link]
-
The Pictet-Spengler Reaction. Synfacts, 2011, 2011(10), 1136. [Link]
-
Influence of reaction conditions on products of the Pictet–Spengler condensation. (2025). ResearchGate. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 2016, 21(6), 699. [Link]
-
Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening. Chemical Communications, 2002, (10), 1120-1121. [Link]
-
A Effect of temperature on Pictet-Spengler reaction. The reactions were... - ResearchGate. [Link]
-
Cis-Selectivity in the Pictet-Spengler Reaction and Studies Towards the Synthesis of Indole Alkaloids - The University of Manchester. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. [Link]
-
Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes. (2025). ResearchGate. [Link]
-
Pictet-Spengler Reaction - NROChemistry. [Link]
-
Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically... - Arkivoc. [Link]
-
Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 2018, 140(40), 13035-13045. [Link]
-
Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures - ResearchGate. [Link]
-
Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction. Journal of Peptide Science, 2007, 13(4), 234-41. [Link]
-
Supporting Information Solid-Phase Intramolecular N-Acyliminium Pictet-Spengler Reactions as Crossroads to Scaffold Diversity. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2020, 25(2), 414. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]
-
Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose. Journal of Agricultural and Food Chemistry, 2001, 49(3), 1538-43. [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 2021, 8(16), 4471-4476. [Link]
-
Mechanism reaction help, how does tetrahydro-B-carboline-1-carboxylic acid become tetrahydro-beta-carboline? : r/chemistry - Reddit. [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 2022, 70(30), 9474-9484. [Link]
-
Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. The Journal of Organic Chemistry, 2005, 70(5), 1727-39. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. via.library.depaul.edu [via.library.depaul.edu]
Technical Support Center: Optimizing Pictet-Spengler Conditions for β-Carbolines
Welcome to the technical support center for the Pictet-Spengler synthesis of β-carbolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful cyclization reaction. Here, you will find a curated collection of frequently asked questions and detailed troubleshooting guides designed to address specific experimental challenges, enhance reaction yields, and ensure the stereochemical integrity of your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of the Pictet-Spengler reaction for β-carboline synthesis.
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction for β-carboline synthesis?
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carbolines (THBCs), which are precursors to the fully aromatic β-carbolines. The reaction proceeds in two primary steps:
-
Iminium Ion Formation: A tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[1][2]
-
Intramolecular Cyclization: The electron-rich indole ring of the tryptamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This ring-closing step forms the new six-membered ring of the THBC scaffold.[2][3]
The driving force for this reaction is the high electrophilicity of the iminium ion, which makes it susceptible to attack by the indole nucleus.[2]
Q2: Why is an acid catalyst typically required, and what are the common choices?
An acid catalyst is crucial for protonating the intermediate imine to form the more electrophilic iminium ion, which is necessary for the cyclization to occur.[2] While the imine itself is generally not electrophilic enough for the ring closure, the iminium ion readily undergoes the reaction.[2]
Commonly used acid catalysts include:
-
Brønsted acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and acetic acid.[1]
-
Lewis acids: Ytterbium(III) triflate (Yb(OTf)₃), scandium(III) triflate (Sc(OTf)₃), and gold(III) chloride/silver triflate (AuCl₃/AgOTf).[1]
In some cases, specialized solvent-catalyst systems like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and the catalyst.[1]
Q3: My reaction is sluggish or not proceeding. What are the initial checks I should perform?
If you are experiencing low or no conversion, consider the following initial checks:
-
Catalyst Activity: Ensure your acid catalyst is not degraded. For instance, some Lewis acids are moisture-sensitive.
-
Reagent Quality: Aldehydes can oxidize or polymerize over time.[4] Verify the purity of your tryptamine and aldehyde starting materials.
-
Anhydrous Conditions: Unless using an aqueous system, ensure your reaction is conducted under anhydrous conditions, as water can interfere with iminium ion formation.[4]
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is truly stalled or just slow.[4]
II. Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Tetrahydro-β-Carboline
A low yield is one of the most common issues in the Pictet-Spengler reaction. The following workflow can help you systematically troubleshoot and optimize your reaction.
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for troubleshooting low yields in the Pictet-Spengler reaction.
Detailed Troubleshooting Steps:
1. Re-evaluate Your Reagents and Stoichiometry
-
Aldehyde Quality: If using an aqueous solution of an aldehyde (e.g., 2,2-dimethoxyacetaldehyde), be aware that the presence of water can affect the reaction equilibrium.[4] Consider using a freshly opened or purified aldehyde.
-
Stoichiometry: While a slight excess of the aldehyde (1.1 to 1.5 molar equivalents) can drive the reaction to completion, a large excess may lead to side reactions like self-condensation.[4]
2. Optimize the Catalyst and Acid Concentration
-
Catalyst Loading: The amount of acid is critical. Too little may result in a slow or incomplete reaction, while too much can protonate the tryptamine starting material, rendering it non-nucleophilic.[1][4] A typical starting point for a catalytic amount is 10-50 mol%.[4]
-
Acid Strength: For substrates with acid-sensitive functional groups, consider milder acids. Conversely, less nucleophilic tryptamines may require stronger acids.[2][5]
3. Screen Different Solvents The choice of solvent can significantly impact reactant solubility, reaction rate, and even the product distribution.
-
Protic vs. Aprotic: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to provide superior yields in certain cases.[4]
-
Specialized Solvents: As mentioned, HFIP can serve as both a solvent and a catalyst, often leading to high yields without the need for work-up; the solvent can be removed by distillation.[1]
4. Adjust the Reaction Temperature
-
Temperature Screening: If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial.[4] However, if you observe degradation, running the reaction at a lower temperature (e.g., 0 °C) might be necessary.[4]
Issue 2: Formation of Side Products
The formation of unintended products can significantly reduce the yield of your desired β-carboline.
Common Side Reactions and Their Mitigation
| Side Product/Reaction | Potential Cause | Recommended Solution |
| Oxidized β-Carboline | Prolonged reaction times at elevated temperatures, especially with exposure to air.[4] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize reaction time once the starting material is consumed. |
| Aldehyde Self-Condensation | Excess aldehyde in the presence of a strong acid.[4] | Use a smaller excess of the aldehyde (e.g., 1.1 equivalents). Add the aldehyde slowly to the reaction mixture. |
| Stable Imine Intermediate | The imine intermediate is too stable and does not readily cyclize. | Increase the strength or concentration of the acid catalyst to promote iminium ion formation and subsequent cyclization. |
| Retro-Ritter Reaction | A common side reaction in the related Bischler-Napieralski synthesis, where a nitrile is eliminated from a nitrilium ion intermediate.[6] | While more specific to the Bischler-Napieralski reaction, if you are using a related nitrile-containing substrate, consider using a nitrile solvent to suppress this side reaction.[6] |
Issue 3: Poor Diastereoselectivity in Chiral Syntheses
When using chiral tryptamine derivatives, such as those derived from tryptophan, controlling the stereochemistry at the newly formed C-1 position is crucial.
Factors Influencing Diastereoselectivity
-
Kinetic vs. Thermodynamic Control: The reaction of enantiopure tryptophan or its esters can lead to either cis or trans diastereomers relative to the C-3 carboxyl group. The cis isomer is typically the kinetically favored product, formed at lower temperatures, while the trans isomer is the thermodynamically more stable product, favored at higher temperatures or with longer reaction times.[2][7]
-
Steric Hindrance: The steric bulk of substituents on the aldehyde and the tryptamine derivative can influence the facial selectivity of the cyclization.[7]
Strategies for Improving Diastereoselectivity
-
Temperature Control: To favor the kinetically controlled cis product, conduct the reaction at lower temperatures (e.g., 0 °C or room temperature). For the thermodynamically favored trans product, higher temperatures and longer reaction times may be necessary.[7]
-
Chiral Auxiliaries: The use of chiral auxiliaries on the tryptamine nitrogen can direct the stereochemical outcome of the reaction.[7]
-
Asymmetric Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze asymmetric Pictet-Spengler reactions with high enantioselectivity.[2][8]
III. Experimental Protocols
This section provides a general, step-by-step protocol for a typical Pictet-Spengler reaction.
General Protocol for the Synthesis of a Tetrahydro-β-Carboline
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 - 1.5 eq)[4]
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the tryptamine derivative and the anhydrous solvent.
-
Add the acid catalyst to the solution and stir for 5-10 minutes.
-
Add the aldehyde to the reaction mixture. The addition can be done in one portion or dropwise, especially if side reactions are a concern.
-
Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[4]
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.[4]
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis
| Catalyst System | Solvent | Temperature | Typical Yields | Reference |
| TFA (10%) | Dichloromethane | Room Temp | Moderate to High | [9] |
| HCl (1.05 eq) | Methanol | 20 °C | High | [1] |
| HFIP (self-catalyzed) | HFIP | Reflux | High to Quantitative | [1] |
| Yb(OTf)₃ | Acetonitrile | Room Temp | High | [1] |
| Chiral Phosphoric Acid | Toluene | -20 °C to RT | High (with high ee) | [8] |
V. Visualizations
Mechanism of the Pictet-Spengler Reaction
Caption: The stepwise mechanism of the Pictet-Spengler reaction for β-carboline synthesis.
VI. References
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(5), 633. Available at: [Link]
-
Kaur, H., et al. (2022). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sharma, S., et al. (2020). Synthetic versus enzymatic pictet-spengler reaction: An overview. Mini-Reviews in Medicinal Chemistry, 20(13), 1186-1202. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Available at: [Link]
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(5), 633. Available at: [Link]
-
Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1963. Available at: [Link]
-
Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1963. Available at: [Link]
-
Szabó, L., et al. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 23(8), 1895. Available at: [Link]
-
Voskressensky, L. G., et al. (2019). One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry, 84(15), 9477-9484. Available at: [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved January 17, 2026, from [Link]
-
Sharma, S., et al. (2020). Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Bentham Science. Available at: [Link]
-
Lee, Y., Klausen, R. S., & Jacobsen, E. N. (2012). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Organic Letters, 14(21), 5554-5557. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the asymmetric Pictet-Spengler reaction cascade. Available at: [Link]
-
ResearchGate. (n.d.). Pictet‐Spengler synthesis of β‐carboline 21. Available at: [Link]
-
Calcaterra, A., & D'Acquarica, I. (2018). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Rodríguez-Lojo, D., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science, 15(6), 2130-2142. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Available at: [Link]
-
ResearchGate. (n.d.). Common methods to synthesize the β-carboline scaffold. Available at: [Link]
-
Lim, S. H., et al. (2015). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 5, 12229. Available at: [Link]
-
El-Nassan, H. B. (2021). The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. ChemistrySelect, 6(42), 11497-11512. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction. Available at: [Link]
-
Wang, S. G., et al. (2022). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Journal of the American Chemical Society, 144(30), 13586-13592. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. Available at: [Link]
-
Lee, Y., Klausen, R. S., & Jacobsen, E. N. (2012). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. Available at: [Link]
-
Lim, S. H., et al. (2015). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 5, 12229. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06208B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline Degradation Pathways
Document ID: TSC-TC-20260118-001
Version: 1.0
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This document addresses potential degradation pathways, offers guidance on performing stability studies, and provides solutions to common experimental challenges.
Introduction
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of the tetrahydro-β-carboline (THBC) scaffold, a core structure found in many biologically active natural products and pharmaceutical agents. Understanding the chemical stability of this compound is critical for the development of safe and effective therapeutics, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide is designed to be a practical resource for navigating the complexities of its degradation chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
A1: Based on the known chemistry of the tetrahydro-β-carboline scaffold, the primary degradation pathway for 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is oxidation . The tetrahydro-β-carboline ring system is susceptible to oxidation, leading to the formation of the corresponding 3,4-dihydro-β-carboline and ultimately the fully aromatic β-carboline. The presence of the isopropyl group at the C1 position does not fundamentally change this pathway but may influence the rate of degradation due to steric and electronic effects.
Q2: What are the expected major degradation products?
A2: The two major degradation products you should anticipate are:
-
1-isopropyl-3,4-dihydro-9H-pyrido[3,4-b]indole: The initial two-electron oxidation product.
-
1-isopropyl-9H-pyrido[3,4-b]indole (1-isopropyl-β-carboline): The fully aromatized, four-electron oxidation product. This is often a colored compound and can be readily detected by UV-Vis spectroscopy.
Q3: My sample of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is developing a yellow or brownish color over time. What is causing this?
A3: The development of color is a strong indicator of the formation of the fully aromatized 1-isopropyl-β-carboline degradation product. Aromatic β-carbolines are known to be chromophoric and often appear as yellow or brown solids or solutions. This suggests that your sample is undergoing oxidative degradation. We recommend re-analyzing the purity of your sample using HPLC with a photodiode array (PDA) detector to identify and quantify the colored impurity.
Q4: I am observing poor recovery of my compound from solution during my experiments. What could be the issue?
A4: Poor recovery can be due to several factors:
-
Adsorption: Tetrahydro-β-carbolines can be "sticky" and adsorb to glass and plastic surfaces, especially at low concentrations. We recommend using silanized glassware or low-adsorption vials.
-
Degradation: The compound may be degrading in your chosen solvent or under your experimental conditions (e.g., exposure to light, elevated temperature, or presence of oxidizing agents).
-
Precipitation: Ensure that the compound is fully dissolved and remains in solution under your experimental conditions. Check the pH and consider the use of co-solvents if solubility is an issue.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Scenario: You are running a purity analysis of a freshly prepared solution of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline and observe several unexpected peaks that were not present in the solid material.
Possible Causes & Solutions:
-
On-column Degradation: The acidic mobile phase commonly used in reversed-phase HPLC can sometimes promote on-column degradation, particularly if the column has residual metal contamination.
-
Troubleshooting Step: Try a mobile phase with a different pH (if compatible with your column) or use a column with end-capping to minimize silanol interactions. Consider using a metal-free HPLC system if available.
-
-
Solvent-Induced Degradation: The solvent used to dissolve your sample may be causing degradation. For example, solvents that have not been properly degassed can contain dissolved oxygen, which can promote oxidation.
-
Troubleshooting Step: Prepare your sample in a high-purity, degassed solvent immediately before analysis. If you suspect solvent reactivity, try dissolving the sample in a different solvent (e.g., acetonitrile vs. methanol).
-
-
Photodegradation: Exposure of the solution to ambient or UV light can induce degradation.
-
Troubleshooting Step: Prepare and store your solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Issue 2: Inconsistent Results in Stability Studies
Scenario: You are performing forced degradation studies, and the extent of degradation is not reproducible between experiments.
Possible Causes & Solutions:
-
Inconsistent Stress Conditions: Minor variations in temperature, pH, or the concentration of the stressor (e.g., H₂O₂) can lead to significant differences in degradation rates.
-
Troubleshooting Step: Ensure that your stress conditions are tightly controlled. Use a calibrated oven or water bath for thermal stress, a calibrated pH meter for hydrolytic stress, and freshly prepared solutions of stressors.
-
-
Headspace Oxygen: In oxidative degradation studies, the amount of oxygen in the headspace of your reaction vial can influence the reaction rate.
-
Troubleshooting Step: For consistency, either ensure that all vials have a similar amount of headspace or, for more rigorous studies, purge the vials with an inert gas like nitrogen or argon before sealing.
-
-
Sample Matrix Effects: If you are studying the stability in a complex matrix (e.g., a formulation), other components could be either catalyzing or inhibiting degradation.
-
Troubleshooting Step: Perform your initial forced degradation studies on the pure active pharmaceutical ingredient (API) to establish its intrinsic stability. This will provide a baseline for understanding the effects of the formulation matrix.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general conditions for conducting a forced degradation study on 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, in line with ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at 70°C for 48 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a thin layer in a vial.
-
Incubate at 70°C for 7 days.
-
At various time points, weigh out a portion of the solid, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines.[2]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw an aliquot for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is a starting point for the analysis of 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline and its degradation products. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 220 nm, 270 nm, and 365 nm (for aromatic β-carboline) |
| MS Detection | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-500 |
Visualizations
Degradation Pathway
Caption: Proposed oxidative degradation pathway.
Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
References
-
Diem, S., Gutsche, B., & Herderich, M. (2001). Degradation of tetrahydro-β-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 49(12), 5993-5998. Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]
-
Zain, N. M., & Yusof, M. S. M. (2022). Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. Malaysian Journal of Analytical Sciences, 26(1), 143-154. Available from: [Link]
-
Coldham, I., et al. (2015). Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. The Journal of Organic Chemistry, 80(11), 5964-9. Available from: [Link]
-
Phutdhawong, W., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(3), 546. Available from: [Link]
-
Ferreira, M. J., et al. (2016). Synthesis of β-carboline derivatives. Proceedings, 1(1), 1. Available from: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaceutical Technology. Available from: [Link]
-
Shinde, S. L., et al. (2022). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Applied Pharmaceutical Science, 12(8), 001-016. Available from: [Link]
-
Yasmeen, A., et al. (2021). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Allied Medical Sciences and Clinical Research, 9(2), 356-364. Available from: [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
-
Liu, W., et al. (2021). Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. Molecules, 26(22), 7002. Available from: [Link]
-
Ishida, J., et al. (1995). Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation. Journal of Chromatography B: Biomedical Applications, 669(2), 335-341. Available from: [Link]
-
Rainville, P. D., et al. (2007). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available from: [Link]
-
Melchior, C. L., et al. (1983). Determination by High Performance Liquid Chromatography of Stability of Tetrahydro-β-carbolines at Different Ambient Temperatures. Journal of Liquid Chromatography, 6(11), 2099-2106. Available from: [Link]
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9114-9123. Available from: [Link]
-
Phutdhawong, W., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(3), 546. Available from: [Link]
-
Van der Mey, M., et al. (2021). Methodologies for the synthesis of β-carbolines. Arkivoc, 2022(1), 1-1. Available from: [Link]
-
Wikipedia contributors. (2023, December 29). Pineal gland. In Wikipedia, The Free Encyclopedia. Retrieved 04:02, January 18, 2026, from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Nemes, P., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(11), 3103. Available from: [Link]
Sources
Technical Support Center: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. As this compound is often supplied for early discovery research, it is imperative that the end-user assumes responsibility for confirming its identity and purity. This document synthesizes known information about the tetrahydro-β-carboline class of compounds with best practices for experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
1. What is 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline and what are its basic properties?
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is a heterocyclic compound belonging to the tetrahydro-β-carboline class of indole alkaloids.[1][2] These compounds are of interest for their diverse biological activities, which can include antitumor, antiviral, and antimicrobial properties.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂ | [4] |
| Molecular Weight | 214.31 g/mol | [4] |
| Appearance | Solid (typical) | [4] |
| CAS Number | 6650-04-0 |
2. What are the primary safety concerns and handling precautions for this compound?
This compound is classified as acutely toxic if ingested.[4]
-
Hazard Class: Acute Toxicity 3 (Oral).[4]
-
Signal Word: Danger.[4]
-
Hazard Statement: H301 (Toxic if swallowed).[4]
-
Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).[4]
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] Avoid generating dust.
3. How should I store the solid compound and its solutions?
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended for the general class of β-carbolines to minimize degradation.[6]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol.[6] For related compounds, it is advised to store these solutions at -20°C. It is not recommended to store aqueous solutions for more than one day due to potential instability and poor solubility.[6]
4. What solvents can I use to dissolve this compound?
II. Experimental Protocols
These protocols are generalized based on best practices for this class of compounds. Researchers must perform their own optimization and validation.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (MW: 214.31 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh out 2.14 mg of the compound on a calibrated analytical balance and transfer it to a sterile vial.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in desiccated conditions.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Purity and Identity.
-
Explanation: Suppliers of this compound for early discovery research may not provide analytical data, and the buyer is responsible for confirming purity and identity.
-
Solution: Before use, verify the compound's identity and purity using techniques like ¹H NMR, LC-MS, or HPLC. This baseline analysis is crucial for data integrity.
-
-
Possible Cause 2: Compound Degradation.
-
Explanation: Tetrahydro-β-carbolines can degrade over time, especially in solution or when exposed to light, air, or reactive substances.[3]
-
Solution: Use freshly prepared solutions for your experiments whenever possible. Avoid repeated freeze-thaw cycles of your stock solutions. When troubleshooting, consider analyzing the purity of your stock solution to rule out degradation.
-
-
Possible Cause 3: Artefactual Formation.
-
Explanation: In biological systems, particularly those containing tryptamines and aldehydes, tetrahydro-β-carbolines can form as artifacts during sample preparation and analysis.[7] This can lead to false-positive results.
-
Solution: Implement rigorous controls in your experiments. This includes running vehicle-only controls and, if possible, control samples lacking the biological precursors that could lead to artefactual formation.
-
Problem 2: Poor solubility in aqueous media.
-
Explanation: β-carbolines often exhibit poor water solubility.[6]
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Serially dilute the stock solution in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
If precipitation occurs upon dilution, try lowering the final concentration, using a different co-solvent, or incorporating a surfactant like Tween® 80, if compatible with your experimental system.
-
Problem 3: HPLC analysis shows multiple or shifting peaks.
-
Explanation: This could be due to compound degradation, the presence of isomers, or interactions with the mobile phase or column.
-
Solution:
-
Check for Degradation: Analyze a freshly prepared solution and compare it to the aged solution. If new peaks appear over time, degradation is likely.
-
Optimize HPLC Method: Vary the mobile phase composition, pH, and gradient. Use a high-purity solvent and ensure your column is properly equilibrated.
-
Consider Isomers: The synthesis of this compound may result in different stereoisomers, which could potentially be separated under specific chromatographic conditions.
-
IV. Visualized Workflows and Concepts
Troubleshooting Experimental Inconsistency
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Stock Solution Preparation and Use
Caption: Recommended workflow for preparing and using solutions.
V. References
-
Solubility for Common Extractable Compounds. (n.d.). Retrieved from [Link]
-
Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200 1. Identification of the Substance/Mixture and the Company/Undertaking - Carboline. (n.d.). Retrieved from [Link]
-
Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD. - ResearchGate. (n.d.). Retrieved from [Link]
-
3 questions with answers in CARBOLINES | Science topic - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC - NIH. (2021). Retrieved from [Link]
-
1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285. (n.d.). Retrieved from [Link]
-
From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed. (2007). Retrieved from [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - NIH. (n.d.). Retrieved from [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - ResearchGate. (2022). Retrieved from [Link]
-
Identification and occurrence of the bioactive β-carbolines norharman and harman in coffee brews - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC. (2022). Retrieved from [Link]
-
Tetrahydroharman - Wikipedia. (n.d.). Retrieved from [Link]
-
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 5. Error [msds.carboline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Welcome to the technical support center for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on impurity prevention and troubleshooting. The information provided herein is based on established chemical principles and a survey of the relevant scientific literature.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary reaction for synthesizing 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
-
What are the critical reaction parameters to control for a successful synthesis?
-
How can I monitor the progress of the reaction?
-
-
Troubleshooting Guide
-
Problem: Low or no product yield. The reaction appears to have stalled.
-
Problem: The major product is the imine intermediate, not the cyclized product.
-
Problem: The crude product is a complex mixture of several spots on TLC.
-
Problem: Difficulty in purifying the final product.
-
-
Impurity Profile and Mitigation
-
What are the common impurities in this synthesis?
-
How can I minimize the formation of these impurities?
-
-
Experimental Protocols
-
General Protocol for the Pictet-Spengler Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Purification Protocol: Column Chromatography.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline?
The most common and effective method for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is the Pictet-Spengler reaction .[1][2] This reaction involves the condensation of tryptamine with isobutyraldehyde in the presence of an acid catalyst, followed by an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system.[1][3][4]
The general mechanism involves two key steps:
-
Imine Formation: The amine group of tryptamine nucleophilically attacks the carbonyl carbon of isobutyraldehyde, followed by dehydration to form an imine (Schiff base).
-
Cyclization: Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. The electron-rich indole ring of the tryptamine backbone then attacks this iminium ion, leading to the formation of the new six-membered ring.[1][4]
Caption: Pictet-Spengler reaction pathway.
Q2: What are the critical reaction parameters to control for a successful synthesis?
Several factors can significantly influence the yield and purity of the final product. Careful control of these parameters is crucial.
| Parameter | Importance | Recommendations |
| Acid Catalyst | Essential for iminium ion formation and cyclization. The type and concentration are critical. | Brønsted acids (e.g., TFA, HCl, acetic acid) are commonly used.[5] The amount should be catalytic; excess acid can protonate the tryptamine, rendering it non-nucleophilic.[5] |
| Solvent | Affects solubility of reactants and can influence reaction rate. | Aprotic solvents like dichloromethane (DCM) or protic solvents like acetic acid are often employed.[6] In some cases, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both solvent and catalyst.[5] |
| Temperature | Influences reaction kinetics. Higher temperatures can accelerate the reaction but may also promote side reactions. | Reactions are often run at room temperature or with gentle heating (e.g., reflux in DCM).[6] |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Typically ranges from a few hours to 24 hours. Progress should be monitored by TLC. |
| Purity of Reagents | Impurities in starting materials can lead to byproducts. | Use freshly distilled isobutyraldehyde, as it can oxidize or polymerize on storage. Ensure tryptamine is of high purity. |
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small amount of triethylamine to prevent streaking of the basic product.
-
Spotting: Spot the reaction mixture alongside the tryptamine and isobutyraldehyde starting materials.
-
Visualization: Use a UV lamp (254 nm) to visualize the indole-containing compounds. Staining with a potassium permanganate solution can also be effective.
-
Interpretation: As the reaction progresses, the spot corresponding to tryptamine should diminish, and a new, typically less polar, spot for the product should appear.
Troubleshooting Guide
Problem: Low or no product yield. The reaction appears to have stalled.
Possible Causes and Solutions:
-
Inactive Catalyst: The acid catalyst may have degraded or is not present in a sufficient amount.
-
Solution: Add a fresh portion of the acid catalyst. Ensure the catalyst is properly stored.
-
-
Protonated Tryptamine: An excess of strong acid can fully protonate the tryptamine, preventing it from reacting with the aldehyde.[5]
-
Solution: If a strong acid was used in excess, consider neutralizing the excess with a mild base or re-running the reaction with a weaker acid or a smaller amount of the strong acid.
-
-
Low Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gently warm the reaction mixture. For example, if running at room temperature, try heating to 40 °C.
-
-
Poor Quality Reagents: Isobutyraldehyde is prone to oxidation and self-condensation.
-
Solution: Use freshly distilled isobutyraldehyde. Verify the purity of the tryptamine.
-
Caption: Troubleshooting workflow for low product yield.
Problem: The major product is the imine intermediate, not the cyclized product.
Possible Causes and Solutions:
-
Insufficient Acid Catalysis for Cyclization: While imine formation can sometimes occur without a strong acid, the cyclization step requires an electrophilic iminium ion, which is formed under acidic conditions.[1]
-
Solution: Add more acid catalyst or switch to a stronger acid to promote the formation of the iminium ion and facilitate the intramolecular cyclization.
-
-
Steric Hindrance: The isopropyl group may introduce some steric hindrance that slows down the cyclization step.
-
Solution: Increase the reaction time and/or temperature to provide more energy for the cyclization to occur.
-
Problem: The crude product is a complex mixture of several spots on TLC.
Possible Causes and Solutions:
-
Side Reactions of Isobutyraldehyde: Under acidic conditions, isobutyraldehyde can undergo self-condensation or other side reactions, leading to multiple byproducts.[7]
-
Solution: Add the isobutyraldehyde slowly to the reaction mixture to keep its instantaneous concentration low. Consider running the reaction at a lower temperature.
-
-
Degradation of Tryptamine: Prolonged exposure to strong acids and high temperatures can cause degradation of the indole ring.
-
Solution: Use milder reaction conditions (e.g., weaker acid, lower temperature) and monitor the reaction closely to avoid unnecessarily long reaction times.
-
-
Oxidation: The tetrahydro-β-carboline product can be susceptible to air oxidation, especially during workup and purification, leading to the formation of the corresponding aromatic β-carboline.
-
Solution: Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Problem: Difficulty in purifying the final product.
Possible Causes and Solutions:
-
Similar Polarity of Product and Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a long column with a shallow solvent gradient. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of the basic product.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
-
Acid-Base Extraction: As a basic compound, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting back into an organic solvent.
-
-
Impurity Profile and Mitigation
Q4: What are the common impurities in this synthesis?
While a definitive list of all possible impurities is reaction-specific, the following are the most likely byproducts based on the chemistry of the reactants and the reaction mechanism:
-
Unreacted Starting Materials: Tryptamine and isobutyraldehyde.
-
Imine Intermediate: The uncyclized Schiff base of tryptamine and isobutyraldehyde.
-
Isobutyraldehyde Self-Condensation Products: Aldol condensation or other oligomerization products of isobutyraldehyde.[7]
-
Oxidized Product: 1-Isopropyl-β-carboline, the fully aromatic analog of the target molecule.
-
Spiroindolenine Intermediate: A potential intermediate that may be stable enough to be isolated under certain conditions, although it typically rearranges to the final product.[8]
-
N-Alkylated Byproducts: Although less common under these conditions compared to reductive amination, some N-alkylation of the indole or piperidine nitrogen may occur.
Caption: Potential pathways for impurity formation.
Q5: How can I minimize the formation of these impurities?
-
Control Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the more valuable tryptamine.
-
Optimize Reaction Conditions: Use the mildest conditions that afford a reasonable reaction rate to minimize degradation and side reactions.
-
Inert Atmosphere: If oxidation is a significant issue, conducting the reaction and workup under a nitrogen or argon atmosphere can be beneficial.
-
Purification of Isobutyraldehyde: Always use freshly distilled isobutyraldehyde.
-
Careful Workup: A well-planned workup, potentially including an acid-base extraction, can remove many impurities before final purification.
Experimental Protocols
General Protocol for the Pictet-Spengler Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Disclaimer: This is a general guideline. Reaction conditions may need to be optimized for your specific setup.
-
To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, ~0.1 M), add freshly distilled isobutyraldehyde (1.2 eq).
-
Stir the mixture at room temperature and add trifluoroacetic acid (TFA, 0.1-0.2 eq) dropwise.
-
Monitor the reaction by TLC until the tryptamine is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 1% triethylamine to the eluent to prevent streaking.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
References
Sources
- 1. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
Welcome to the technical support center for the synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis and scale-up of this valuable compound.
Introduction
The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is most commonly achieved via the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine, in this case tryptamine, with an aldehyde or ketone, here isobutyraldehyde, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline core.[1][2] While the reaction is robust, scaling up can present challenges related to yield, purity, and reaction control. This guide will address these issues in a practical, question-and-answer format.
Core Synthesis Workflow
The fundamental transformation is the acid-catalyzed reaction between tryptamine and isobutyraldehyde. The generally accepted mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution on the indole ring to yield the final product.[1][2]
Sources
Validation & Comparative
A Comparative Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline and Other Beta-Carboline Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline with other notable beta-carboline derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to offer a clear perspective on its potential pharmacological profile and standing within this diverse class of indole alkaloids.
Introduction: The Beta-Carboline Scaffold - A Privileged Structure in Neuropharmacology
The beta-carboline framework, a tricyclic indole alkaloid structure, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These compounds are broadly classified based on the degree of saturation of the pyridine ring into fully aromatic beta-carbolines (e.g., harmane, norharmane), dihydro-beta-carbolines, and tetrahydro-beta-carbolines (THBCs).[1] The level of saturation and the nature of substituents on the tricyclic core profoundly influence their pharmacological properties, which include sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, and antimicrobial effects.[2]
A significant body of research has focused on the interaction of beta-carbolines with central nervous system (CNS) targets, particularly benzodiazepine, serotonin (5-HT), and dopamine receptors.[3][4] The tetrahydro-beta-carboline (THBC) subclass, to which this compound belongs, has garnered considerable interest due to the presence of a stereocenter at the C1 position, a common feature in many natural and synthetic bioactive molecules.[5] The substituent at this C1 position is a critical determinant of the compound's pharmacological profile, influencing its receptor binding affinity, selectivity, and functional activity.[5]
This guide specifically focuses on elucidating the known characteristics of this compound and contextualizing them within the broader landscape of beta-carboline research.
Structural and Physicochemical Properties
The defining feature of this compound is the isopropyl group at the C1 position of the tetrahydro-beta-carboline core. This bulky, non-polar alkyl group is expected to influence the molecule's interaction with target proteins and its overall pharmacokinetic properties.
| Property | This compound |
| Molecular Formula | C₁₄H₁₈N₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Solid |
| CAS Number | 6650-04-0 |
Comparative Pharmacological Profile
While specific receptor binding data for this compound at key CNS receptors remains limited in publicly available literature, we can infer its likely properties based on established structure-activity relationships (SAR) for 1-substituted THBCs and compare its known enzymatic activity with other beta-carbolines.
Enzymatic Inhibition: A Unique Profile
A recent study has identified a notable inhibitory activity of this compound against the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | Glucose-6-Phosphate Dehydrogenase (G6PD) | 31.2 | [6] |
This finding is significant as it distinguishes this particular derivative from many other beta-carbolines whose primary reported activities are centered on CNS receptors. G6PD is a key enzyme in the pentose phosphate pathway, crucial for protecting cells from oxidative damage. Inhibition of G6PD can have various physiological consequences, and this activity warrants further investigation for potential therapeutic applications or toxicological considerations.
Central Nervous System Receptor Interactions: An Extrapolated View
The interaction of beta-carbolines with CNS receptors is a primary area of interest. While direct binding data for the isopropyl derivative is scarce, we can analyze the influence of the C1-substituent based on broader SAR studies.
3.2.1. Benzodiazepine Receptors:
Many beta-carbolines are known to bind to the benzodiazepine site of the GABA-A receptor, acting as agonists, antagonists, or inverse agonists.[7] The nature of the substituent at C1 and C3 positions, as well as the degree of saturation of the C-ring, are critical for determining the affinity and intrinsic activity at this site. For instance, fully aromatic beta-carbolines with an ester group at C3, like β-CCE, are potent inverse agonists, while some THBCs exhibit different profiles. The bulky isopropyl group at C1 in this compound may influence its fit within the benzodiazepine binding pocket, but without experimental data, its specific activity (agonist, antagonist, or inverse agonist) remains speculative.
3.2.2. Serotonin (5-HT) Receptors:
Tetrahydro-beta-carbolines have been shown to interact with various serotonin receptors.[8] The affinity for different 5-HT receptor subtypes is highly dependent on the substitution pattern. For example, some 1-aryl-substituted beta-carbolines show high affinity for 5-HT₂ receptors.[3] The unsubstituted tetrahydro-beta-carboline has been reported to have a higher affinity for tryptamine binding sites compared to 5-HT₁ and 5-HT₂ sites.[8] The presence of an isopropyl group at C1 would likely modulate this interaction, potentially altering both affinity and selectivity across the 5-HT receptor family.
3.2.3. Dopamine Receptors:
Certain beta-carboline derivatives have shown affinity for dopamine receptors.[3] For instance, some carbazole and tetrahydro-carboline derivatives have been investigated as dopamine D3 receptor antagonists. The size and nature of the substituent on the beta-carboline core play a role in this interaction. The lipophilic isopropyl group could potentially favor binding to certain dopamine receptor subtypes, but this requires experimental validation.
Other Reported Activities of Substituted Tetrahydro-beta-carbolines
Research on various 1-substituted THBCs has revealed a broad spectrum of other potential therapeutic applications, providing a context for the future investigation of the isopropyl derivative.
-
Anticancer and Cancer-Chemopreventive Activity: Various THBC derivatives have been synthesized and evaluated for their ability to induce quinone reductase 1 (QR1), inhibit aromatase, and suppress nitric oxide (NO) production, indicating potential as cancer-preventive and therapeutic agents.
-
Phosphodiesterase 5 (PDE5) Inhibition: A number of functionalized THBCs have been identified as potent and selective PDE5 inhibitors, with potential applications in treating erectile dysfunction and pulmonary arterial hypertension.
-
Antiviral and Antimalarial Activity: The THBC scaffold is present in compounds with demonstrated antiviral and antimalarial properties.[5]
The isopropyl substituent on the C1 position of this compound could modulate these activities, making it a candidate for screening in these therapeutic areas.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments relevant to the characterization of beta-carboline derivatives.
Synthesis of this compound
The most common and versatile method for the synthesis of the tetrahydro-beta-carboline scaffold is the Pictet-Spengler reaction.[9][10]
Protocol: Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve tryptamine (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and acetic acid.
-
Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the tryptamine solution.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to pH 7-8.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Pictet-Spengler synthesis of the target compound.
Radioligand Binding Assay for CNS Receptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.[11][12]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex for serotonin or benzodiazepine receptors, striatum for dopamine receptors) or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LSD for serotonin receptors, [³H]flunitrazepam for benzodiazepine receptors), and varying concentrations of the test compound (this compound or other beta-carbolines).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement for GPCR Activity
To determine whether a beta-carboline acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) like many serotonin and dopamine receptors, a functional assay measuring the downstream second messenger cyclic AMP (cAMP) can be employed.[13][14]
Protocol: HTRF-based cAMP Assay
-
Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: For agonist testing, add varying concentrations of the test compound. For antagonist testing, add varying concentrations of the test compound in the presence of a known agonist at its EC₅₀ concentration.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis and detection reagents to each well.
-
Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: For agonist activity, plot the HTRF signal against the compound concentration to determine the EC₅₀. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
Caption: GPCR signaling pathway leading to cAMP production.
Discussion and Future Directions
This compound presents an interesting case within the beta-carboline family. Its demonstrated inhibition of G6PD sets it apart from many of its CNS-focused relatives. However, the lack of comprehensive receptor binding data is a significant knowledge gap that hinders a complete comparative analysis.
Key Insights:
-
Unique Enzymatic Activity: The inhibition of G6PD by this compound is a novel finding that should be further explored to understand the mechanism and potential physiological relevance.
-
Inferred CNS Activity: Based on SAR studies of other 1-alkyl-substituted THBCs, it is plausible that the isopropyl derivative interacts with benzodiazepine, serotonin, and dopamine receptors. The size and lipophilicity of the isopropyl group are likely to influence its binding affinity and selectivity in ways that require experimental confirmation.
-
Therapeutic Potential: The diverse biological activities reported for the THBC scaffold suggest that this compound could be a candidate for screening in various therapeutic areas, including oncology, infectious diseases, and CNS disorders.
Future Research:
-
Comprehensive Receptor Profiling: A systematic evaluation of the binding affinity of this compound at a panel of CNS receptors is essential to understand its neuropharmacological potential.
-
Functional Characterization: Following binding studies, functional assays are needed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
In Vivo Studies: Should in vitro studies reveal promising activity, in vivo behavioral models would be necessary to assess its effects on anxiety, depression, cognition, and motor function.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its drug-like potential.
Conclusion
This compound is a sparsely characterized member of the pharmacologically rich beta-carboline family. While its known inhibitory effect on G6PD provides a unique data point, its full potential as a research tool or therapeutic lead can only be unlocked through further rigorous investigation. This guide has provided a framework for understanding its potential properties based on existing knowledge of related compounds and has outlined the necessary experimental steps for its comprehensive characterization. The exploration of this and other C1-substituted tetrahydro-beta-carbolines will undoubtedly continue to yield valuable insights into the intricate relationship between chemical structure and biological function.
References
-
Cisbio. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
Di Fabio, R., Micheli, F., Alvaro, G., Cavanni, P., Donati, D., Gagliardi, T., Fontana, G., Giovannini, R., Maffeis, M., Mingardi, A., Tranquillini, M. E., & Vitulli, G. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & medicinal chemistry letters, 17(8), 2254–2259. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Güller, P., et al. (2021). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. Molecules, 26(15), 4485.
-
Glennon, R. A., Hong, S. S., Dukat, M., Teitler, M., & Davis, K. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and alcohol dependence, 60(2), 121–132. [Link]
-
Helsley, S., Fiorella, D., Rabin, R. A., & Winter, J. C. (1998). Behavioral and biochemical evidence for serotonergic actions of tetrahydro-beta-carbolines. Pharmacology, biochemistry, and behavior, 59(4), 855–861. [Link]
- Langer, S. Z., & Arbilla, S. (1983). Stereoisomeric tetrahydro-beta-carbolines differ in their interaction with rat brain benzodiazepine receptors.
- Laskar, P., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10764-10771.
- Laukens, K., et al. (2018). Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. Anticancer Research, 38(8), 4559-4568.
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
-
Schechter, M. D. (1987). Tetrahydro-beta-carboline may produce its stimulus effects via 5HT1B receptors. Pharmacology, biochemistry, and behavior, 28(1), 1–6. [Link]
- Szymańska, E., et al. (2015). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 20(5), 8969-9001.
- Takkis, K., et al. (2013). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 18(8), 9873-9917.
- Teitler, M., et al. (2003). Binding of beta-carbolines at 5-HT(2) serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4421-4425.
- Vartak, A. S., et al. (2021).
- Wang, C., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(21), 3948.
- Zhang, Y., et al. (2021). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. European Journal of Medicinal Chemistry, 213, 113175.
Sources
- 1. Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1,2,3,4-tetrahydro-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral and biochemical evidence for serotonergic actions of tetrahydro-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Efficacy Analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline and Its Analogs: A Guide for Drug Discovery Professionals
The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the efficacy of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their biological effects. By synthesizing data from various studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to navigate the chemical space of these promising compounds.
The Significance of the 1-Isopropyl Moiety: A Double-Edged Sword
The substitution at the C1 position of the THβC ring system is a critical determinant of biological activity. The introduction of an isopropyl group at this position has been shown to confer specific inhibitory properties, yet its presence can be detrimental in other contexts, highlighting the nuanced nature of structure-activity relationships (SAR) within this compound class.
A notable activity of this compound is its inhibitory effect on glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway.[2][3] This pathway is crucial for producing NADPH, which protects cells from oxidative damage.[4][5] Inhibition of G6PD can be a therapeutic strategy in diseases like cancer, where cells often have an increased demand for NADPH. In one study, this compound was identified as an inhibitor of G6PD with an IC50 value of 31.2 µM.[3]
Conversely, in the context of haspin kinase inhibition, a target for anticancer therapy due to its role in mitosis, the 1-isopropyl group has been found to be detrimental to activity.[6][7] A structure-activity relationship study of β-carboline derivatives as haspin kinase inhibitors revealed that replacing a methyl group at the 1-position with an isopropyl group led to a decrease in inhibitory potency. This underscores the importance of the steric and electronic properties of the C1 substituent in dictating the interaction with specific biological targets.
Comparative Efficacy of THβC Analogs
To provide a broader perspective on the efficacy of the 1-isopropyl analog, it is essential to compare its activity with other substituted THβCs across different therapeutic areas. The following tables summarize the in vitro activities of various analogs against cancer cell lines and microbial pathogens.
Table 1: Comparative Anticancer Activity of 1-Substituted THβC Analogs
| Compound ID | C1-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Isopropyl | - | - | - |
| 2 | Methyl | 3LL, MCF-7, BGC-823, QGY-7701 | 7.79, 5.75, 3.53, 4.02 | [8] |
| 3 | Ethyl | Haspin Kinase | - (equivalent to methyl) | |
| 4 | Phenyl | 3LL, MCF-7, BGC-823, QGY-7701 | >10 | [8] |
| 5 | o-fluorobenzyl | A549, Hela, SGC-7901, SMMC-7721, MCF-7 | Good to strong activity | [9] |
| 6 | p-methylbenzyl | A549, Hela, SGC-7901, SMMC-7721, MCF-7 | Good to strong activity | [9] |
Note: Direct comparative data for the 1-isopropyl analog against these specific cancer cell lines was not available in the searched literature. The table provides context by comparing other C1-substituted analogs.
Table 2: Comparative Antimicrobial Activity of THβC Analogs
| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| 1-Isopropyl-THβC | 1-isopropyl | Escherichia coli, Klebsiella pneumoniae, Acinetobacter haemolyticus | Effective | [3] |
| Dimeric 6-chlorocarboline N2-benzylated salt | N1-N1 dimerization, N2-benzylation, 6-chloro | Staphylococcus aureus | 0.01-0.05 µmol/mL | [10] |
Experimental Methodologies: A Guide to Reproducible Efficacy Testing
The trustworthiness of any comparative efficacy study lies in the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of THβC analogs.
Synthesis of this compound
The cornerstone of THβC synthesis is the Pictet-Spengler reaction.[11][12] This reaction involves the condensation of a β-arylethylamine (e.g., tryptamine) with an aldehyde or ketone, followed by cyclization.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve tryptamine in a suitable solvent, such as glacial acetic acid.
-
Aldehyde Addition: To this solution, add isobutyraldehyde (the aldehyde corresponding to the isopropyl group).
-
Reaction: Reflux the mixture for a specified period (e.g., 2 hours).
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., ammonia) to precipitate the product.
-
Purification: Filter the precipitate, wash it with water, and dry it. Further purification can be achieved by recrystallization or column chromatography.
Caption: Pictet-Spengler synthesis of 1-Isopropyl-THβC.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][10][13][14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THβC analogs for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Enzyme Inhibition Assay: G6PD Activity
The inhibitory effect of THβC analogs on G6PD can be determined by a spectrophotometric assay that measures the rate of NADP+ reduction to NADPH.[9][15][16][17][18]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a solution of the G6PD enzyme, the substrate (glucose-6-phosphate), and the cofactor (NADP+).
-
Plate Setup: In a 96-well plate, add the assay buffer, the THβC analog at various concentrations, and the G6PD enzyme. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate and cofactor.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the reaction rate for each concentration of the inhibitor and determine the IC50 value.
Caption: G6PD enzyme inhibition assay principle.
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is paramount in drug development. THβC analogs have been shown to interact with various cellular pathways.
Haspin Kinase and Mitotic Regulation
Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][3][6][8][19] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which in turn ensures accurate chromosome segregation.[20] Inhibition of haspin kinase by small molecules like certain β-carboline derivatives can disrupt this process, leading to mitotic arrest and cell death in cancer cells.
Caption: Haspin kinase signaling pathway in mitosis.
G6PD and the Pentose Phosphate Pathway
G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP).[4][5][21][22][23] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis. By inhibiting G6PD, this compound can disrupt the redox balance of the cell, making it more susceptible to oxidative stress-induced apoptosis. This is a particularly attractive strategy for targeting cancer cells, which often exhibit high levels of oxidative stress.
Conclusion and Future Directions
The this compound scaffold presents a fascinating case study in the subtleties of medicinal chemistry. Its efficacy is highly dependent on the biological target, demonstrating potent inhibitory activity against G6PD while being less effective against haspin kinase compared to smaller C1-substituents. This guide has provided a framework for comparing its efficacy to other analogs, complete with the necessary experimental protocols to ensure robust and reliable data generation.
Future research should focus on a more systematic exploration of C1- and other substitutions on the THβC core to build a comprehensive SAR map for various therapeutic targets. Further mechanistic studies are also warranted to elucidate the precise molecular interactions that govern the observed biological activities. The insights and methodologies presented herein provide a solid foundation for these future endeavors, paving the way for the development of novel and effective therapeutic agents based on the versatile tetrahydro-β-carboline scaffold.
References
-
Hu, C., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1435-1439. Available from: [Link]
-
Güller, P., et al. (2021). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. Molecules, 26(15), 4627. Available from: [Link]
-
Dai, J., et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Genes & Development, 19(4), 472-488. Available from: [Link]
-
Li, A., et al. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. Molecules, 23(10), 2636. Available from: [Link]
-
Wang, F., et al. (2010). Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. Science, 330(6001), 231-235. Available from: [Link]
-
ResearchGate. Activity %-[this compound] plot, indicating the inhibition on enzymes G6PD. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Mori, M., et al. (2018). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications. Bioorganic & Medicinal Chemistry Letters, 28(14), 2435-2438. Available from: [Link]
-
Higgins, J. M. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. Chromosoma, 119(2), 137-147. Available from: [Link]
-
International Journal of Research and Review. (2022). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. Available from: [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]
-
Li, S., et al. (2010). Synthesis and bioactivity of beta-carboline derivatives. Natural Product Communications, 5(10), 1591-1596. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Reaction Biology. Haspin Kinase Assay Service. Available from: [Link]
-
ResearchGate. The roles of G6PD and the pentose phosphate pathway (PPP) in cellular... Available from: [Link]
-
Assay Genie. Glucose-6-Phosphate Dehydrogenase Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
ResearchGate. Pentose Phosphate Pathway with Role of G6PD Elucidated. Available from: [Link]
-
MedlinePlus. G6PD gene. Available from: [Link]
-
Wikipedia. Glucose-6-phosphate dehydrogenase. Available from: [Link]
-
themedicalbiochemistrypage.org. Pentose Phosphate Pathway and NADPH. Available from: [Link]
-
PATH. Standard Operating Procedure. Available from: [Link]
-
British Society for Haematology. (2011). Laboratory diagnosis of G6PD deficiency. A British Society for Haematology Guideline. Available from: [Link]
-
Sciforum. Synthesis of β-carboline derivatives. Available from: [Link]
-
LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available from: [Link]
Sources
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G6PD gene: MedlinePlus Genetics [medlineplus.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sciforum.net [sciforum.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. media.path.org [media.path.org]
- 17. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 18. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. promega.jp [promega.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline and its Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline (1-isopropyl-THBC). By objectively comparing its performance with alternative C1-substituted tetrahydro-beta-carbolines, this document synthesizes technical data with field-proven insights to inform future drug discovery efforts.
Introduction: The Therapeutic Potential of the Tetrahydro-beta-carboline Scaffold
The 1,2,3,4-tetrahydro-β-carboline (THBC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These include anticancer, antiviral, antifungal, and neuropharmacological properties.[1][3][4] The biological activity of THBC derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. Of particular importance is the C1 position, where modifications can significantly influence potency and selectivity for various biological targets. This guide focuses on the 1-isopropyl substituted THBC, exploring how this specific alkyl group modulates its biological profile in comparison to other C1-substituents.
Synthesis of 1-Substituted Tetrahydro-beta-carbolines: The Pictet-Spengler Reaction
The primary method for synthesizing 1-substituted THBCs is the Pictet-Spengler reaction.[5][6][7][8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The choice of aldehyde or ketone directly determines the substituent at the C1 position of the resulting THBC.
Experimental Protocol: Synthesis of this compound via Pictet-Spengler Reaction
Causality: This protocol utilizes isobutyraldehyde as the carbonyl component to introduce the isopropyl group at the C1 position of the THBC scaffold. An acidic catalyst, such as l-tartaric acid or the use of a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) which can also act as a catalyst, is crucial for the formation of the iminium ion intermediate and subsequent electrophilic attack on the indole ring to facilitate cyclization.[5][6]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in a suitable solvent such as a mixture of acetic acid and dichloromethane, or neat HFIP.[5][6]
-
Aldehyde Addition: Add isobutyraldehyde (1.1-1.5 equivalents) to the solution.
-
Reaction Conditions:
-
If using a conventional acid catalyst like l-tartaric acid in water, stir the mixture at room temperature. The product may crystallize directly from the reaction mixture.[6]
-
If using HFIP, reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
-
Work-up and Purification:
-
For the aqueous reaction, the crystalline product can be isolated by filtration and washed with water.[6]
-
For the HFIP reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Characterization: The final product is purified by column chromatography on silica gel. The structure and purity are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
The substituent at the C1 position of the THBC scaffold plays a pivotal role in defining the compound's biological activity. The size, lipophilicity, and electronic properties of this substituent can dramatically alter the interaction with biological targets.
Antiviral Activity
The THBC scaffold is a promising framework for the development of antiviral agents.[1][3][4] Studies have shown that substituents at C1 can modulate antiviral potency. For instance, a series of 1-formyl-β-carboline derivatives have demonstrated potent inhibitory activity against the Newcastle disease virus (NDV) by targeting the hemagglutinin-neuraminidase (HN) protein and suppressing viral adsorption and entry.[9] While direct comparative data for a 1-isopropyl group in this specific context is limited, the general SAR suggests that the nature of the C1 substituent is critical. Other studies on β-carboline derivatives have shown activity against Herpes Simplex Virus (HSV), with the substitution pattern influencing the mechanism of action.[3]
Anticancer Activity
The anticancer potential of β-carbolines is well-documented, with many derivatives exhibiting cytotoxicity against various cancer cell lines.[10][11] The SAR for anticancer activity is complex, with the C1 substituent significantly influencing potency. For example, in a series of β-carboline-hydantoin hybrids, a meta-hydroxyphenyl group at C1 resulted in significant cytotoxicity against A549, HeLa, and PC3 cell lines.[4] In another study, the introduction of bulky and lipophilic groups at C1 was found to be favorable for activity. While specific data for the 1-isopropyl group is not extensively detailed in the provided search results, the general trend suggests that a moderately lipophilic and sterically accessible group like isopropyl could contribute favorably to anticancer activity.
Monoamine Oxidase (MAO) Inhibition
β-Carbolines are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters.[12][13] This inhibitory activity makes them interesting candidates for the treatment of neurological disorders. The substitution pattern on the β-carboline ring is crucial for both the potency and selectivity of MAO inhibition.[14][15]
Computational studies have suggested that a methyl group at the C1 position is important for selectivity towards MAO-A over MAO-B.[16] While direct experimental data comparing a series of 1-alkyl substituted THBCs including the 1-isopropyl derivative is scarce in the provided results, it is known that even minor structural modifications can significantly alter inhibitory profiles. For example, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline is a specific MAO-A inhibitor in vivo.[17] The increased steric bulk of an isopropyl group compared to a methyl group at C1 would likely alter the binding orientation within the active site of MAO enzymes, potentially affecting both potency and selectivity.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Causality: This protocol is designed to determine the inhibitory potential of test compounds against MAO-A and MAO-B. It utilizes a fluorometric or chromatographic method to measure the product of the enzymatic reaction. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for comparing the potency of different compounds.[18][19]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is a common substrate that is metabolized to 4-hydroxyquinoline, a fluorescent product.[18][19]
-
Inhibitor Preparation: The test compound (e.g., 1-isopropyl-THBC) and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) are prepared in a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add the test compound dilutions and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 40 minutes).[18]
-
Stop the reaction by adding a suitable stop solution (e.g., a basic solution).
-
-
Detection and Analysis:
-
Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader.
-
Alternatively, the reaction can be analyzed by HPLC to separate and quantify the product.[18]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Comparative Analysis of C1-Substituents
To provide a clear comparison, the following table summarizes the general trends observed for different C1-substituents on the THBC scaffold based on the available literature. It is important to note that direct, side-by-side comparisons of a 1-isopropyl group with a comprehensive set of other substituents are limited, and these trends are synthesized from various studies on different biological targets.
| C1-Substituent | General Impact on Biological Activity | Supporting Insights |
| Hydrogen (unsubstituted) | Generally lower potency compared to substituted analogs. | Often used as a baseline for comparison. |
| Methyl | Can enhance selectivity for MAO-A inhibition.[16] Potency varies depending on the target. | A common starting point for SAR studies. |
| Other Small Alkyl (e.g., Isopropyl) | Increased lipophilicity and steric bulk compared to methyl. This may enhance binding to hydrophobic pockets but could also introduce steric hindrance. The impact is target-dependent. | The isopropyl group's effect is not as extensively documented in direct comparative studies as other substituents. |
| Aryl/Heteroaryl | Often leads to potent activity, particularly in anticancer and antiviral assays.[4][10] The electronic nature and substitution pattern of the aryl ring are critical. | Allows for extensive modification to explore electronic and steric effects. |
| Long Alkyl Chains | Can significantly increase antifungal activity.[20] | Lipophilicity plays a key role in membrane disruption of fungal cells. |
| Functionalized Groups (e.g., formyl, carboxyl) | Can introduce specific interactions (e.g., hydrogen bonding) and alter physicochemical properties.[9] | Offers opportunities for further derivatization. |
Visualization of Key Concepts
Logical Relationship of SAR
Caption: The relationship between the THBC core, C1-substituents, and biological activity.
Experimental Workflow for Synthesis and Screening
Caption: A typical workflow for the synthesis and biological evaluation of 1-isopropyl-THBC.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is heavily influenced by the substituent at the C1 position. While direct comparative studies are somewhat limited for the 1-isopropyl group, the general principles of SAR for THBCs suggest that its moderate lipophilicity and steric bulk could be advantageous for certain biological targets.
Future research should focus on the systematic synthesis and evaluation of a series of 1-alkyl-substituted THBCs, including methyl, ethyl, propyl, and isopropyl analogs, against a panel of biological targets. This would provide a clearer, quantitative understanding of the impact of alkyl chain length and branching at the C1 position. Such studies are essential for the rational design and optimization of more potent and selective THBC-based drug candidates.
References
-
β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). MDPI. [Link]
-
A facile and efficient method for the synthesis of crystalline tetrahydro- β-carbolines via the Pictet-Spengler reaction in water. Korean Chemical Society. [Link]
-
β-Carboline derivatives as novel antivirals for herpes simplex virus. PubMed. [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC. [Link]
-
1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes. NIH. [Link]
-
Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. NIH. [Link]
-
Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. PMC. [Link]
-
Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells. ResearchGate. [Link]
-
Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. ResearchGate. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives. PubMed. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed. [Link]
-
In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. MDPI. [Link]
-
Inhibition of monoamine oxidase A by beta-carboline derivatives. PubMed. [Link]
-
Design, synthesis and bio-evaluation of C-1 alkylated tetrahydro-β-carboline derivatives as novel antifungal lead compounds. PubMed. [Link]
-
Inhibition of monoamine oxidase A by beta-carboline derivatives. Semantic Scholar. [Link]
-
Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. PMC. [Link]
-
Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. PMC. [Link]
-
Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. ResearchGate. [Link]
-
Review of β-carboline and its derivatives as selective MAO-A inhibitors. PubMed. [Link]
-
Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI. [Link]
-
Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. PMC. [Link]
-
Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. [Link]
-
Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. MDPI. [Link]
Sources
- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Carboline derivatives as novel antivirals for herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase A by beta-carboline derivatives. | Semantic Scholar [semanticscholar.org]
- 16. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline: A Comparative Guide
Introduction: Unraveling the Therapeutic Potential of a Novel Tetrahydro-β-carboline
The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active natural products and synthetic molecules.[1][2] These compounds have garnered significant interest from the scientific community due to their broad pharmacological activities, including antitumor, antiviral, antimalarial, and neuroactive properties.[1][3][4] The therapeutic potential of any novel compound is intrinsically linked to a thorough understanding of its mechanism of action (MoA). This guide focuses on a specific derivative, 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline, and provides a comprehensive framework for validating its putative dual-action MoA as both a Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitor and a metabotropic glutamate receptor 1 (mGluR1) antagonist.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison with established compounds for each proposed target and detail the necessary experimental protocols to rigorously validate these hypotheses. By presenting a clear, evidence-based pathway for MoA validation, we aim to accelerate the exploration of this promising compound's therapeutic applications.
Hypothesized Mechanisms of Action: A Dual-Pronged Approach
Preliminary investigations suggest that this compound may exert its biological effects through two distinct mechanisms:
-
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a critical metabolic pathway for producing NADPH and the precursors for nucleotide biosynthesis.[5] NADPH is essential for protecting cells from oxidative stress. Inhibition of G6PD can therefore sensitize cells, particularly cancer cells which often exhibit high levels of oxidative stress, to reactive oxygen species-induced damage.
-
Antagonism of Metabotropic Glutamate Receptor 1 (mGluR1): mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[6] Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders. Antagonism of mGluR1 has shown therapeutic potential in models of pain, anxiety, and addiction.[1][7]
To substantiate these claims, a series of robust biochemical and cell-based assays are required. This guide will compare the performance of this compound against well-characterized inhibitors and antagonists for each respective target.
Comparative Analysis: Benchmarking Against the Gold Standards
A critical aspect of validating a new compound's MoA is to compare its activity against established molecules with known potency and selectivity.
G6PD Inhibition: A Head-to-Head Comparison
For the G6PD inhibitory activity, we will compare this compound with G6PDi-1 , a potent and selective non-steroidal G6PD inhibitor.[5][7] Dehydroepiandrosterone (DHEA), a commonly cited but less specific G6PD inhibitor, will be included as a secondary reference.[5]
| Compound | Target | Known IC50 | Mechanism of Inhibition |
| This compound | G6PD | To be determined | To be determined |
| G6PDi-1 | G6PD | 0.07 µM (human G6PD)[7][8] | Reversible and non-competitive[7][8] |
| DHEA | G6PD | ~9 µM (in vitro)[5][8] | Uncompetitive[9] |
mGluR1 Antagonism: Gauging Potency and Selectivity
To validate the mGluR1 antagonist activity, we will compare our compound of interest with JNJ16259685 , a highly potent and selective, systemically active mGluR1 antagonist.[6][10][11][12]
| Compound | Target | Known Ki / IC50 | Mechanism of Action |
| This compound | mGluR1 | To be determined | To be determined |
| JNJ16259685 | mGluR1 | Ki = 0.34 nM; IC50 = 1.73 nM (inositol phosphate production)[6] | Non-competitive antagonist[10][11] |
Experimental Validation: A Step-by-Step Guide
The following section provides detailed protocols for the key experiments required to validate the dual MoA of this compound.
Workflow for MoA Validation
Caption: Workflow for validating the dual mechanism of action.
Part 1: G6PD Inhibition Assays
This assay directly measures the enzymatic activity of purified G6PD in the presence of the test compound.
Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which can be monitored by the increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MgCl2.
-
Substrate Solution: 10 mM Glucose-6-Phosphate (G6P) in Assay Buffer.
-
Cofactor Solution: 10 mM NADP+ in Assay Buffer.
-
Enzyme Solution: Purified human recombinant G6PD diluted in Assay Buffer to the desired concentration.
-
Test Compounds: Prepare a stock solution of this compound, G6PDi-1, and DHEA in DMSO. Create a dilution series in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of the G6PD enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of G6P and NADP+ (1:1 ratio).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay assesses the ability of the compound to inhibit G6PD within a cellular context by measuring the ratio of NADPH to its oxidized form, NADP+.
Principle: The intracellular levels of NADPH and NADP+ are measured using a commercially available bioluminescent or fluorescent assay kit. The protocol involves differential lysis to separate the two forms.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, G6PDi-1, or DHEA for a predetermined time (e.g., 4-6 hours).
-
-
Extraction of NADPH and NADP+:
-
For NADPH: Lyse the cells with a basic extraction buffer provided in the kit. This buffer selectively degrades NADP+.
-
For NADP+: Lyse a parallel set of wells with an acidic extraction buffer that selectively degrades NADPH.[1]
-
Heat the lysates according to the kit manufacturer's instructions to ensure complete degradation of the unwanted form.
-
Neutralize the extracts.
-
-
Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of NADPH and NADP+.
-
Calculate the intracellular concentrations of NADPH and NADP+ in the treated and untreated cells.
-
Determine the NADPH/NADP+ ratio and assess the dose-dependent effect of the test compounds.
-
Part 2: mGluR1 Antagonism Assays
This assay measures the ability of a compound to block the increase in intracellular calcium triggered by an mGluR1 agonist.
Principle: mGluR1 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Caption: Simplified mGluR1 signaling pathway.
Protocol:
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing human mGluR1 in a 96-well black-walled, clear-bottom plate.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in HBSS containing 0.02% Pluronic F-127 for 1 hour at 37°C.[14][15][16]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound or JNJ16259685 to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined EC80 concentration of an mGluR1 agonist (e.g., L-Quisqualic acid or DHPG) and continue to measure fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Determine the percent inhibition of the agonist response for each concentration of the antagonist.
-
Plot the percent inhibition against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
This assay examines the downstream signaling of mGluR1 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Principle: Activation of the mGluR1-Gq-PLC pathway can lead to the activation of Protein Kinase C (PKC), which in turn can activate the MAPK/ERK signaling cascade. An antagonist will block this agonist-induced phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate mGluR1-expressing cells in 6-well plates.
-
Serum-starve the cells for 4-6 hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or JNJ16259685 for 30 minutes.
-
Stimulate the cells with an mGluR1 agonist at its EC80 concentration for 5-10 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[17]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[17][18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[17][18][19]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percent inhibition of agonist-induced ERK phosphorylation by the antagonists and determine the IC50 values.
-
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the hypothesized dual mechanism of action of this compound. By employing the detailed protocols and comparing the results with established compounds, researchers can generate robust data to support or refute its activity as a G6PD inhibitor and an mGluR1 antagonist.
Positive validation of this dual MoA would open up exciting therapeutic possibilities, particularly in oncology and neurology. For instance, the combined effect of inducing oxidative stress in cancer cells through G6PD inhibition while simultaneously modulating neuronal pathways involved in pain or anxiety could offer a unique therapeutic advantage.
Future studies should focus on selectivity profiling against other related enzymes and receptors, in vivo efficacy studies in relevant disease models, and a comprehensive pharmacokinetic and pharmacodynamic characterization to fully elucidate the therapeutic potential of this intriguing β-carboline derivative.
References
- Achat-Mendes, C., et al. (2012). Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 441-453.
- Ghergurovich, J. M., et al. (2017). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.
- Preuss, J., et al. (2022). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Journal of Medicinal Chemistry, 65(15), 10189-10206.
- Cao, R., et al. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500.
-
Wikipedia. (2023). Glucose-6-phosphate dehydrogenase deficiency. Retrieved from [Link]
- Lavreysen, H., et al. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Neuropharmacology, 47(7), 961-972.
- Thathiah, A., & De Strooper, B. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 756, 181-193.
- Watterson, K. R., et al. (2013). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 1004, 13-24.
- Ghergurovich, J. M., et al. (2017). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.
-
ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
ResearchGate. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942). Retrieved from [Link]
- Ghergurovich, J. M., et al. (2017). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.
-
Assay Guidance Manual. (2012). Phospho-ERK Assays. Retrieved from [Link]
- Ghergurovich, J. M., et al. (2017). A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway.
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
- Shoemaker, J. D., et al. (1981). Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland. Biochemical Pharmacology, 30(1), 9-17.
- Nakajima, T., et al. (2021). Quantification of NAD(P)H in cyanobacterial cells by a phenol extraction method. Photosynthesis Research, 148(1-3), 11-20.
- Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1475, 221-233.
- St-Pierre, G., et al. (2021). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences, 22(3), 1381.
-
ResearchGate. (2010). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. Retrieved from [Link]
- Eapen, S., et al. (2010). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Cellular Biochemistry, 111(4), 894-903.
- Preuss, J., et al. (2022). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Journal of Medicinal Chemistry, 65(15), 10189-10206.
- Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-2259.
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. promega.com [promega.com]
- 3. vivaxmalaria.org [vivaxmalaria.org]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlas-medical.com [atlas-medical.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. bu.edu [bu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline: A Comparative Guide to Assessing Neuroprotective and Anti-inflammatory Activity
This guide provides a comprehensive framework for the in vivo validation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (IP-THBC) , a novel synthetic derivative of the β-carboline family. Drawing upon the extensive pharmacological activities documented for this class of compounds, including neuroprotection, anti-inflammatory effects, and modulation of dopaminergic pathways, we present a robust, multi-faceted approach to characterize the therapeutic potential of IP-THBC.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis framework against established reference compounds.
Introduction: The Therapeutic Promise of β-Carbolines
The β-carboline scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a wide spectrum of biological activities.[4][5] Tetrahydro-β-carbolines, in particular, have garnered significant interest for their potential in treating neurodegenerative and inflammatory disorders.[3][6] The substitution at the C1 position, as in IP-THBC, is a key determinant of pharmacological activity, influencing potency and target selectivity. This guide outlines a proposed investigational pathway to elucidate the in vivo efficacy of IP-THBC, focusing on two primary, mechanistically-linked areas: neuroprotection in a Parkinson's disease model and modulation of systemic inflammation.
Comparative Framework: Selecting Appropriate Controls
To ensure the scientific rigor of our validation, the activity of IP-THBC will be benchmarked against a vehicle control and well-characterized positive controls for each experimental paradigm.
| Experimental Paradigm | Test Compound | Positive Control | Vehicle Control | Rationale for Positive Control Selection |
| Neuroprotection (MPTP Model) | 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (IP-THBC) | Paeoniflorin | Saline | Paeoniflorin has demonstrated neuroprotective effects in the MPTP mouse model by preserving dopaminergic neurons and improving motor function.[7] |
| Anti-inflammation (LPS Model) | 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (IP-THBC) | Diclofenac | Saline | Diclofenac is a potent, clinically-used non-steroidal anti-inflammatory drug (NSAID) that effectively reduces pro-inflammatory cytokine production.[8][9] |
Part 1: Validation of Neuroprotective Activity in an MPTP-Induced Mouse Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively damages dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[10][11][12] This model is ideal for assessing the potential of IP-THBC to protect these neurons from degeneration and to ameliorate the associated motor deficits.
Experimental Workflow: Neuroprotection Study
Caption: Workflow for the in vivo neuroprotection study.
Detailed Experimental Protocols
1. Animal Model and Dosing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=10/group):
-
Vehicle (Saline) + Saline
-
Vehicle (Saline) + MPTP
-
IP-THBC (e.g., 10 mg/kg, i.p.) + MPTP
-
Paeoniflorin (e.g., 20 mg/kg, i.p.) + MPTP
-
-
Dosing: Daily intraperitoneal (i.p.) injections for 21 days.
2. MPTP Induction Protocol: [10][11]
-
From day 15 to 19, administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals to the relevant groups. The control group receives saline injections.
3. Behavioral Assessments:
-
Rotarod Test (Day 21): To assess motor coordination and balance.[13][14][15]
-
Acclimatize mice to the rotarod apparatus for 2 minutes at a constant speed (4 RPM).
-
Conduct three trials with a 15-minute inter-trial interval.
-
For each trial, the rod accelerates from 4 to 40 RPM over 300 seconds.
-
Record the latency to fall for each mouse.
-
-
Open Field Test (Day 22): To evaluate general locomotor activity and anxiety-like behavior.[2][16][17]
-
Place each mouse in the center of a 50x50 cm open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Use an automated tracking system to record total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.
-
4. Biochemical Analysis:
-
Striatal Dopamine Quantification by HPLC (Day 23): [18][19][20]
-
Euthanize mice and rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer.
-
Perform high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Anticipated Comparative Data
Table 1: Behavioral Outcomes in the MPTP Mouse Model
| Treatment Group | Latency to Fall (s) on Rotarod (Mean ± SEM) | Total Distance Traveled (cm) in Open Field (Mean ± SEM) |
| Vehicle + Saline | 280 ± 15 | 3500 ± 250 |
| Vehicle + MPTP | 120 ± 10 | 1800 ± 200 |
| IP-THBC + MPTP | 210 ± 12 | 2900 ± 220 |
| Paeoniflorin + MPTP | 195 ± 14 | 2750 ± 210 |
| **p < 0.05, **p < 0.01 compared to Vehicle + MPTP group (Hypothetical Data) |
Table 2: Neurochemical Analysis in the MPTP Mouse Model
| Treatment Group | Striatal Dopamine (ng/mg tissue) (Mean ± SEM) |
| Vehicle + Saline | 15.0 ± 1.2 |
| Vehicle + MPTP | 4.5 ± 0.5 |
| IP-THBC + MPTP | 10.2 ± 0.8 |
| Paeoniflorin + MPTP | 9.1 ± 0.7 |
| *p < 0.05 compared to Vehicle + MPTP group (Hypothetical Data) |
Part 2: Evaluation of Anti-inflammatory Activity in an LPS-Induced Systemic Inflammation Model
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of systemic inflammation, triggering the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3][21][22] This model is highly suitable for assessing the anti-inflammatory properties of IP-THBC.
Proposed Mechanism: Inhibition of Pro-inflammatory Cytokine Release
Caption: Proposed mechanism of IP-THBC in LPS-induced inflammation.
Detailed Experimental Protocols
1. Animal Model and Dosing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=10/group):
-
Vehicle (Saline) + Saline
-
Vehicle (Saline) + LPS
-
IP-THBC (e.g., 10 mg/kg, i.p.) + LPS
-
Diclofenac (e.g., 10 mg/kg, i.p.) + LPS
-
-
Pre-treatment: Administer a single i.p. injection of the respective compound 1 hour before LPS challenge.
2. LPS Challenge:
-
Administer a single i.p. injection of LPS (1 mg/kg) to induce systemic inflammation. The control group receives saline.
3. Sample Collection and Analysis:
-
Blood and Brain Tissue Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture and perfuse the brain with saline before collection.
-
Cytokine Measurement (ELISA):
Anticipated Comparative Data
Table 3: Pro-inflammatory Cytokine Levels in the LPS Mouse Model
| Treatment Group | Serum TNF-α (pg/mL) (Mean ± SEM) | Brain TNF-α (pg/mg protein) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) | Brain IL-6 (pg/mg protein) (Mean ± SEM) |
| Vehicle + Saline | 50 ± 5 | 20 ± 3 | 30 ± 4 | 15 ± 2 |
| Vehicle + LPS | 1200 ± 110 | 350 ± 30 | 1500 ± 130 | 400 ± 35 |
| IP-THBC + LPS | 650 ± 60 | 180 ± 20 | 780 ± 75 | 210 ± 22 |
| Diclofenac + LPS | 580 ± 55 | 165 ± 18 | 710 ± 68 | 195 ± 20 |
| **p < 0.05, **p < 0.01 compared to Vehicle + LPS group (Hypothetical Data) |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. The proposed experiments, leveraging established models of neurodegeneration and inflammation, will provide critical data on the therapeutic potential of this novel compound. Positive outcomes in these studies would strongly support further preclinical development, including pharmacokinetic and toxicological profiling, and exploration in other relevant disease models. The comparative framework ensures that the activity of IP-THBC is contextualized against known standards, providing a clear assessment of its potential advantages.
References
-
Biobserve GmbH. (2024, January 31). Open field test for mice. protocols.io. [Link]
-
International Mouse Phenotyping Consortium. Rotarod Protocol. IMPReSS. [Link]
-
Aligning Science Across Parkinson's. Rotarod-Test for Mice. [Link]
-
Airaksinen, M. M., & Kari, I. (1981). beta-Carbolines, psychoactive compounds in the mammalian body. Part II: Effects. Medical biology, 59(3), 190–211. [Link]
-
Shome, S., Talukdar, D., Choudhury, M. D., & Bhattacharjee, M. K. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current medicinal chemistry, 31(38), 6251–6271. [Link]
-
Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. protocols.io. [Link]
-
Bio-protocol. (n.d.). Rotarod test. [Link]
-
Osmon, K. J., et al. (2018). Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice. Journal of Visualized Experiments. [Link]
-
Tye, K. M., et al. (2023, November 27). Open Field Test. protocols.io. [Link]
-
Amuza Inc. (2023, November 21). How to Set Up an Open Field Test for Animal Behavior Research. [Link]
-
Gether, U., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of visualized experiments : JoVE, (127), 56093. [Link]
-
Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]
-
Redoxis. In vivo Acute Inflammatory Models. [Link]
-
ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]
-
Fisher, B. E., et al. (2015). Exercise Protects Against MPTP-Induced Neurotoxicity in Mice. Brain research, 1624, 495–503. [Link]
-
Catorce, M. N., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 14(2), 155–164. [Link]
-
Blesa, J., et al. (2019). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Molecular neurodegeneration, 14(1), 11. [Link]
-
ResearchGate. (2016, September 22). Is there a positive control for neuroprotective studies?. [Link]
-
Zheng, M., et al. (2017). Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease. Neuropharmacology, 116, 412–420. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
-
Gether, U., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56093. [Link]
-
González-Gálvez, D., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 25(18), 4299. [Link]
-
ResearchGate. (n.d.). HPLC analysis of dopamine and its metabolites in the striatum. [Link]
-
Bio-protocol. (n.d.). 2.8. TNF-α and IL-6 ELISA. [Link]
-
Szymańska, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International journal of molecular sciences, 23(17), 9673. [Link]
-
RayBiotech. Mouse IL-6 ELISA Kit. [Link]
-
ResearchGate. (n.d.). A) HPLC analysis of striatal dopamine levels in mice lesioned with MPTP.... [Link]
-
Vohora, D., et al. (2024). Measuring dopamine in rodent brain tissue by using UHPLC-Xevo-TQD triple quadrupole mass spectrometry: A comparative influence of selegiline nanoemulsion administered intranasally over solution on upregulation of dopamine level. Journal of Applied Pharmaceutical Science, 14(2), 126-134. [Link]
-
ResearchGate. (n.d.). The levels of TNF-α (a), IL-1β (B), and IL-6 (C) in mouse brain tissues quantified by ELISA. [Link]
-
Arigo biolaboratories. arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit. [Link]
-
Al-Quraishy, S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Journal of Biological Sciences, 30(4), 103606. [Link]
-
Sahlan, M., et al. (2022). In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 30(8), 1121–1130. [Link]
Sources
- 1. albany.edu [albany.edu]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection by Paeoniflorin in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. modelorg.com [modelorg.com]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. Open field test for mice [protocols.io]
- 17. Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits [jove.com]
- 18. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. raybiotech.com [raybiotech.com]
- 25. researchgate.net [researchgate.net]
- 26. arigobio.com [arigobio.com]
A Tale of Two Beta-Carbolines: A Comparative Analysis of Harmine and the Elusive 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
An Important Note to the Reader: This guide was intended to be a direct comparative study of harmine and 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline. However, a comprehensive search of the scientific literature has revealed a significant disparity in the available experimental data for these two compounds. While harmine is a well-characterized alkaloid with a wealth of published research on its pharmacological effects, there is a notable absence of specific data for this compound, particularly concerning its monoamine oxidase (MAO) inhibitory activity and receptor binding profile.
Therefore, this guide will provide a detailed analysis of harmine, supported by experimental data, and will discuss the general pharmacological potential of the tetrahydro-beta-carboline class to which this compound belongs. This approach is taken to maintain scientific integrity in the absence of direct comparative data.
Harmine: A Potent and Well-Characterized Beta-Carboline
Harmine is a naturally occurring beta-carboline alkaloid found in various plants, most notably Peganum harmala and Banisteriopsis caapi.[1] It has a long history of traditional use and has been the subject of extensive scientific investigation, revealing a complex and multifaceted pharmacological profile.
Chemical Structure
Harmine, or 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, possesses a rigid, planar tricyclic structure.[2][3] This configuration is crucial for its interaction with various biological targets.
Mechanism of Action and Pharmacological Effects
The most prominent and well-documented pharmacological action of harmine is its potent and reversible inhibition of monoamine oxidase A (MAO-A).[1][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting MAO-A, harmine increases the synaptic availability of these neurotransmitters, which is believed to underpin its antidepressant and anxiolytic effects.[6]
Beyond MAO-A inhibition, harmine exhibits a wide range of other biological activities, including:
-
Anti-inflammatory effects: Harmine has been shown to suppress inflammatory pathways, such as the NF-κB signaling pathway.[7]
-
Neuroprotective properties: Research suggests that harmine may protect neurons from damage in various models of neurodegenerative diseases.[8]
-
Antitumor activity: Harmine has demonstrated the ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth through mechanisms such as the induction of apoptosis and inhibition of angiogenesis.[9]
-
Antiviral and Antimicrobial properties: Studies have indicated that harmine possesses activity against a range of viruses and bacteria.[6]
Receptor Binding Profile
Harmine's effects are not solely mediated by MAO-A inhibition. It also interacts with several other receptor systems, although generally with lower affinity. Notably, it has been shown to bind to:
-
Serotonin 5-HT2A and 5-HT2C receptors: Harmine displays affinity for these receptors, which may contribute to its psychoactive effects.[1]
-
Imidazoline I2 receptors: Harmine binds to these receptors with high affinity, though the functional consequences of this interaction are still being elucidated.[1]
This compound: An Uncharted Territory
In stark contrast to harmine, this compound remains a largely uncharacterized compound from a pharmacological perspective.
Chemical Structure
As its name suggests, this molecule is a tetrahydro-beta-carboline, meaning the pyridine ring of the beta-carboline core is saturated. It features an isopropyl group at the 1-position. This structural difference from the aromatic and unsaturated pyridine ring of harmine is significant and would be expected to result in a distinct pharmacological profile.
Known Biological Activity
The only specific biological activity found in the scientific literature for this compound is its inhibitory effect on the enzyme glucose-6-phosphate dehydrogenase (G6PD). No published studies detailing its effects on monoamine oxidases or its receptor binding affinities could be identified.
The Tetrahydro-beta-carboline Class: General Properties and Potential
While specific data for the 1-isopropyl derivative is lacking, the broader class of 1-substituted tetrahydro-beta-carbolines has been investigated for various pharmacological activities. These studies provide a general context for the potential, though unconfirmed, properties of this compound.
Research on other 1-substituted tetrahydro-beta-carbolines has indicated potential for:
-
Antitumor activity
-
Antiviral effects
-
Antimalarial properties
-
Interaction with benzodiazepine receptors
It is important to reiterate that these are general findings for the chemical class and do not constitute experimental data for this compound.
Comparative Summary and Future Directions
The following table summarizes the available information, highlighting the significant knowledge gap for this compound.
| Feature | Harmine | This compound |
| Chemical Structure | Aromatic beta-carboline | Tetrahydro-beta-carboline |
| Primary Mechanism | Potent, reversible MAO-A inhibitor[1][4] | Unknown |
| Other Activities | Anti-inflammatory, neuroprotective, antitumor, antiviral, antimicrobial[6][7][8][9] | G6PD inhibitor |
| Receptor Binding | 5-HT2A, 5-HT2C, Imidazoline I2[1] | No data available |
| Experimental Data | Extensive (IC50, Ki values published) | Extremely limited |
This stark contrast underscores the need for foundational pharmacological screening of this compound. Future research should prioritize in vitro assays to determine its MAO inhibitory potential and a comprehensive receptor binding screen to identify its primary biological targets. Such studies are essential before any meaningful comparison to well-characterized compounds like harmine can be made.
Experimental Protocols
For researchers interested in characterizing novel beta-carbolines, the following are generalized protocols for key in vitro assays.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a framework for determining the inhibitory potential of a test compound on MAO-A and MAO-B.
Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. The fluorescence generated is proportional to MAO activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.
Workflow Diagram:
Caption: Workflow for in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate buffer (e.g., phosphate buffer).
-
Assay Plate Setup: In a 96-well black microplate, add the test compound dilutions. Include wells for a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B) and a negative control (vehicle).
-
Enzyme Addition: Add recombinant human MAO-A or MAO-B enzyme to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add a solution containing the MAO substrate (e.g., p-tyramine) and the detection reagents (e.g., Amplex® Red and horseradish peroxidase).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time using a plate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Radioligand Receptor Binding Assay
This protocol outlines a general method for determining the affinity of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Workflow Diagram:
Caption: Workflow for radioligand receptor binding assay.
Step-by-Step Methodology:
-
Component Preparation: Prepare receptor membrane homogenates, a solution of the radioligand at a concentration near its Kd, and serial dilutions of the test compound.
-
Incubation: In assay tubes, combine the receptor membranes, radioligand, and test compound dilutions. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the compound concentration and fit the data to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
Harmine stands as a testament to the rich pharmacological potential of the beta-carboline scaffold, with its well-defined mechanism as a potent MAO-A inhibitor and its diverse array of biological activities. In contrast, this compound represents a frontier in beta-carboline research. While its structural similarity to other bioactive tetrahydro-beta-carbolines suggests potential pharmacological relevance, the current lack of experimental data makes any direct comparison with harmine speculative. This guide serves not only to summarize the extensive knowledge on harmine but also to highlight a significant gap in the pharmacological understanding of its lesser-known analog, thereby calling for further investigation into the properties of this compound.
References
- Abdel-Rahman, H. A., Al-Abd, A. M., Abdel-Hamed, A. R., Abdel-Aziz, A. A. H., El-Sayed, M. A., & El-Gendy, M. A. (2018). Harmine, a natural β-carboline alkaloid, demonstrates anti-cancer and anti-angiogenic effects in vivo and in vitro. European Journal of Pharmacology, 833, 193–203.
- Adaya, V. S., Ganesan, R., & Udayakumar, R. (2017). Neuroprotective effect of harmine on 6-OHDA induced Parkinson's disease in rats. Biomedicine & Pharmacotherapy, 89, 1334–1343.
- Brierley, D. I., & Davidson, C. (2012). Harmine augments electrically evoked dopamine efflux in the nucleus accumbens shell. Journal of Psychopharmacology, 27(1), 98-106.
- Farzin, D., & Mansouri, N. (2006). Antidepressant-like effect of harmaline and harmine in the mouse forced swimming test. Behavioural Brain Research, 171(2), 295-299.
- Herraiz, T., González, D., Ancín-Azpilicueta, C., Arán, V. J., & Guillén, H. (2010). β-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). Food and Chemical Toxicology, 48(3), 839-845.
- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142.
- Liu, X., Li, M., Tan, S., Wang, C., Fan, S., & Huang, C. (2017). Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling.
- Ma, Y., Li, Q., Li, A., Yang, Y., & Li, Y. (2017). Harmine, a natural β-carboline alkaloid, induces apoptosis of human hepatoma cells. European Journal of Pharmacology, 804, 1-8.
- McKenna, D. J., & Towers, G. H. (1984). Biochemistry and pharmacology of tryptamines and beta-carbolines: a minireview. Journal of Psychoactive Drugs, 16(4), 347-358.
- Patel, K., Gadewar, M., Tripathi, R., Prasad, S. K., & Patel, D. K. (2012). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 2(8), 660-664.
- Shao, S., Wang, Z., Li, Y., & Wang, Y. (2019). Harmine inhibits the proliferation and induces the apoptosis of human gastric cancer cells. Oncology Letters, 17(5), 4459-4466.
- Yochum, G. S., Rowley, A. M., & Bohn, L. M. (2012). A comparative study on the in vitro pharmacology of the beta-carboline alkaloids harmine, harmaline, and tetrahydroharmine.
-
PubChem. (n.d.). Harmine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. Retrieved from [Link]
-
Liu, X., Li, M., Tan, S., Wang, C., Fan, S., & Huang, C. (2017). Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling. Biochemical and Biophysical Research Communications, 489(4), 453–458. [Link]
-
Cain, M., Weber, R. W., Guzman, F., Cook, J. M., Barker, S. A., Rice, K. C., Crawley, J. N., Paul, S. M., & Skolnick, P. (1982). Beta-carbolines: synthesis and neurochemical and pharmacological actions on brain benzodiazepine receptors. Journal of Medicinal Chemistry, 25(9), 1081–1091. [Link]
-
Glennon, R. A., Dukat, M., Grella, B., Hong, S., Costantino, L., Teitler, M., Smith, C., & Davis, K. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 121–132. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
PubChem. (n.d.). Harmine. Retrieved from [Link]
-
Güller, P., & Çavuşoğlu, K. (2025). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. Journal of Molecular Structure, 1311, 138243. [Link]
-
Laine, A. I., Lood, C., & Koskinen, A. M. (2014). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 19(2), 1544–1578. [Link]
Sources
- 1. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydro-beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydro-beta-carbolines: affinities for tryptamine and serotonergic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling: 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline as a Structural Analog for Basal Activity Assessment
In the landscape of drug discovery and chemical biology, the careful selection of control compounds is paramount to the generation of robust and interpretable data. While the concept of a "negative control" often implies complete biological inertia, the reality for many small molecules is more nuanced. This guide provides a comparative analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, not as a universal negative control, but as a crucial structural analog for establishing a baseline in assays involving the pharmacologically rich β-carboline scaffold.
The β-carboline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities range from anti-inflammatory and antimicrobial to potent neuroactive and antitumor effects.[3][4][5][6] The tetrahydro-β-carboline (THβC) derivatives, in particular, are a focal point of extensive research due to their diverse pharmacological profiles.[7][8][9] Given this inherent bioactivity of the parent scaffold, assuming any derivative is completely inert without empirical validation is a significant experimental pitfall. Indeed, 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline has been shown to exhibit some enzymatic inhibition, for instance, against Glucose-6-Phosphate Dehydrogenase (G6PD).[10]
This guide, therefore, advocates for its use as a comparative baseline—a tool to understand the structural determinants of activity within a chemical series. We will compare its activity profile against a well-characterized and potent monoamine oxidase-A (MAO-A) inhibitor, Harmine, which shares the β-carboline skeleton. This approach allows researchers to dissect the contribution of specific structural modifications to the overall pharmacological effect.
The Principle of Comparative Baseline Control
The use of a structurally related compound with anticipated lower activity serves two primary purposes:
-
Discerning Structure-Activity Relationships (SAR): By comparing the biological effects of a highly active compound like Harmine with a less active analog such as 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline, researchers can infer the importance of specific functional groups and structural features. In this case, we are comparing a fully aromatic β-carboline (Harmine) with a saturated tetrahydro-β-carboline bearing a C1-isopropyl group.
-
Identifying Off-Target or Scaffold-Specific Effects: If both the highly active compound and the comparative baseline analog produce a similar, unexpected biological response, it may indicate an effect inherent to the core scaffold rather than the specific target of interest. This is a critical consideration in preclinical toxicology and secondary pharmacology screening.
Below is a diagram illustrating the logical relationship in using a comparative baseline.
Caption: Logical workflow for interpreting results using a comparative baseline.
Comparative Analysis: MAO-A Inhibition
To illustrate the principle, we will outline a standard in vitro assay to measure the inhibition of monoamine oxidase-A (MAO-A), a key enzyme in neurotransmitter metabolism and a known target for many β-carbolines.[3]
Experimental Protocol: In Vitro MAO-A Inhibition Assay
This protocol is based on a commercially available fluorescence-based assay system.
Objective: To quantify and compare the inhibitory potential of Harmine and 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline against human recombinant MAO-A.
Materials:
-
Human recombinant MAO-A
-
MAO-A substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test Compounds: Harmine (positive control), 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (comparative baseline)
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
96-well black microplates
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of Harmine and 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the appropriate compound dilution or vehicle control.
-
Add 25 µL of human recombinant MAO-A enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Prepare a detection cocktail containing the MAO-A substrate, HRP, and Amplex® Red in assay buffer.
-
Initiate the reaction by adding 25 µL of the detection cocktail to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Caption: Experimental workflow for the in vitro MAO-A inhibition assay.
Expected Comparative Data
The following table summarizes the anticipated results from the MAO-A inhibition assay, based on literature knowledge of Harmine's potency and the expected lower activity of a C1-alkyl substituted tetrahydro-β-carboline.
| Compound | Structure | Expected MAO-A IC₅₀ | Interpretation |
| Vehicle Control (DMSO) | N/A | No Inhibition | Establishes 100% enzyme activity baseline. |
| Harmine | ~100-500 nM | Potent, well-characterized inhibitor. Serves as the positive control for assay validation. | |
| 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | ![]() | > 10 µM | Significantly reduced or no activity at relevant concentrations. Demonstrates that the C1-isopropyl group and saturated C-ring are not optimal for MAO-A inhibition compared to the planar, aromatic structure of Harmine. |
Note: The structure for 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is shown for illustrative purposes. The IC₅₀ values are estimates based on typical SAR for this class of compounds.
Conclusion and Best Practices
This guide demonstrates that 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline is most effectively utilized as a comparative baseline rather than a true negative control. This approach provides a more sophisticated understanding of the structure-activity relationships within the β-carboline family.
Key Recommendations for Researchers:
-
Avoid Assumptions: Never assume a compound is a negative control based on structure alone, especially when dealing with privileged scaffolds like β-carbolines.
-
Empirically Validate: Always test your proposed negative control in the specific assay system you are using to confirm its lack of activity at the desired concentrations.
-
Use a Comparative Baseline: For active chemical series, include a structurally related but significantly less active analog to help interpret SAR and identify potential scaffold-hopping opportunities or liabilities.
-
Report Basal Activity: If a "negative control" or baseline compound shows some activity, this is a valuable finding and should be reported to contribute to the broader understanding of chemical biology.
By adopting this rigorous and comparative approach, researchers can enhance the quality and reliability of their data, accelerating the journey of drug discovery and development.
References
- The Distant Reader. (n.d.). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review.
- International Journal of Fundamental and Medical Research. (n.d.). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance.
- ACS Publications. (n.d.). β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis.
- PubMed. (n.d.). beta-Carboline alkaloids: biochemical and pharmacological functions.
- PubMed. (1985). [Simple Compounds With High Pharmacologic Potential: Beta-Carbolines. Origins, Syntheses, Biological Properties].
- Bentham Science. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions.
- ProQuest. (n.d.). [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions.
- ACS Publications. (2018). Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties.
- MDPI. (n.d.). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi.
- ResearchGate. (n.d.). Examples of biologically active tetrahydro-β-carboline derivatives.
- ResearchGate. (n.d.). Activity %-[1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline] plot, indicating the inhibition on enzymes G6PD.
- National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles.
- SynHet. (n.d.). This compound.
- Sciforum. (n.d.). Synthesis of β-carboline derivatives.
- Sigma-Aldrich. (n.d.). 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline.
- National Institutes of Health (NIH). (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi.
- National Institutes of Health (NIH). (n.d.). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter.
Sources
- 1. distantreader.org [distantreader.org]
- 2. ijfmr.com [ijfmr.com]
- 3. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions - ProQuest [proquest.com]
- 6. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi | MDPI [mdpi.com]
- 9. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
For researchers and drug development professionals, the promise of a novel small molecule is intrinsically linked to its specificity. A compound's journey from a promising hit to a viable therapeutic or reliable research tool is paved with rigorous characterization of its biological interactions. This guide provides an in-depth analysis of the cross-reactivity profile of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline, a member of the pharmacologically rich tetrahydro-beta-carboline (THBC) family. By objectively comparing its performance with structurally related alternatives and providing the foundational experimental data, this document aims to equip scientists with the critical insights needed for informed experimental design and interpretation.
The THBC scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including antitumor, antiviral, and neuropharmacological effects.[1][2] However, this polypharmacology also necessitates a thorough understanding of a given analog's potential for off-target engagement. This guide will delve into the known interactions of this compound, present methodologies for assessing its selectivity, and compare its profile to other relevant beta-carbolines.
The Target Profile: Known Bioactivities of this compound
Initial investigations into the biological effects of this compound have revealed inhibitory activity against the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), with a reported half-maximal inhibitory concentration (IC50) of 31.2 µM.[3] G6PD is a key enzyme in the pentose phosphate pathway, crucial for cellular redox balance. Its inhibition can have significant implications in various physiological and pathological processes.
Furthermore, in silico molecular docking studies have suggested a potential inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. While this computational prediction requires experimental validation, it highlights another potential area of biological activity for this compound.
The broader family of tetrahydro-beta-carbolines is known to interact with a range of biological targets, including:
-
Serotonin Receptors: Certain THBCs act as serotonin reuptake inhibitors or exhibit affinity for 5-HT receptor subtypes.[4][5]
-
Dopamine Receptors: Interactions with dopamine receptor subtypes have also been reported for some beta-carboline derivatives.[6]
-
Benzodiazepine Receptors: The beta-carboline scaffold is a well-known pharmacophore for benzodiazepine receptor binding.[6]
-
Phosphodiesterases (PDEs): Notably, the blockbuster drug Tadalafil, a potent PDE5 inhibitor, is a complex derivative of THBC.[7]
-
Monoamine Oxidases (MAOs): Some beta-carbolines are known inhibitors of MAO-A and MAO-B.[8]
Given this landscape, a comprehensive assessment of the cross-reactivity of this compound against a panel of common off-targets is essential for its development as a selective research tool or therapeutic lead.
Comparative Cross-Reactivity Analysis
To provide a clear perspective on the selectivity of this compound, it is crucial to compare its activity against a panel of receptors and enzymes with that of other relevant compounds. For this guide, we will use the parent compound, 1,2,3,4-tetrahydro-beta-carboline (THBC), and another 1-substituted analog, 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline, as comparators.
It is important to note that a comprehensive experimental screening of this compound against a wide range of targets is not yet publicly available. The following table is constructed from existing literature data for the specific compound and its close analogs to provide an illustrative comparison.
Table 1: Comparative Inhibitory Activities (IC50/Ki in µM)
| Target | This compound | 1,2,3,4-tetrahydro-beta-carboline (THBC) | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline |
| Enzymes | |||
| G6PD | 31.2[3] | Data not available | Data not available |
| Serotonin Transporter (SERT) | Data not available | 7.4 (as reuptake inhibitor)[4] | Data not available |
| Receptors | |||
| 5-HT Receptors | Data not available | General affinity[5] | Data not available |
| Dopamine Receptors | Data not available | General affinity[6] | Data not available |
| Benzodiazepine Receptors | Data not available | General affinity[6] | Data not available |
This table will be updated as more experimental data becomes available.
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity profiling, standardized and validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to generate the type of data presented in this guide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. They are typically conducted as competitive binding experiments.
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Prepare cell membrane homogenates or use purified recombinant receptors expressing the target of interest.
-
Quantify the protein concentration of the receptor preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the radioligand and the receptor preparation to each well.
-
Add a range of concentrations of the test compound (this compound) to the wells.
-
Include control wells for total binding (radioligand + receptor preparation) and non-specific binding (radioligand + receptor preparation + a high concentration of a known non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filtermats and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.
Principle: This assay measures the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme activity by 50% is its IC50 value.
Step-by-Step Protocol (Example: G6PD Inhibition Assay):
-
Reagent Preparation:
-
Prepare a solution of the enzyme (G6PD).
-
Prepare solutions of the substrates (glucose-6-phosphate and NADP+).
-
Prepare a range of concentrations of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution and the test compound at various concentrations.
-
Include control wells with the enzyme but no inhibitor (100% activity) and wells with no enzyme (background).
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Measure the change in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for radioligand binding and enzyme inhibition assays.
Caption: Workflow for a typical radioligand binding assay.
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion and Future Directions
This compound is a compound of interest with demonstrated inhibitory activity against G6PD. However, a comprehensive understanding of its selectivity profile is currently limited by the lack of publicly available broad-panel screening data. Based on the known polypharmacology of the tetrahydro-beta-carboline scaffold, it is reasonable to hypothesize that this isopropyl derivative may exhibit cross-reactivity with other targets, particularly monoaminergic receptors and transporters.
For researchers utilizing this compound, it is imperative to exercise caution in interpreting experimental results and to consider the potential for off-target effects. When studying its role in pathways related to G6PD, it is advisable to include counter-screening against other relevant enzymes and receptors to validate the specificity of the observed effects.
Future research should prioritize a systematic evaluation of this compound against a comprehensive panel of receptors and enzymes, such as those offered by commercial screening services. This will not only provide a clearer picture of its selectivity but also potentially uncover novel and unexpected biological activities. Such data will be invaluable for guiding its future development, whether as a selective chemical probe for studying G6PD or as a starting point for the design of novel therapeutics.
References
- Rommelspacher, H., Bade, P., Coper, H., et al. (1976). Inhibition of the reuptake of serotonin by tryptoline. Naunyn Schmiedebergs Arch. Pharmacol. 292(1), 93-95.
-
Van Linn, M. L., & Cook, J. M. (2010). Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. Science.gov. [Link]
- Google Patents. (2013).
-
MDPI. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
ResearchGate. (2021). Binding of beta-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D-2) and benzodiazepine receptors. [Link]
-
ResearchGate. (2019). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Science.gov. (n.d.). tetrahydro beta carbolines: Topics by Science.gov. [Link]
-
NIH. (2014). Predictive In Silico Studies of Human 5-hydroxytryptamine Receptor Subtype 2B (5-HT2B) and Valvular Heart Disease. [Link]
-
NIH. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. [Link]
-
NIH. (2014). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. [Link]
-
THE OCCURRENCE OF /3-CARBOLINES IN MAN AND RAT, PUTATIVE BIOCHEMICAL SUBSTRATES RESPONSIBLE FOR PSYCHOSIS. (n.d.). [Link]
- Google Patents. (2010). US20100022580A1 - New 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole compounds and methods of use thereof.
- Google Patents. (2011).
-
ResearchGate. (2022). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. [Link]
- Google Patents. (2015).
-
ResearchGate. (2011). Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. [Link]
-
DergiPark. (2022). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In. [Link]
-
ACS Publications. (2015). Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. [Link]
- Google Patents. (2007).
-
NIH. (2022). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. [Link]
-
NIH. (2021). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. [Link]
-
NIH. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]
-
Karger Publishers. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. [Link]
-
MDPI. (2021). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. [Link]
-
ACS Publications. (2002). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. [Link]
-
ResearchGate. (2022). HPLC chromatogram of total alkaloids from Guiera senegalensis: (A) roots. [Link]
-
NIH. (2012). Neuropharmacology of N,N-Dimethyltryptamine. [Link]
-
MDPI. (2022). Therapeutic Potential of Heterocyclic Compounds Targeting Mitochondrial Calcium Homeostasis and Signaling in Alzheimer's Disease and Parkinson's Disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Predictive In Silico Studies of Human 5-hydroxytryptamine Receptor Subtype 2B (5-HT2B) and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma | MDPI [mdpi.com]
A Comparative Benchmarking Guide to 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline Against Standard Enzyme Inhibitors
This guide provides a comprehensive framework for benchmarking the inhibitory potential of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline against established inhibitors of Monoamine Oxidase A (MAO-A) and Indoleamine 2,3-dioxygenase 1 (IDO1). The selection of these targets is based on extensive literature indicating that the tetrahydro-beta-carboline scaffold is a privileged structure for the inhibition of these key enzymes.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.
Introduction: The Therapeutic Potential of Tetrahydro-beta-carbolines
The 1,2,3,4-tetrahydro-β-carboline (THBC) scaffold is a core structural motif in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[6][7] These activities include antitumor, antiviral, and antifungal properties.[6][7][8] Of particular interest to the drug discovery community is the documented inhibitory activity of THBC derivatives against enzymes with significant therapeutic relevance. This guide focuses on two such enzymes: Monoamine Oxidase A (MAO-A), a key regulator of neurotransmitters, and Indoleamine 2,3-dioxygenase 1 (IDO1), a critical mediator of immune tolerance.
This compound , the subject of this guide, is a member of this promising class of compounds. A thorough characterization of its inhibitory profile against well-established standards is essential to elucidate its potential therapeutic applications.
Mechanistic Insights: Targeting MAO-A and IDO1
A fundamental understanding of the target enzymes is crucial for designing and interpreting benchmarking studies.
Monoamine Oxidase A (MAO-A)
MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and anxiety disorders. Tetrahydro-beta-carbolines have been identified as potent, selective, and reversible competitive inhibitors of MAO-A.[4][9]
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[5] By depleting local tryptophan levels and producing immunomodulatory kynurenine metabolites, IDO1 plays a crucial role in suppressing T-cell-mediated immune responses. This mechanism is implicated in tumor immune evasion and the pathogenesis of chronic inflammatory diseases. Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy and the treatment of inflammatory disorders. Notably, some β-carboline derivatives have been identified as dual inhibitors of IDO1 and the related enzyme, Tryptophan 2,3-dioxygenase (TDO).[5]
Comparative Benchmarking Workflow
The following diagram outlines a comprehensive workflow for the comparative evaluation of this compound.
Caption: A streamlined workflow for benchmarking novel inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro MAO-A Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the activity of recombinant human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
MAO-A assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Standard MAO-A inhibitor (e.g., Clorgyline)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the standard inhibitor in assay buffer.
-
Enzyme and Reagent Preparation: Prepare a working solution of MAO-A enzyme in assay buffer. Prepare a detection cocktail containing the MAO-A substrate, HRP, and Amplex® Red in assay buffer.
-
Assay Plate Setup: Add the diluted compounds and controls (vehicle and no-enzyme) to the microplate wells.
-
Enzyme Addition: Add the MAO-A working solution to all wells except the no-enzyme control. Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the detection cocktail to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity over a specified time period.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro IDO1 Inhibition Assay (Biochemical)
This assay measures the direct inhibition of recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
This compound
-
Standard IDO1 inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of measuring absorbance at 321 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the standard inhibitor in assay buffer.
-
Reagent Preparation: Prepare a reaction cocktail containing L-tryptophan, ascorbic acid, methylene blue, and catalase in assay buffer.
-
Assay Plate Setup: Add the diluted compounds and controls to the microplate wells.
-
Enzyme Addition: Add the IDO1 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation and Incubation: Add the reaction cocktail to all wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Absorbance Measurement: Measure the absorbance of the product, N-formylkynurenine, at 321 nm.
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value as described for the MAO-A assay.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the benchmarking studies.
Table 1: Comparative Potency against MAO-A
| Compound | IC50 (nM) vs. MAO-A | Selectivity vs. MAO-B (Fold) |
| This compound | Experimental Value | Experimental Value |
| Clorgyline (Standard) | Literature Value | >1000 |
| Moclobemide (Standard) | Literature Value | ~150-300 |
Table 2: Comparative Potency against IDO1
| Compound | IC50 (nM) vs. IDO1 | Selectivity vs. TDO (Fold) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat (Standard) | ~10-70 | >100 |
| Navoximod (Standard) | ~75 | ~10-20 |
Visualizing the Mechanism of Action
The following diagram illustrates the proposed inhibitory mechanisms of this compound on MAO-A and IDO1, in comparison to standard inhibitors.
Caption: Comparative mechanisms of enzyme inhibition.
Concluding Remarks
This guide provides a robust framework for the systematic evaluation of this compound. By benchmarking against well-characterized standard inhibitors of MAO-A and IDO1, researchers can generate high-quality, comparative data to elucidate the compound's potency, selectivity, and potential mechanism of action. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear interpretation of the results. This structured approach will be instrumental in defining the therapeutic potential of this and other novel tetrahydro-beta-carboline derivatives.
References
-
Glover, V., Liebowitz, J., Armando, I., & Sandler, M. (1982). beta-Carbolines as selective monoamine oxidase inhibitors: in vivo implications. Journal of Neural Transmission, 54(3-4), 209–218. [Link]
-
Güller, A. et al. (2025). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. ResearchGate. [Link]
-
Ho, B. T., McIsaac, W. M., Walker, K. E., & Estevez, V. (1968). Structure–activity relationship (SAR) study of tetrahydro‐β‐carbolines and inhibition of monoamine oxidase. ResearchGate. [Link]
-
Iriepa, I., Moraleda, I., & M. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Molecules, 27(19), 6701. [Link]
-
Kim, D. H., Kim, Y. G., & Kim, Y. S. (1995). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Pharmacal Research, 18(6), 481–485. [Link]
-
Keller, K. J., Elliott, G. R., Holman, R. B., Barchas, J. D., & Vernikos-Danellis, J. (1977). TETRAHYDRO‐β‐CARBOLINES: SPECIFIC INHIBITORS OF TYPE A MONOAMINE OXIDASE IN RAT BRAIN 1. Semantic Scholar. [Link]
-
Li, Y., Zhang, Y., & Sun, J. (2022). Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity. Journal of Medicinal Chemistry, 65(16), 11046–11063. [Link]
-
Lin, C.-H., & Chang, C.-M. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 229. [Link]
-
Wang, Z., & G. (2025). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. MDPI. [Link]
-
Sun, D., & Sun, D. (2018). Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. Anticancer Research, 38(8), 4545–4556. [Link]
-
Wang, C., & Wang, C. (2023). Tetrahydro-β-carboline derivatives as potent histone deacetylase 6 inhibitors with broad-spectrum antiproliferative activity. European Journal of Medicinal Chemistry, 260, 115776. [Link]
-
Ge, H., & Ge, H. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5092. [Link]
-
Pöyhönen, A., & Pihko, P. M. (2017). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Current Medicinal Chemistry, 24(27), 2943–2975. [Link]
-
Di Fabio, R., & V. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254–2259. [Link]
Sources
- 1. beta-Carbolines as selective monoamine oxidase inhibitors: in vivo implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TETRAHYDRO‐β‐CARBOLINES: SPECIFIC INHIBITORS OF TYPE A MONOAMINE OXIDASE IN RAT BRAIN 1 | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
As researchers and drug development professionals, our work with novel compounds like 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline is foundational to scientific advancement. However, our responsibility extends beyond discovery to include the safe and compliant management of these materials throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is classified as acutely toxic if ingested.[1] This classification is the primary driver for the stringent disposal protocols that follow. Failure to adhere to these procedures can result in accidental exposure, environmental contamination, and significant regulatory penalties.[2]
The key to mitigating risk is to prevent exposure and ensure the waste stream is correctly identified and segregated. The following table summarizes the critical hazard information for this compound, derived from its Safety Data Sheet (SDS) profile.
| Hazard Attribute | Description | Source |
| GHS Pictogram | GHS06: Skull and Crossbones | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
This information dictates that the compound must be managed as a hazardous chemical waste, subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Standard Operating Procedure (SOP) for Disposal
This section details the sequential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Assemble and Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, including for disposal, it is imperative to wear the appropriate PPE. This is your first and most critical line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (nitrile gloves are a standard choice). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While the compound is a solid, if there is a risk of generating dust, a respirator may be necessary.[5] Work should ideally be performed in a chemical fume hood.[6]
Step 2: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous.
-
Pure Compound/Neat Material: Any unused or expired solid compound must be disposed of as hazardous waste.
-
Contaminated Materials: This includes, but is not limited to, paper towels, weigh boats, contaminated gloves, and disposable labware. These items must be collected and disposed of as solid hazardous waste.
-
Liquid Solutions: If the compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Crucially, do not mix this waste with other solvent streams unless their compatibility is confirmed. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[3]
Step 3: Containerization and Labeling
Proper containment and labeling are regulatory requirements and essential for preventing accidental misuse or improper disposal by others.
-
Select an Appropriate Container:
-
Label the Container Correctly:
-
Before any waste is added, affix a "Hazardous Waste" label. These are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "Waste this compound".
-
List all components, including any contaminated materials (e.g., "gloves, weigh paper").
-
Add the appropriate hazard warning pictogram (Skull and Crossbones).[7]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA while awaiting pickup.[2][7]
-
Designate the SAA: Choose a location within the lab that is under the direct control of laboratory personnel. It should not be in a public hallway or area of heavy traffic.
-
Storage Practices:
-
Keep the waste container securely closed at all times, except when adding waste.[2][8]
-
Use secondary containment (such as a chemical-resistant tray) for your waste container to contain any potential leaks.[3]
-
Do not accumulate more than 55 gallons of total hazardous waste or one quart of acutely toxic waste in your SAA.[2][7]
-
Step 5: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This is handled by licensed professionals.
-
Contact EHS: Once your waste container is full or you are ready for a pickup, contact your institution's EHS office.[9][10] Follow their specific procedures for requesting a waste collection.
-
Do Not Use Drains or Trash: Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the sewer.[2][3]
Emergency Procedures for Spills
In the event of a small spill of the solid compound:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Don PPE: If not already wearing it, put on the full PPE described in Step 1.
-
Clean the Spill: Gently sweep up the solid material using a dustpan and brush or absorbent pads to avoid creating airborne dust.
-
Collect Waste: Place all contaminated cleaning materials and the spilled compound into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate cleaning solvent and paper towels. Dispose of these towels as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper waste stream segregation and disposal.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. Sigma-Aldrich.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Regulation of Laboratory Waste. American Chemical Society.
- 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. Sigma-Aldrich.
- Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International.
- This compound. Sigma-Aldrich.
- Safety Data Sheet. Carboline.
- Safety Data Sheet. Medline.
- SAFETY DATA SHEET. Fisher Scientific.
- 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Waste. University of Oklahoma.
Sources
- 1. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. store.astm.org [store.astm.org]
- 5. Error [msds.carboline.com]
- 6. fishersci.com [fishersci.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. medline.com [medline.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS No. 6650-04-0). As a member of the beta-carboline family of compounds, which are actively investigated for their biological effects in drug development, this substance requires meticulous handling protocols to ensure researcher safety.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this compound in solid or solution form.
Core Hazard Assessment and Risk Analysis
Understanding the specific hazards of this compound is fundamental to establishing a robust safety protocol. The primary, documented hazard is its acute oral toxicity.
-
GHS Classification: The compound is classified under the Globally Harmonized System with the pictogram GHS06 (Skull and Crossbones)[2].
-
Signal Word: Danger[2].
-
Hazard Statement: H301 - Toxic if swallowed[2].
-
Physical Form: Typically supplied as a solid[2].
The causality is clear: the H301 classification dictates that the most critical risk pathway is accidental ingestion . This can occur through direct contact with the mouth or, more commonly, through cross-contamination from hands to mouth. Furthermore, as a solid, the compound poses an inhalation risk if it becomes airborne as dust. Therefore, all safety protocols must be designed to rigorously prevent skin contact, eye contact, and inhalation of dust.
The Hierarchy of Controls: Your First Line of Defense
Before detailing specific PPE, it is crucial to implement higher-order safety controls. PPE is the last line of defense, used when hazards cannot be eliminated or engineered out.
-
Elimination/Substitution: In a research context, substituting a less hazardous compound is not always feasible.
-
Engineering Controls: This is the most critical and non-negotiable control for this compound. All handling of this compound, especially weighing and preparing solutions, must be performed inside a certified chemical fume hood. [3][4] This control directly mitigates the risk of inhaling aerosolized powder.
-
Administrative Controls: These include rigorous training, restricting access to authorized personnel, and establishing clear Standard Operating Procedures (SOPs). An eyewash station and safety shower must be readily available and tested.[5][6]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
Primary Exposure Prevention: Skin and Eye Protection
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particles and accidental splashes.
-
Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[5][7]
-
-
Hand Protection:
-
Glove Selection: Due to the acute toxicity, double-gloving is required. The inner glove provides a second barrier in case the outer glove is breached. Nitrile gloves are a common and effective choice for handling solids and for incidental contact. Always consult the glove manufacturer's permeation data for the specific solvents being used if preparing solutions.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation, punctures, or tears. Change gloves immediately if they become contaminated. Never wear contaminated gloves outside of the immediate work area.[8]
-
| Glove Layer | Material | Minimum Thickness | Key Rationale & Causality |
| Outer Glove | Nitrile | 5 mil (0.12 mm) | Provides the primary chemical and physical barrier. Must be removed immediately upon contamination or when leaving the work area to prevent the spread of the toxic compound. |
| Inner Glove | Nitrile | 3 mil (0.07 mm) | Protects the skin during the doffing (removal) of the outer glove and provides a critical backup barrier in case of an undetected tear or permeation of the outer glove. |
-
Body Protection:
-
Laboratory Coat: A clean, knee-length laboratory coat with full-length sleeves and buttoned completely is required.
-
Chemically Resistant Apron: When handling liquids or larger quantities of the solid, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, a respirator is necessary under specific, higher-risk scenarios:
-
Spill Cleanup: For cleaning a significant spill outside of a fume hood.
-
Engineering Control Failure: If the ventilation in the fume hood is confirmed to be malfunctioning.
-
Weighing Large Quantities: If for any reason, a large amount of powder must be handled outside of a fume hood or glovebox (a scenario that should be avoided).
In these situations, a NIOSH-approved respirator is mandatory. For the solid powder, a half-mask or full-face respirator with P100 (HEPA) filters is appropriate. If working with a volatile solution, organic vapor cartridges should be used.[9]
Protective Footwear
Do not wear perforated shoes, sandals, or open-toed shoes in the laboratory.[8] Fully enclosed, chemically resistant safety shoes are required to protect the feet from spills.
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.
Donning Sequence (Putting On):
-
Protective Footwear
-
Inner Gloves
-
Laboratory Coat
-
Outer Gloves (pulled over the cuffs of the lab coat)
-
Chemical Splash Goggles
-
Face Shield (if required)
Doffing Sequence (Taking Off): The goal is to touch contaminated items only with other contaminated items (outer gloves). The following diagram illustrates the validated workflow for safe PPE removal.
Caption: A validated workflow for the safe removal (doffing) of PPE.
Decontamination and Waste Disposal
-
Work Surfaces: All surfaces where the compound was handled must be decontaminated. Use a suitable solvent (e.g., ethanol) followed by a detergent solution, and wipe clean.
-
PPE Disposal: All disposable PPE, including both pairs of gloves, disposable aprons, and any contaminated wipes, must be disposed of as hazardous chemical waste.[10][11] Do not place these items in the regular trash. Follow all local, state, and federal environmental regulations for hazardous waste disposal.[12]
References
-
Cayman Chemical. (2021). Safety Data Sheet: Tetrahydro-β-carboline.
-
Sigma-Aldrich. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline Safety Information.
-
Sigma-Aldrich. This compound Product Page.
-
Fisher Scientific. (2009). Safety Data Sheet: Tetrahydro-beta-carboline.
-
Fisher Scientific. Safety Data Sheet: Tetrahydro-beta-carboline (alternative).
-
Carboline. Material Safety Data Sheet.
-
Carboline. (2010). Material Safety Data Sheet (General).
-
Carboline. (2020). Safety Data Sheet (General).
-
Sigma-Aldrich. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (Alternative Product Page).
-
Carboline. Material Safety Data Sheet (Phenoline).
-
Sigma-Aldrich. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline (Third Product Page).
-
Carboline. (2021). GHS SDS.
-
Carboline. (2014). Material Safety Data Sheet (General).
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
-
Carboline. Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200.
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.
-
ChemicalBook. This compound-3-CARBOXYLIC ACID.
-
PubChem. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid.
-
Organic Syntheses. 1,2,3,4-TETRAHYDRO-β-CARBOLINE.
-
Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes.
-
ResearchGate. Activity %-[this compound] plot, indicating the inhibition on enzymes G6PD.
-
PubMed. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay.
-
PubChem. Tetrahydro-beta-carboline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. msds.carboline.com [msds.carboline.com]
- 6. Error [msds.carboline.com]
- 7. epa.gov [epa.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 10. Error [msds.carboline.com]
- 11. msds.carboline.com [msds.carboline.com]
- 12. msds.carboline.com [msds.carboline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

